molecular formula C6H2Cl4 B7788368 1,2,4,5-Tetrachlorobenzene CAS No. 63697-22-3

1,2,4,5-Tetrachlorobenzene

Cat. No.: B7788368
CAS No.: 63697-22-3
M. Wt: 215.9 g/mol
InChI Key: JHBKHLUZVFWLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrachlorobenzene (CAS 95-94-3) is a chlorinated aromatic compound with the molecular formula C₆H₂Cl₄ and a molecular weight of 215.89 g/mol . This compound is provided as a high-purity solid, characterized by its high melting point of approximately 138°C to 142°C . Its primary research application is as a high-melting diluent in the eutectic crystallization of pseudo-binary systems of polyethylene, serving as a critical material in polymer science studies . Historically, this compound was used as a precursor in the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a process that has been largely discontinued due to the inadvertent production of highly toxic dioxin impurities . Researchers value this compound for its specific structural symmetry and properties in developing and analyzing crystalline organic materials . It is insoluble in water . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for proper handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKHLUZVFWLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024320
Record name 1,2,4,5-Tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,4,5-tetrachlorobenzene appears as odorless white flakes or chunky solid. (NTP, 1992), Colorless needles with a strong, unpleasant odor; [HSDB], COLOURLESS CRYSTALS.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-Tetrachlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

464 to 475 °F at 760 mmHg (NTP, 1992), 244.5 °C, 243-246 °C
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

311 °F (NTP, 1992), 311 °F (155 °C) (closed cup), 155 °C c.c.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; soluble in ether and benzene, In water, 0.595 mg/l at 25 °C., Solubility in water, mg/l at 25 °C: 2.16
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.858 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.833 kg/l, Heat of fusion: 112.2 J/g; heat capacity for liquid: 1.142 J/g; critical density: 0.475 kg/l, 1.83 g/cm³
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

7.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.4 (air=1), Relative vapor density (air = 1): 7.4
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

less than 0.1 mmHg at 77 °F ; 40 mmHg at 295 °F (NTP, 1992), 0.0054 [mmHg], 0.0054 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.7
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-Tetrachlorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS SUBLIMABLE NEEDLES

CAS No.

95-94-3, 12408-10-5, 63697-22-3
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-Tetrachlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrachlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorobenzene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrachloro-, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Tetrachlorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2,4,5-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4,5-Tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrachlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N27529KGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

280 to 284 °F (NTP, 1992), 139.5 °C, 139-140 °C
Record name 1,2,4,5-TETRACHLOROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16243
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2,4,5-TETRACHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,4,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 1,2,4,5-tetrachlorobenzene (B31791). The data is presented in a structured format to facilitate easy reference and comparison. Detailed experimental methodologies are provided for key analytical procedures relevant to this compound.

Chemical Structure and Identification

This compound is a chlorinated aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring substituted with four chlorine atoms at positions 1, 2, 4, and 5.

SMILES: Clc1cc(Cl)c(Cl)cc1Cl

InChI: InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H

Tabulated Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₂Cl₄[1][2]
Molecular Weight 215.89 g/mol [1][2]
CAS Number 95-94-3[1][2]
Appearance White crystalline solid, flakes, or powder[3]
Melting Point 138-142 °C[3]
Boiling Point 240-246 °C[3]
Density 1.86 g/cm³[3]
Water Solubility 0.5 mg/L[3]
Vapor Pressure 0.005 mm Hg (at 20 °C)[3]
Henry's Law Constant 1 x 10⁻³ atm·m³/mol[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols standardly used for solid organic compounds.

Determination of Melting Point (Capillary Method)

The melting point is determined as the temperature range over which the solid material transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.[4]

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.[4]

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[5]

  • The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point.[5]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.[4][5]

Determination of Boiling Point (Thiele Tube Method)

As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures where it is in a liquid state.

Apparatus:

  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[6]

  • The test tube is attached to a thermometer and immersed in the Thiele tube containing heating oil.[6]

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.[6]

  • Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.[7]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7]

Determination of Water Solubility (Slow-Stir Method)

Due to its low solubility, the slow-stir method is appropriate for determining the water solubility of this compound.[8]

Apparatus:

  • Stirring plate with a magnetic stir bar

  • Glass vessel with a gas-tight lid

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • An excess amount of this compound is added to a known volume of purified water in the glass vessel.

  • The mixture is stirred slowly using a magnetic stir bar at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The slow stirring prevents the formation of a microemulsion.[8]

  • After stirring, the solution is allowed to stand to let undissolved particles settle.

  • A sample of the aqueous phase is carefully removed and centrifuged at high speed to separate any remaining solid particles.[9]

  • The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as GC or HPLC, after extraction into an organic solvent.[10]

Determination of Vapor Pressure (Static Method)

The static method is suitable for measuring the low vapor pressure of solid compounds like this compound.

Apparatus:

  • Vacuum-tight sample cell

  • Pressure transducer (manometer)

  • Thermostatically controlled bath or oven

  • Vacuum pump

Procedure:

  • A sample of this compound is placed in the sample cell.

  • The cell is connected to the pressure measurement system and a vacuum pump. The system is evacuated to remove air and any volatile impurities.[11][12]

  • The sample cell is then brought to a constant, known temperature using the thermostat.[11][12]

  • The system is isolated from the vacuum pump, and the pressure of the vapor in equilibrium with the solid sample is measured by the pressure transducer.[11][12]

  • Measurements are repeated at several different temperatures to establish the vapor pressure curve.

Environmental Fate and Degradation Pathway

This compound is persistent in the environment and can undergo slow biodegradation. The following diagram illustrates a potential aerobic degradation pathway by Pseudomonas species.[13]

Environmental_Fate TCB This compound Intermediate 1,3,4,6-Tetrachloro-1,2- dihydroxycyclohexa-3,5-diene TCB->Intermediate Dioxygenation Catechol 3,4,6-Trichlorocatechol Intermediate->Catechol Spontaneous HCl Elimination Muconate 2,3,5-Trichloromuconate Catechol->Muconate Ortho Cleavage (Catechol 1,2-dioxygenase) Metabolites Intermediates of Tricarboxylic Acid Cycle Muconate->Metabolites Further Degradation

Caption: Aerobic degradation pathway of this compound.

Synthesis Pathway

A common industrial synthesis of this compound involves the chlorination of lower chlorinated benzenes.[14][15] The following diagram illustrates a generalized synthesis route.

Synthesis_Pathway Benzene Benzene / Chlorinated Benzenes Tetrachlorobenzene This compound Benzene->Tetrachlorobenzene Chlorination Chlorine Cl₂ Chlorine->Tetrachlorobenzene Catalyst Lewis Acid Catalyst (e.g., FeCl₃, SbCl₃) Catalyst->Tetrachlorobenzene

Caption: Generalized synthesis of this compound.

References

An In-depth Technical Guide to 1,2,4,5-Tetrachlorobenzene (CAS Number 95-94-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB), a significant chlorinated aromatic hydrocarbon. This document synthesizes critical data on its physicochemical properties, toxicology, metabolic pathways, environmental fate, and analytical methodologies, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a colorless, crystalline solid with a distinct, unpleasant odor.[1] It is characterized by its low solubility in water and very low volatility.[2][3] Due to its lipophilic nature, it exhibits strong adsorption to organic matter.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 95-94-3[3]
Molecular Formula C₆H₂Cl₄[3]
Molecular Weight 215.9 g/mol [3]
Appearance Colorless crystalline solid[4]
Melting Point 139 °C[3]
Boiling Point 243-246 °C[4]
Vapor Pressure 0.005 mm Hg at 20°C[2]
Water Solubility 0.5 mg/L[2]
Relative Density 1.86 g/cm³[2]
Log K_oc_ 2.8 - 6.0[2]
Henry's Law Constant 1 x 10⁻³ atm·m³/mol[2]

Toxicology

Exposure to 1,2,4,5-TeCB can occur through inhalation, ingestion, and skin contact, leading to irritation of the skin, eyes, and respiratory tract.[5] High exposure may lead to more severe systemic effects.[5] Chronic exposure has been shown to affect the liver and kidneys in animal studies.[1][5]

Acute and Subchronic Toxicity

Animal studies have established the toxicological profile of 1,2,4,5-TeCB. A summary of key toxicity values is provided in Table 2. In 13-week feeding studies with F344/N rats and B6C3F1 mice, various histological lesions were observed at higher concentrations.[6] For both male and female rats, the no-observed-effect level (NOEL) for histologic lesions was determined to be 30 ppm in their diet.[6] For mice, the NOEL for such lesions was established at 300 ppm.[6]

Table 2: Summary of Toxicological Data for this compound

TestSpeciesRouteValueObserved EffectsReference(s)
LD₅₀ Rat (male, Sprague Dawley)Oral3,105 mg/kgProstration, loose stools, hypothermia, coma[1]
LD₅₀ Rat (albino)Oral1,500 mg/kgNot specified[1]
LD₅₀ MouseOral1,035 - 2,650 mg/kgNot specified[1]
90-Day Study (LOAEL) Rat (Sprague Dawley)Oral (diet)50 ppmInduction of hepatic microsomal enzymes[7]
90-Day Study (NOAEL) Rat (Sprague Dawley)Oral (diet)5.0 ppmNo significant toxicological effects observed[7][8]
13-Week Study (NOEL) Rat (F344/N)Oral (diet)30 ppmNo histologic lesions observed[6]
13-Week Study (NOEL) Mouse (B6C3F1)Oral (diet)300 ppmNo histologic lesions observed[6]
Carcinogenicity and Reproductive Toxicity

Currently, there is insufficient data to definitively classify the carcinogenicity of 1,2,4,5-TeCB in humans.[5] Similarly, comprehensive studies on its reproductive and developmental effects are limited.[5] However, studies in rats have shown that 1,2,4,5-TeCB can cross the placental barrier and accumulate in fetal tissues.[1]

Metabolism and Signaling Pathways

The metabolism of 1,2,4,5-TeCB varies significantly across species. In rats, it is metabolized to polar compounds, primarily 2,3,5,6-tetrachlorophenol (B165523) and tetrachloroquinol, which are then excreted.[2] In contrast, studies in squirrel monkeys have shown that 1,2,4,5-TeCB is not metabolized and is excreted unchanged, primarily in the feces.[9] The initial step in the metabolism of chlorobenzenes in mammals is generally catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of reactive epoxide intermediates.[10]

Bacterial degradation of 1,2,4,5-TeCB has also been studied. For instance, Pseudomonas sp. strain PS14 can utilize it as a carbon and energy source.[11] The metabolic pathway involves an initial dioxygenation of the aromatic ring.[11][12]

metabolic_pathway parent This compound epoxide Arene Epoxide Intermediate parent->epoxide Cytochrome P450 (CYP) Enzymes phenol 2,3,5,6-Tetrachlorophenol epoxide->phenol Rearrangement quinol Tetrachloroquinol epoxide->quinol Epoxide Hydrolase & Dehydrogenase conjugates Glucuronide/Sulfate Conjugates phenol->conjugates Phase II Conjugation quinol->conjugates excretion Urinary Excretion conjugates->excretion

Proposed mammalian metabolic pathway of this compound in rats.

Environmental Fate and Degradation

1,2,4,5-TeCB is persistent in the environment, particularly in soil and sediment, due to its low water solubility and strong adsorption to organic matter.[2] Its degradation is slow. In soil, it volatilizes and dissolves at a very slow rate.[3] Biodegradation in water and soil is a significant but slow transformation process.[13] Under anaerobic conditions, reductive dechlorination can occur, leading to the formation of less chlorinated benzenes.[13]

environmental_fate tecb This compound in Environment soil Soil/Sediment (Adsorption) tecb->soil Partitioning water Water Column (Low Solubility) tecb->water soil->water Leaching (slow) biota Biota (Bioaccumulation) soil->biota degradation Degradation Products (e.g., Trichlorophenols) soil->degradation Slow Biodegradation air Atmosphere water->air Volatilization water->biota water->degradation Slow Biodegradation Photodegradation

Environmental fate and transport of this compound.

Experimental Protocols

Protocol for a Rodent Subchronic Oral Toxicity Study (Feeding)

This protocol is a generalized representation based on the methodologies of published subchronic toxicity studies.[1][6][7]

  • Animal Selection and Acclimation:

    • Select a rodent species (e.g., F344/N rats, B6C3F1 mice), with an equal number of males and females per group.

    • Acclimate animals to laboratory conditions for at least one week prior to the study, with access to standard chow and water ad libitum.

  • Dose Formulation and Administration:

    • Prepare diets containing various concentrations of 1,2,4,5-TeCB (e.g., 0, 30, 100, 300, 1000, 2000 ppm). The test compound is typically mixed with a suitable vehicle (e.g., corn oil) and then incorporated into the feed to ensure a homogenous mixture.

    • Administer the formulated diets to the respective animal groups for a period of 13 weeks.

  • In-life Observations:

    • Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and morbidity/mortality.

    • Measure body weights and food consumption weekly.

  • Terminal Procedures:

    • At the end of the 13-week period, euthanize the animals.

    • Collect blood samples for hematology and clinical chemistry analysis.

    • Conduct a thorough gross necropsy, and record any visible lesions.

    • Weigh key organs (e.g., liver, kidneys, thyroid).

    • Collect tissues for histopathological examination.

  • Data Analysis:

    • Analyze data for statistically significant differences between the control and treated groups.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

experimental_workflow start Start: Animal Acclimation grouping Group Assignment & Randomization start->grouping dosing 13-Week Dosing via Feed grouping->dosing monitoring In-life Observations (Daily Checks, Weekly Weights) dosing->monitoring termination Study Termination & Euthanasia monitoring->termination sampling Blood & Tissue Collection termination->sampling analysis Hematology, Clinical Chemistry, & Histopathology sampling->analysis end End: Data Analysis & NOAEL/LOAEL Determination analysis->end

Experimental workflow for a rodent 13-week oral toxicity study.
Analytical Method for Determination in Sludge/Soil

This protocol is based on a method utilizing ultrasonic-assisted extraction followed by gas chromatography.[14]

  • Sample Preparation and Extraction:

    • Weigh 1.0 g of the sludge or soil sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 8.0 mL of acetone).

    • Perform ultrasonic extraction for approximately 20 minutes at a controlled temperature (e.g., 25°C).

    • Centrifuge the extract and filter the supernatant through a microporous membrane (e.g., 0.45 µm).

  • Dispersive Liquid-Liquid Microextraction (optional cleanup/concentration):

    • This step can be used to further concentrate the analyte and remove interfering substances.

    • Mix the extract with ultrapure water and a small volume of a water-immiscible solvent (e.g., chlorobenzene).

    • Centrifuge to separate the phases, and collect the sedimented phase containing the analyte.

  • Gas Chromatography (GC) Analysis:

    • Inject an aliquot (e.g., 0.50 µL) of the final extract into a GC system.

    • Column: Use a capillary column suitable for organochlorine compounds (e.g., KB-Wax, 30m x 0.32mm, 0.25µm film thickness).

    • Detector: An Electron Capture Detector (ECD) is highly sensitive for halogenated compounds. Mass Spectrometry (MS) can also be used for confirmation.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 200°C at 20°C/minute, hold for 2 minutes.

      • Ramp to 240°C at 40°C/minute, hold for 3 minutes.

    • Carrier Gas: Nitrogen at a flow rate of 30 mL/min.

  • Quantification:

    • Prepare a calibration curve using certified standards of 1,2,4,5-TeCB.

    • Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a persistent environmental contaminant with documented toxicity in animal models, primarily affecting the liver and kidneys. Its metabolism is species-dependent, highlighting the importance of selecting appropriate models for toxicological studies. The provided data and protocols offer a foundational resource for researchers and scientists engaged in the study of this compound, whether for environmental monitoring, toxicological assessment, or as part of broader investigations into chlorinated hydrocarbons. Careful handling and adherence to safety protocols are essential when working with this compound.

References

Physical and chemical characteristics of 1,2,4,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1,2,4,5-Tetrachlorobenzene (B31791)

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

General Information

This compound is a chlorinated aromatic hydrocarbon.[1] It appears as colorless crystals or a white crystalline solid, sometimes in the form of flakes or powder, and possesses a strong, unpleasant odor.[1][2][3] At room temperature, it exists in a solid state.[2]

Molecular Structure:

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₂Cl₄[4][5][6]
Molecular Weight 215.89 g/mol [5][7][8]
CAS Number 95-94-3[4][5][7]
Appearance Colorless crystals, white crystalline solid[2][9]
Odor Unpleasant[3][4]
Melting Point 138-142 °C[4]
Boiling Point 240-246 °C[8][10]
Density 1.86 g/cm³[4][7]
Vapor Pressure 0.005 mm Hg (at 20 °C)[7]
Water Solubility 0.5 mg/L[7]
Solubility in Organic Solvents Soluble in toluene[4]

Chemical Properties and Reactivity

This compound is a stable compound but can undergo several chemical reactions, including:

  • Reductive Dechlorination: This process involves the removal of chlorine atoms. It can occur under anaerobic conditions, where it is transformed into 1,2,4-trichlorobenzene (B33124).[10] This reaction can be mediated by microbial activity.

  • Formation of 2,3,5,6-Tetrachlorophenol: Through alkaline hydrolysis, this compound can be converted to 2,3,5,6-tetrachlorophenol.[11]

  • Photolysis: When exposed to sunlight, it can degrade into other chlorinated compounds, such as 1,2,4-trichlorobenzene and various isomers of dichlorobenzene and polychlorinated biphenyls.[10]

  • Incompatibilities: It is incompatible with strong oxidizing agents and reacts explosively with alkaline methanol (B129727) solutions.[10]

The following diagram illustrates key chemical transformations of this compound.

chemical_reactions This compound This compound 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene This compound->1,2,4-Trichlorobenzene Reductive Dechlorination 2,3,5,6-Tetrachlorophenol 2,3,5,6-Tetrachlorophenol This compound->2,3,5,6-Tetrachlorophenol Alkaline Hydrolysis

Caption: Key chemical reactions of this compound.

Experimental Protocols

Determination of Melting Point

A common method for determining the melting point of a crystalline solid is using a Thiele tube or a melting point apparatus.

  • Principle: A small, powdered sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

  • General Procedure (Thiele Tube Method):

    • A small amount of the crystalline this compound is placed in a capillary tube, which is then attached to a thermometer.

    • The thermometer and capillary tube are immersed in a heating bath (e.g., mineral oil) within a Thiele tube.

    • The Thiele tube is heated gently and evenly.

    • The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point can be determined by distillation or by using a micro-boiling point method.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • General Procedure (Distillation Method):

    • A sample of this compound is placed in a distillation flask with boiling chips.

    • The flask is heated, and the vapor rises and is condensed.

    • The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation head.

    • The constant temperature observed during the distillation of the pure liquid is the boiling point.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of a substance.

  • Principle: A supersaturated solution of the solute in water is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured.

  • General Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of this compound in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A sample can be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., carbon tetrachloride or carbon disulfide). The NIST WebBook provides an IR spectrum of this compound recorded in a solution.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). ChemicalBook provides access to the ¹H NMR spectrum of this compound.[10]

  • Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI). The NIST WebBook provides an electron ionization mass spectrum for this compound.[9]

The following diagram illustrates a general workflow for the characterization of this compound.

characterization_workflow cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopic Spectroscopic Analysis Melting Point Melting Point Data Analysis & Interpretation Data Analysis & Interpretation Melting Point->Data Analysis & Interpretation Boiling Point Boiling Point Boiling Point->Data Analysis & Interpretation Solubility Solubility Solubility->Data Analysis & Interpretation Reactivity Studies Reactivity Studies Degradation Analysis Degradation Analysis Reactivity Studies->Degradation Analysis Degradation Analysis->Data Analysis & Interpretation IR Spectroscopy IR Spectroscopy IR Spectroscopy->Data Analysis & Interpretation NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Data Analysis & Interpretation Mass Spectrometry Mass Spectrometry Mass Spectrometry->Data Analysis & Interpretation Sample Preparation Sample Preparation Sample Preparation->Melting Point Sample Preparation->Boiling Point Sample Preparation->Solubility Sample Preparation->Reactivity Studies Sample Preparation->IR Spectroscopy Sample Preparation->NMR Spectroscopy Sample Preparation->Mass Spectrometry

Caption: General workflow for the characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,4,5-Tetrachlorobenzene (B31791)

Introduction

This compound (TeCB) is a chlorinated aromatic hydrocarbon that has seen use as an intermediate in the production of herbicides, defoliants, and insecticides.[1] Due to its chemical stability and historical use, it is a persistent environmental contaminant. This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,4,5-TeCB, including its physicochemical properties, degradation pathways, and behavior in various environmental compartments. The information presented herein is intended to support risk assessment, remediation strategies, and a deeper understanding of the environmental impact of this compound.

Physicochemical Properties

The environmental behavior of 1,2,4,5-TeCB is largely governed by its physicochemical properties. It is a solid at room temperature with low water solubility and a high octanol-water partition coefficient, indicating a strong tendency to partition into organic matter and biota.[1][2] A summary of its key properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₆H₂Cl₄[3]
Molecular Weight 215.89 g/mol [4]
CAS Number 95-94-3[3]
Appearance Colorless needles or white solid[4][5]
Melting Point 139 °C[2]
Boiling Point 240-246 °C[5]
Vapor Pressure 0.005 mm Hg at 20 °C[2]
Water Solubility 0.5 mg/L at 20 °C[2]
Octanol-Water Partition Coefficient (log Kow) 4.66[6]
Henry's Law Constant 1.0 x 10⁻³ atm·m³/mol at 20 °C[7]
Organic Carbon-Water Partition Coefficient (log Koc) 2.8 - 6.0[2]

Environmental Fate

The fate of 1,2,4,5-TeCB in the environment is determined by a combination of transport and transformation processes. Its high log Koc value indicates strong adsorption to soil and sediment, which can limit its mobility in the aqueous phase.[2] However, its moderate Henry's Law constant suggests that volatilization from water surfaces can be a significant transport pathway.[7]

Abiotic Degradation

Abiotic degradation processes for 1,2,4,5-TeCB include photolysis and hydrolysis.

  • Hydrolysis: 1,2,4,5-TeCB is not expected to undergo significant hydrolysis under normal environmental conditions due to the absence of hydrolyzable functional groups.[7] An estimated hydrolysis half-life of over 900 years has been reported, indicating that this is not a significant degradation pathway.[5]

Biotic Degradation

The biodegradation of 1,2,4,5-TeCB can occur under both aerobic and anaerobic conditions, although degradation rates are generally slow.

Certain aerobic microorganisms, such as Pseudomonas species, have been shown to degrade 1,2,4,5-TeCB.[8] The initial step in the aerobic degradation pathway involves dioxygenation of the aromatic ring to form a dihydrodiol, which is then transformed into 3,4,6-trichlorocatechol.[8] This catechol intermediate can then undergo ring cleavage and further degradation, eventually leading to mineralization. While specific half-life data for the aerobic degradation of 1,2,4,5-TeCB in soil is limited, studies on the related compound 1,2,4-trichlorobenzene (B33124) show half-lives in the range of 25 hours under optimal laboratory conditions, suggesting that the more highly chlorinated 1,2,4,5-TeCB would degrade more slowly.[9]

Aerobic_Degradation_of_1_2_4_5_TeCB This compound This compound 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene This compound->1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene Dioxygenation 3,4,6-Trichlorocatechol 3,4,6-Trichlorocatechol 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene->3,4,6-Trichlorocatechol Spontaneous HCl elimination 2,3,5-Trichloromuconate 2,3,5-Trichloromuconate 3,4,6-Trichlorocatechol->2,3,5-Trichloromuconate Ortho-cleavage (Catechol 1,2-dioxygenase) Further Degradation Further Degradation 2,3,5-Trichloromuconate->Further Degradation TCA Cycle Intermediates

Figure 1: Aerobic degradation pathway of this compound by Pseudomonas sp.[8]

Under anaerobic conditions, 1,2,4,5-TeCB can undergo reductive dechlorination. In enrichment cultures from contaminated sites, 1,2,4,5-TeCB was reductively dechlorinated to 1,2,4-trichlorobenzene.[5] However, in some studies with anaerobic sewage sludge, no significant biodegradation was observed over a 32-day period.[5] The rate and extent of anaerobic degradation are highly dependent on the specific microbial community and environmental conditions. Desorption from sediment is often the rate-limiting step in the anaerobic biodegradation of aged contaminants.[10]

Environmental Transport

The transport of 1,2,4,5-TeCB between environmental compartments is a key aspect of its environmental fate.

Soil and Sediment Sorption

With a high log Koc value ranging from 2.8 to 6.0, 1,2,4,5-TeCB exhibits strong sorption to soil and sediment organic matter.[2] This process significantly reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. Desorption from sediments can be a slow process, with biphasic kinetics observed, consisting of a rapid and a slow desorption phase.[10] The slow desorption is often the rate-limiting step for the removal of the compound from the solid phase.[10]

Volatilization

The Henry's Law constant of 1.0 x 10⁻³ atm·m³/mol indicates that 1,2,4,5-TeCB has a moderate potential to volatilize from water surfaces.[7] The estimated volatilization half-life from a model river is approximately 6 hours, while from a model lake it is around 150 hours.[7] Volatilization from soil surfaces is expected to be slower due to strong adsorption.

Bioaccumulation and Bioconcentration

The high lipophilicity of 1,2,4,5-TeCB (log Kow = 4.66) suggests a high potential for bioaccumulation in aquatic organisms.[6] Experimentally determined bioconcentration factors (BCFs) in fish support this, with a reported BCF of 3193 L/kg in rainbow trout.[11]

ParameterValueReference
Bioconcentration Factor (BCF) in Rainbow Trout 3193 L/kg[11]
Bioconcentration Factor (BCF) in American Flagfish 2382 L/kg[11]
Bioconcentration Factor (BCF) in Common Carp 3447 L/kg[11]

Experimental Protocols

This section provides an overview of the methodologies used to determine the key environmental fate parameters of 1,2,4,5-TeCB.

Soil Sorption: OECD 106 Batch Equilibrium Method

The soil sorption of 1,2,4,5-TeCB is typically determined using the OECD 106 batch equilibrium method.[12][13][14]

  • Principle: A known mass of soil is equilibrated with a solution of 1,2,4,5-TeCB of known concentration. The amount of substance adsorbed to the soil is determined by measuring the decrease in its concentration in the aqueous phase.

  • Procedure:

    • Soil Preparation: Several soil types with varying organic carbon content, clay content, and pH are selected. The soils are air-dried and sieved.

    • Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for potential degradation or adsorption to the test vessel walls.

    • Adsorption Kinetics (Tier 2): The adsorption is studied at a single concentration in multiple soil types to determine the distribution coefficients (Kd and Koc).

    • Adsorption Isotherm (Tier 3): To determine the influence of concentration on adsorption, experiments are conducted with a range of initial concentrations to generate an adsorption isotherm.

    • Analysis: The concentration of 1,2,4,5-TeCB in the aqueous phase is determined by a suitable analytical method, typically gas chromatography-mass spectrometry (GC-MS).

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Select & Characterize Soils Select & Characterize Soils Equilibrate Soil & TeCB Solution Equilibrate Soil & TeCB Solution Select & Characterize Soils->Equilibrate Soil & TeCB Solution Prepare TeCB Stock Solution Prepare TeCB Stock Solution Prepare TeCB Stock Solution->Equilibrate Soil & TeCB Solution Separate Soil & Solution (Centrifugation) Separate Soil & Solution (Centrifugation) Equilibrate Soil & TeCB Solution->Separate Soil & Solution (Centrifugation) Analyze Aqueous Phase (GC-MS) Analyze Aqueous Phase (GC-MS) Separate Soil & Solution (Centrifugation)->Analyze Aqueous Phase (GC-MS) Calculate Adsorbed Amount Calculate Adsorbed Amount Analyze Aqueous Phase (GC-MS)->Calculate Adsorbed Amount Determine Kd & Koc Determine Kd & Koc Calculate Adsorbed Amount->Determine Kd & Koc Generate Adsorption Isotherm Generate Adsorption Isotherm Determine Kd & Koc->Generate Adsorption Isotherm

Figure 2: General workflow for determining soil sorption via the batch equilibrium method.
Bioconcentration in Fish: OECD 305

The bioconcentration of 1,2,4,5-TeCB in fish is determined following the OECD 305 guideline.[15][16][17][18]

  • Principle: Fish are exposed to a constant aqueous concentration of the test substance for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue is measured at intervals during both phases.

  • Procedure:

    • Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss), is selected.

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of 1,2,4,5-TeCB in a flow-through system for a period of up to 28 days. Water and fish samples are taken at regular intervals.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and monitored for a period to determine the rate of elimination of the substance. Fish samples are taken at regular intervals.

    • Analysis: The concentration of 1,2,4,5-TeCB in fish tissue and water samples is determined using an appropriate analytical method, such as GC-MS. The lipid content of the fish is also determined.

    • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the determination of 1,2,4,5-TeCB in environmental samples.[6][19][20]

  • Sample Preparation:

    • Water Samples: Liquid-liquid extraction with a suitable solvent (e.g., hexane (B92381) or dichloromethane) or solid-phase extraction (SPE) is used to extract and concentrate the analyte.

    • Soil and Sediment Samples: Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction with an appropriate solvent or solvent mixture (e.g., hexane/acetone) is employed. The extract is then cleaned up to remove interfering substances.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A capillary column with a non-polar or semi-polar stationary phase is typically used for separation. The oven temperature is programmed to achieve good resolution of the chlorinated benzenes.

    • Mass Spectrometer (MS): The MS is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion

This compound is a persistent organic pollutant with a high potential for bioaccumulation. Its environmental fate is characterized by strong sorption to soil and sediment, slow degradation rates, and the potential for long-range transport via volatilization. Understanding these processes is crucial for assessing the environmental risks associated with this compound and for developing effective management and remediation strategies. Further research to obtain more precise quantitative data on its degradation rates in various environmental compartments would be beneficial for refining environmental fate models.

References

A Technical Guide to the Historical Production and Applications of 1,2,4,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1,2,4,5-tetrachlorobenzene (B31791) (s-TCB), a significant chlorinated aromatic hydrocarbon in the history of industrial chemistry. It details its production methodologies, historical applications, and the environmental and toxicological concerns that led to the decline of its use. This guide incorporates quantitative data, experimental protocols, and process visualizations to offer a thorough technical resource.

Physicochemical and Toxicological Profile

This compound is a colorless, crystalline solid with a distinct, unpleasant odor.[1][2] Its chemical and physical properties made it a useful intermediate in various industrial processes, but its environmental persistence and toxicological profile are of significant concern.[3]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 95-94-3[4]
Molecular Formula C₆H₂Cl₄[4]
Molecular Weight 215.9 g/mol [4]
Appearance Colorless crystals or white solid[5][6]
Melting Point 139-140 °C[4][6]
Boiling Point 243-246 °C[5][6]
Density 1.83 - 1.86 g/cm³[4][6]
Vapor Pressure 0.005 mmHg (0.7 Pa) at 25°C[4][6]
Water Solubility 0.5 - 2.16 mg/L at 25°C (Very low)[3][4][6]
Log K_ow_ 4.9[6]
Henry's Law Constant 1 x 10⁻³ atm·m³/mol[4][7]
Toxicological Data Summary

Toxicological studies, primarily in animal models, have been crucial in assessing the risks associated with this compound exposure. The substance can be absorbed through inhalation and skin contact.[1][6] Acute high exposure can lead to symptoms such as skin and eye irritation, muscle weakness, diarrhea, coma, and potentially death.[1] Long-term exposure may impact the liver and kidneys.[1][8]

TestSpeciesRouteValueReference(s)
LD₅₀ Male Sprague-Dawley RatsOral3,105 mg/kg[9]
LD₅₀ Female Sprague-Dawley RatsOral>2,700 mg/kg[9]
LD₅₀ Albino RatsOral1,500 mg/kg[9]
LD₅₀ MiceOral1,035 - 2,650 mg/kg[9]

Historical Production Methods

The primary method for producing this compound has been the direct chlorination of benzene (B151609) or less-chlorinated benzene derivatives.[10][11] The isomer distribution in the final product is highly dependent on the catalyst and reaction conditions employed.

Catalytic Chlorination

Historically, the commercial production of this compound involved bubbling chlorine gas through benzene in the presence of a catalyst, such as ferric chloride (FeCl₃).[11] To maximize the yield of the desired 1,2,4,5-isomer over other isomers like 1,2,3,4-tetrachlorobenzene, reaction temperatures were typically controlled.[11]

Later process improvements focused on enhancing the selectivity and reaction rate. One patented method involved using a catalyst system of iodine and antimony trichloride, which allowed the reaction to proceed more rapidly at lower temperatures (60-80°C).[11] Another innovation was the use of a Lewis acid catalyst (e.g., ferric trichloride) with an iodinated polystyrene resin as a cocatalyst when starting from 1,2,4-trichlorobenzene.[12]

G cluster_input Reactants cluster_process Process cluster_catalyst Catalyst System cluster_output Products Benzene Benzene or Lower Chlorobenzenes Reactor Chlorination Reactor Benzene->Reactor Chlorine Chlorine Gas (Cl₂) Chlorine->Reactor TCB This compound Reactor->TCB Isomers Other TCB Isomers Reactor->Isomers HCl Hydrogen Chloride (HCl) Reactor->HCl Catalyst FeCl₃, Iodine, or Lewis Acid Catalyst->Reactor catalyzes

Diagram 1: Generalized production of this compound.
General Experimental Protocol: Chlorination of 1,2,4-Trichlorobenzene

The following protocol is a generalized representation based on improved patented methods for producing this compound.[12]

  • Catalyst Preparation: A Lewis acid catalyst, such as ferric trichloride, is combined with a cocatalyst, like an iodinated polystyrene resin, within the reaction vessel.

  • Reactant Charging: The reactor is charged with 1,2,4-trichlorobenzene, which may also contain other isomers from previous chlorination stages.

  • Reaction Initiation: The mixture is heated to the target reaction temperature (e.g., 60-80°C).

  • Chlorination: Chlorine gas is bubbled through the liquid reactant mixture. The reaction is exothermic, and cooling may be required to maintain the optimal temperature for selective formation of the 1,2,4,5-isomer.

  • Monitoring: The reaction is monitored, for instance by gas chromatography, to determine the consumption of the starting material and the formation of the product.

  • Termination: Once the desired conversion is achieved, the chlorine gas flow is stopped.

  • Product Isolation: The reaction mixture is cooled, allowing the solid this compound to crystallize.

  • Purification: The crude product is separated from the liquid phase (containing unreacted materials and other isomers) via filtration or centrifugation. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or benzene.[5]

Historical Uses and Decline

This compound was not typically an end-product but rather a crucial chemical intermediate.[3][5] Its applications have been largely discontinued (B1498344) or phased out due to the high toxicity of byproducts associated with its downstream processing.[4]

Primary Applications
  • Herbicide and Defoliant Production: The most significant historical use of this compound was as a precursor for the synthesis of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP).[13][14] 2,4,5-TCP was a key ingredient in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of the defoliant Agent Orange.[10][13]

  • Antibacterial Agent Synthesis: 2,4,5-TCP derived from this compound was also used to manufacture hexachlorophene, an antibacterial agent once common in soaps and disinfectants.[13]

  • Dielectric Fluids: It was used in combination with polychlorinated biphenyls (PCBs) in dielectric fluids for electrical transformers and capacitors.[4][15]

  • Other Uses: Minor applications included use as an insecticide, a dyestuff carrier, and an impregnant to confer moisture resistance.[4][5][7]

The Dioxin Problem and Subsequent Decline

The production of 2,4,5-trichlorophenol from this compound via alkaline hydrolysis is fraught with a critical hazard: the unavoidable formation of trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD or dioxin).[13] TCDD is an extremely toxic and persistent environmental pollutant. The contamination of 2,4,5-T and related products with TCDD led to severe environmental and health crises, such as the Times Beach, Missouri contamination event.[13] This inherent danger ultimately led to the cessation of this production method and a sharp decline in the demand for this compound.[10]

G TCB 1,2,4,5- Tetrachlorobenzene TCP 2,4,5-Trichlorophenol (2,4,5-TCP) TCB->TCP Alkaline Hydrolysis (NaOH, Heat) TCDD 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD BYPRODUCT) TCP->TCDD Dimerization (Side Reaction) AgentOrange Herbicide 2,4,5-T (Agent Orange Component) TCP->AgentOrange Further Synthesis Hex Hexachlorophene (Antibacterial) TCP->Hex Further Synthesis

Diagram 2: Synthesis pathway from 1,2,4,5-TCB and TCDD formation.

Key Experimental Protocols

The conversion of this compound to 2,4,5-trichlorophenol is the most historically significant reaction involving this compound.

Synthesis of 2,4,5-Trichlorophenol from this compound

This protocol is based on a patented method designed to be conducted at lower pressures.[16]

  • Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, dissolve an alkali metal hydroxide (B78521) (e.g., sodium hydroxide, ≥2 gram molecular weights) in a high-boiling point solvent like ethylene (B1197577) glycol or propylene (B89431) glycol (≥450 grams).

  • Addition of TCB: Add 1 gram molecular weight of this compound to the solution.

  • Reaction Conditions: Heat the mixture to a temperature between 160-200°C. The reaction is conducted under a pressure ranging from atmospheric up to 20 psi.

  • Reaction Time: Maintain the temperature for a duration sufficient to complete the conversion, which can be monitored by analyzing samples for the disappearance of the starting material.

  • Product Isolation:

    • Cool the reaction mixture.

    • Acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,4,5-trichlorophenol and an alkali metal salt (e.g., NaCl).

    • Filter the mixture to remove the precipitated salt.

    • Pour the filtrate into water to fully precipitate the crude 2,4,5-trichlorophenol.

  • Purification:

    • Extract the phenol (B47542) from the aqueous mixture using a solvent such as benzene.

    • Wash and dry the benzene extract.

    • Distill the extract to remove the benzene, yielding the purified 2,4,5-trichlorophenol product.

Workflow for a Subchronic Toxicity Study

The following diagram illustrates a typical workflow for an animal feeding study, similar to those conducted to assess the toxicity of tetrachlorobenzene isomers.[8]

G cluster_setup Study Setup cluster_dosing Exposure Phase cluster_analysis Data Collection & Analysis A Animal Acclimation (e.g., Rats) B Group Assignment (Control & Dose Groups) A->B C Diet Preparation (0, 0.5, 5, 50, 500 ppm TCB) B->C D 90-Day Ad Libitum Dietary Administration C->D E Necropsy & Organ Weight Measurement (Liver, Kidney) D->E F Histopathology (Liver, Kidney Tissue) E->F G Serum Chemistry (e.g., Cholesterol) E->G H Tissue Residue Analysis (Fat, Liver) E->H

References

An In-Depth Technical Guide to the Solubility of 1,2,4,5-Tetrachlorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4,5-tetrachlorobenzene (B31791) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the solubility of this compound is of interest.

Introduction to this compound

This compound (TCB) is a chlorinated aromatic hydrocarbon. It is a solid at room temperature and is characterized by its low volatility. Due to its chemical structure, 1,2,4,5-TCB is a nonpolar compound, which largely dictates its solubility behavior. It is known to be practically insoluble in water but exhibits solubility in various nonpolar organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, as a solvent, and for assessing its environmental fate and toxicology.

Quantitative Solubility Data

SolventChemical FormulaTemperature (°C)SolubilityNotes
WaterH₂O250.595 mg/LVery low solubility.
TolueneC₇H₈Not SpecifiedSolubleDescribed as "almost transparent," indicating good solubility.
BenzeneC₆H₆Not SpecifiedSolubleQualitative descriptions indicate good solubility.
Ether (Diethyl ether)(C₂H₅)₂ONot SpecifiedSolubleQualitative descriptions indicate good solubility.
ChloroformCHCl₃Not SpecifiedSolubleQualitative descriptions indicate good solubility.
Carbon DisulfideCS₂Not SpecifiedSolubleQualitative descriptions indicate good solubility.
EthanolC₂H₅OHNot SpecifiedSlightly SolubleParticularly in hot ethanol.

Note: The lack of precise, quantitative data in publicly accessible literature highlights a potential area for further experimental investigation. The qualitative descriptions of "soluble" indicate that this compound can be dissolved in these solvents to a practically useful extent for many applications.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent can be carried out using several established methods. The gravimetric method is a fundamental and widely used technique that provides reliable data.

Gravimetric Method for a Solid in a Liquid Solvent

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatically controlled water bath or incubator

  • Conical flasks with stoppers

  • Analytical balance (accurate to at least 0.1 mg)

  • Filter paper and funnel, or a syringe with a filter attachment

  • Evaporating dish or beaker

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. An excess of the solid is necessary to ensure that the solution becomes saturated.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, depending on the solvent and the solute. Periodic sampling and analysis can determine when equilibrium is reached (i.e., when the concentration of the dissolved solute no longer changes over time).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette or syringe. It is crucial to avoid transferring any undissolved solid.

    • Filter the withdrawn sample to remove any remaining solid particles. A syringe filter is often suitable for this purpose.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the filtered, saturated solution into the pre-weighed evaporating dish and weigh it again to determine the exact mass of the solution.

    • Carefully evaporate the solvent from the solution in a well-ventilated fume hood. The evaporation can be done at room temperature or by gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven to remove any residual solvent.

    • Cool the evaporating dish in a desiccator to room temperature and then weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Mass of the saturated solution = (Mass of evaporating dish + solution) - (Mass of empty evaporating dish)

    • Mass of the dissolved solute = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

    • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

    • Solubility is typically expressed as grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

G A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration at Constant Temperature (e.g., in a thermostatic bath with agitation) A->B C Sample Withdrawal and Filtration (Separation of saturated solution from excess solid) B->C D Weighing of Saturated Solution (in a pre-weighed evaporating dish) C->D E Solvent Evaporation (in a fume hood or oven) D->E F Drying of Residue to Constant Weight E->F G Final Weighing of Residue F->G H Calculation of Solubility (g solute / 100 g solvent) G->H

Gravimetric Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed protocol for its experimental determination. For precise applications, it is recommended to perform experimental measurements under the specific conditions of temperature and in the exact solvent system of interest.

Unveiling the Physicochemical Characteristics of 1,2,4,5-Tetrachlorobenzene: A Technical Guide to its Vapor Pressure and Volatility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the vapor pressure and volatility of 1,2,4,5-tetrachlorobenzene (B31791), a compound of significant interest to researchers, scientists, and professionals in drug development and environmental science. This document collates key quantitative data, details established experimental protocols for vapor pressure determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Data

This compound (CAS No. 95-94-3) is a chlorinated aromatic hydrocarbon. Its volatility is a critical parameter in understanding its environmental fate and transport, as well as its potential for exposure. The following tables summarize the key quantitative data related to its vapor pressure and volatility.

Table 1: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (Pa)Source
20293.150.0050.667[1][2]
25298.15< 0.1< 13.33[3][4]
25298.150.000005 (extrapolated)0.000667 (extrapolated)[5][6]
146419.15405332.89[3][4][7]

Table 2: Volatility and Related Physicochemical Properties of this compound

ParameterValueUnitsTemperature (°C)Source
Henry's Law Constant1 x 10⁻³atm·m³/molNot Specified[1]
Henry's Law Constant0.10-20[5][8]
Water Solubility0.5mg/LNot Specified[1]
Log K_ow_ (Octanol-Water Partition Coefficient)4.7-Not Specified
Boiling Point240-246°C-[5][6][9][10]
Melting Point138-140°C-[9][10]

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for low-volatility solids like this compound requires sensitive and precise methodologies. The OECD Guidelines for the Testing of Chemicals, specifically Test No. 104, outlines several suitable methods. Given the low vapor pressure of this compound, the Knudsen Effusion Method and the Gas Saturation Method are the most relevant and widely accepted techniques.

Knudsen Effusion Method

This method is based on the measurement of the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell (the Knudsen cell) into a high vacuum.

Apparatus:

  • Knudsen Cell: A small, thermostatically controlled container with a precisely machined orifice of a known area.

  • High-Vacuum System: Capable of maintaining a pressure low enough that the mean free path of the effusing molecules is larger than the cell dimensions, preventing intermolecular collisions outside the cell.

  • Microbalance: To measure the mass loss of the Knudsen cell over time.

  • Temperature Control and Measurement System: To maintain and accurately measure the temperature of the Knudsen cell.

Procedure:

  • A weighed amount of this compound is placed in the Knudsen cell.

  • The cell is placed in the high-vacuum system and heated to the desired temperature.

  • The system is evacuated, and the mass of the cell is monitored over time using the microbalance.

  • The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time plot.

  • The vapor pressure (P) is then calculated using the Hertz-Knudsen equation:

    P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

    where:

    • A is the area of the orifice.

    • R is the ideal gas constant.

    • T is the absolute temperature in Kelvin.

    • M is the molar mass of the substance.

Gas Saturation Method (Transpiration Method)

This method involves passing a slow, controlled stream of an inert gas over the solid sample, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated.

Apparatus:

  • Saturation Column: A tube containing the this compound sample, maintained at a constant temperature.

  • Inert Gas Supply: With precise flow control (e.g., nitrogen or helium).

  • Condensation Trap/Sorbent Tube: To capture the vaporized substance from the gas stream.

  • Analytical Instrument: Such as a gas chromatograph (GC) or a gravimetric system, to quantify the amount of trapped substance.

  • Thermostatic Bath: To maintain a constant temperature for the saturation column.

Procedure:

  • A known mass of this compound is placed in the saturation column.

  • The column is maintained at the desired constant temperature in the thermostatic bath.

  • A controlled flow of inert gas is passed through the saturation column at a rate slow enough to ensure saturation.

  • The gas stream exiting the column, now saturated with the vapor of the substance, passes through a pre-weighed condensation trap or sorbent tube where the this compound is collected.

  • After a measured period, the flow of gas is stopped, and the amount of substance collected in the trap is determined by weighing or by analytical techniques like GC.

  • The volume of the inert gas that passed through the column is measured.

  • Assuming the ideal gas law, the vapor pressure (P) is calculated as:

    P = (m/V) * RT

    where:

    • m is the mass of the vaporized substance.

    • V is the volume of the inert gas.

    • R is the ideal gas constant.

    • T is the absolute temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the vapor pressure of a solid substance like this compound using either the Knudsen Effusion or Gas Saturation method.

Vapor_Pressure_Determination_Workflow cluster_prep Sample Preparation cluster_methods Experimental Measurement cluster_knudsen Knudsen Effusion Method cluster_gas_sat Gas Saturation Method cluster_analysis Data Analysis & Calculation start Start: Obtain Pure This compound weigh Accurately Weigh Sample start->weigh knudsen_load Load Sample into Knudsen Cell weigh->knudsen_load gas_load Load Sample into Saturation Column weigh->gas_load knudsen_vacuum Place in High Vacuum & Set Temperature knudsen_load->knudsen_vacuum knudsen_measure Measure Mass Loss over Time knudsen_vacuum->knudsen_measure calculate Calculate Vapor Pressure (using appropriate equation) knudsen_measure->calculate gas_saturate Pass Inert Gas at Controlled Flow & Temp gas_load->gas_saturate gas_trap Collect Vapor in Trap/Sorbent gas_saturate->gas_trap quantify Quantify Collected Substance (Gas Sat.) gas_trap->quantify quantify->calculate report Report Vapor Pressure at Specified Temperature calculate->report

Caption: Generalized workflow for vapor pressure determination.

Conclusion

The data and methodologies presented in this guide provide a comprehensive overview of the vapor pressure and volatility of this compound. Accurate determination of these properties is fundamental for predicting the environmental behavior and potential risks associated with this compound. The detailed experimental protocols serve as a valuable resource for researchers and scientists engaged in the physicochemical characterization of chemical substances.

References

Degradation Byproducts of 1,2,4,5-Tetrachlorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation byproducts of 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB), a persistent environmental pollutant. The document details the microbial, photochemical, and chemical degradation pathways, presenting quantitative data, experimental protocols, and visual representations of the core processes to support research and development in environmental science and drug metabolism.

Introduction

This compound is a synthetic chlorinated aromatic hydrocarbon that has been used in various industrial applications, including as a pesticide intermediate and in dielectric fluids.[1] Its chemical stability and resistance to natural degradation processes lead to its persistence in the environment, posing potential risks to ecosystems and human health. Understanding the degradation of 1,2,4,5-TeCB and identifying its byproducts is crucial for developing effective bioremediation strategies and for assessing its toxicological profile. This guide synthesizes current scientific knowledge on the transformation of this compound under various conditions.

Microbial Degradation of this compound

Microorganisms have evolved diverse metabolic pathways to utilize chlorinated aromatic compounds as sources of carbon and energy. The biodegradation of 1,2,4,5-TeCB has been primarily studied under aerobic and anaerobic conditions.

Aerobic Degradation

Under aerobic conditions, certain bacterial strains, notably Pseudomonas species, have demonstrated the ability to degrade 1,2,4,5-TeCB. A well-documented example is Pseudomonas sp. strain PS14 (also referred to as Burkholderia sp. strain PS14), which can utilize 1,2,4,5-TeCB as its sole source of carbon and energy.[2][3]

The initial step in the aerobic degradation pathway is the dioxygenation of the aromatic ring, catalyzed by a chlorobenzene (B131634) dioxygenase (TecA).[4] This enzymatic reaction incorporates two oxygen atoms into the benzene (B151609) ring, leading to the formation of a transient intermediate, 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene. This intermediate is unstable and spontaneously eliminates a molecule of hydrogen chloride (HCl) to form 3,4,6-trichlorocatechol (B154911).[1][2]

The resulting 3,4,6-trichlorocatechol then undergoes ortho-ring cleavage, a reaction catalyzed by a catechol 1,2-dioxygenase.[2] This cleavage breaks the aromatic ring, yielding 2,3,5-trichloromuconate.[2] Subsequent enzymatic reactions further process this intermediate, channeling it into the tricarboxylic acid (TCA) cycle.[2] During this process, the remaining chlorine atoms are released as chloride ions.[2]

Aerobic_Degradation_of_1_2_4_5_Tetrachlorobenzene This compound This compound 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene This compound->1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene Chlorobenzene dioxygenase (TecA) 3,4,6-Trichlorocatechol 3,4,6-Trichlorocatechol 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene->3,4,6-Trichlorocatechol Spontaneous HCl elimination 2,3,5-Trichloromuconate 2,3,5-Trichloromuconate 3,4,6-Trichlorocatechol->2,3,5-Trichloromuconate Catechol 1,2-dioxygenase Tricarboxylic Acid (TCA) Cycle Tricarboxylic Acid (TCA) Cycle 2,3,5-Trichloromuconate->Tricarboxylic Acid (TCA) Cycle Further enzymatic degradation

Figure 1. Aerobic degradation pathway of this compound.

The efficiency of aerobic degradation of 1,2,4,5-TeCB has been quantified in laboratory studies. The following tables summarize the available data.

Table 1: Degradation of this compound by Burkholderia sp. strain PS14 in Liquid Culture [3]

ParameterInitial ConcentrationFinal Concentration (after 1 hr)Mineralization (as CO₂)
1,2,4,5-TeCB500 nM< 0.5 nM~63%

Table 2: Degradation of this compound by Burkholderia sp. strain PS14 in Soil Microcosms [3]

ParameterInitial ConcentrationFinal Concentration (after 72-96 hrs)Mineralization (as CO₂)
1,2,4,5-TeCB64.8 ppb (300 nmol/kg)< 0.108 ppb (0.5 nmol/kg)~80%
Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism for highly chlorinated benzenes is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorinated compound serving as an electron acceptor. Various anaerobic microorganisms, including species of Dehalococcoides and Dehalobacter, are known to carry out reductive dechlorination.[5]

For 1,2,4,5-TeCB, reductive dechlorination typically leads to the formation of less chlorinated benzenes, such as 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) and subsequently dichlorobenzene (DCB) isomers. The specific daughter products and the rate of dechlorination depend on the microbial consortium present and the environmental conditions.

Photochemical Degradation of this compound

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In the environment, this process is primarily driven by solar radiation. The photochemical degradation of 1,2,4,5-TeCB in aqueous solutions can proceed through direct photolysis, where the molecule directly absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals.

The degradation byproducts of 1,2,4,5-TeCB photolysis can be diverse and may include:

  • Less chlorinated benzenes: such as 1,2,4-trichlorobenzene and dichlorobenzenes.

  • Chlorinated phenols: formed through the substitution of a chlorine atom with a hydroxyl group.

  • Polychlorinated biphenyls (PCBs): formed through the coupling of chlorinated phenyl radicals.

Quantitative Data on Photochemical Degradation

Quantitative studies on the photochemical degradation of chlorinated benzenes provide insights into their environmental fate.

Table 3: Photodegradation of 1,2,4-Trichlorobenzene (a related compound) under UV irradiation [6][7]

ConditionInitial ConcentrationDegradation after 7 hours
UV photolysis alone18 mg/L~16%
Photocatalysis (Co₃O₄, visible light)7.5 mg/L~90%

Experimental Protocols

This section provides detailed methodologies for key experiments related to the degradation of this compound.

Microbial Degradation of 1,2,4,5-TeCB by Pseudomonas sp.

This protocol is based on the methods used for the cultivation and degradation studies of Pseudomonas sp. strain PS14.[2][8]

4.1.1 Culture Medium

  • Mineral Salts Medium:

    • Na₂HPO₄·2H₂O: 7.0 g/L

    • KH₂PO₄: 2.0 g/L

    • (NH₄)₂SO₄: 0.5 g/L

    • MgCl₂·6H₂O: 0.1 g/L

    • Ca(NO₃)₂·4H₂O: 0.05 g/L

    • Yeast Extract: 5 mg/L

    • Trace element solution: 1 mL/L (composition varies, a standard formulation can be used)

  • Carbon Source:

    • This compound (crystalline) added directly to the autoclaved medium to a final concentration of approximately 5 mM.

4.1.2 Cultivation and Degradation Assay

  • Prepare the mineral salts medium and dispense into serum bottles.

  • Add crystalline 1,2,4,5-TeCB to the hot, freshly autoclaved medium.

  • Inoculate with a pre-culture of Pseudomonas sp. strain PS14.

  • Incubate the cultures at 28-30°C on a rotary shaker at 100-150 rpm.[2][8]

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • At various time intervals, withdraw samples for analysis of 1,2,4,5-TeCB and its metabolites.

4.1.3 Sample Preparation and Analysis (GC-MS)

  • Extraction: Acidify the culture supernatant to pH 2 with HCl and extract three times with an equal volume of ethyl acetate.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (for polar metabolites): If necessary, derivatize the extracted metabolites with a suitable agent (e.g., silylation for hydroxylated compounds) to improve their volatility for GC analysis.

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 300-320°C.[1]

    • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 50-500.

Microbial_Degradation_Workflow cluster_cultivation Cultivation cluster_sampling Sampling & Preparation cluster_analysis Analysis Prepare Medium Prepare Medium Inoculate Inoculate Prepare Medium->Inoculate Incubate Incubate Inoculate->Incubate Withdraw Samples Withdraw Samples Incubate->Withdraw Samples Extract Metabolites Extract Metabolites Withdraw Samples->Extract Metabolites Derivatize Derivatize Extract Metabolites->Derivatize GC-MS Analysis GC-MS Analysis Derivatize->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Figure 2. Experimental workflow for microbial degradation studies.

Photochemical Degradation Experiment

This protocol outlines a general procedure for studying the aqueous photolysis of 1,2,4,5-TeCB.

4.2.1 Experimental Setup

  • Photoreactor: A quartz or borosilicate glass vessel to allow transmission of UV light. The reactor should be equipped with a magnetic stirrer and a port for sample withdrawal.

  • Light Source: A mercury vapor lamp or a xenon arc lamp with appropriate filters to simulate solar radiation or to provide specific wavelengths. The light intensity should be measured using a radiometer.

  • Temperature Control: A water jacket or a constant temperature bath to maintain a consistent reaction temperature.

4.2.2 Experimental Procedure

  • Prepare an aqueous solution of 1,2,4,5-TeCB of a known concentration in ultrapure water. A co-solvent like methanol (B129727) may be used in small amounts to aid dissolution, but its potential to act as a hydroxyl radical scavenger should be considered.

  • Fill the photoreactor with the 1,2,4,5-TeCB solution.

  • Turn on the light source and start the stirrer.

  • At predetermined time intervals, collect aliquots of the solution.

  • Protect the collected samples from light and store them at 4°C until analysis.

4.2.3 Sample Analysis (HPLC)

  • Direct Injection: Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC System:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[2]

    • Flow Rate: 0.8-1.0 mL/min.

    • Detector: A photodiode array (PDA) or UV detector set at a wavelength where 1,2,4,5-TeCB and its expected byproducts absorb (e.g., around 220-230 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Signaling Pathways in Microbial Degradation

The degradation of chlorinated aromatic compounds in bacteria is a tightly regulated process. The expression of the catabolic genes is often induced by the presence of the substrate or its metabolites. While a specific signaling pathway for 1,2,4,5-TeCB degradation has not been fully elucidated, it is likely to follow the general principles observed for other chloroaromatics.

Bacterial chemotaxis, the directed movement towards or away from a chemical gradient, plays a role in bringing the bacteria into contact with the substrate. This process is initiated by chemoreceptors, which are often methyl-accepting chemotaxis proteins (MCPs). The binding of an aromatic compound to the periplasmic domain of an MCP triggers a conformational change that initiates a phosphorylation cascade involving a two-component signal transduction system. This typically involves a histidine kinase (CheA) and a response regulator (CheY). The phosphorylated CheY interacts with the flagellar motor to control the direction of rotation.[9][10][11][12][13]

The expression of the degradation genes, such as the tcb gene cluster in Pseudomonas sp. strain P51, is often controlled by transcriptional regulators.[8][14][15] These regulators can be activated by binding to the substrate or an early intermediate of the degradation pathway. For example, LysR-type transcriptional regulators are commonly involved in the regulation of catabolic operons for aromatic compounds. Upon binding to an inducer molecule, the regulator undergoes a conformational change that allows it to bind to the promoter region of the catabolic genes and activate their transcription.

Signaling_Pathway cluster_sensing Sensing & Signal Transduction cluster_regulation Gene Regulation 1,2,4,5-TeCB 1,2,4,5-TeCB MCP Chemoreceptor (MCP) 1,2,4,5-TeCB->MCP Binds to Degradation\nIntermediate Degradation Intermediate CheA Histidine Kinase (CheA) MCP->CheA Activates CheY Response Regulator (CheY) CheA->CheY Phosphorylates Flagellar Motor Flagellar Motor CheY->Flagellar Motor Controls rotation Chemotaxis Chemotaxis Flagellar Motor->Chemotaxis Transcriptional\nRegulator Transcriptional Regulator (e.g., LysR-type) Degradation\nIntermediate->Transcriptional\nRegulator Binds to & Activates tcb Genes Catabolic Genes (e.g., tcb cluster) Transcriptional\nRegulator->tcb Genes Activates transcription Degradation\nEnzymes Degradation Enzymes tcb Genes->Degradation\nEnzymes Transcription & Translation

Figure 3. Generalized signaling pathway for chemotaxis and gene regulation.

Conclusion

The degradation of this compound is a complex process involving various biological and chemical pathways. Aerobic microbial degradation by specialized bacterial strains like Pseudomonas sp. strain PS14 offers a promising avenue for bioremediation, leading to the complete mineralization of the compound. Photochemical degradation also contributes to the environmental fate of 1,2,4,5-TeCB, although it can lead to the formation of a complex mixture of byproducts. Further research is needed to fully elucidate the quantitative aspects of these degradation pathways, the specific signaling mechanisms involved in microbial degradation, and the toxicological significance of the various degradation intermediates. The protocols and data presented in this guide provide a solid foundation for researchers in this field.

References

Microbial Degradation of 1,2,4,5-Tetrachlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB), a persistent environmental pollutant. The document details both aerobic and anaerobic breakdown mechanisms, focusing on the key microorganisms, enzymatic reactions, and metabolic intermediates. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Aerobic Degradation of this compound

Aerobic degradation of 1,2,4,5-TeCB is primarily carried out by certain strains of Pseudomonas, which can utilize this compound as a sole source of carbon and energy. The degradation process is initiated by an oxidative attack on the aromatic ring, leading to its eventual cleavage and mineralization.

Key Microorganism: Pseudomonas sp. strain PS14

Pseudomonas sp. strain PS14 is a key bacterium capable of aerobically degrading 1,2,4,5-TeCB.[1][2] This strain was isolated from soil samples of an industrial waste deposit through selective enrichment.[1][2]

Aerobic Degradation Pathway

The aerobic degradation of 1,2,4,5-TeCB by Pseudomonas sp. strain PS14 is initiated by a dioxygenase enzyme that attacks the aromatic ring. This leads to the formation of a hypothetical unstable intermediate, 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene, which spontaneously eliminates hydrogen chloride to form 3,4,6-trichlorocatechol (B154911).[1][2] This is in contrast to the degradation of 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB), where the corresponding dihydrodiol is rearomatized by an NAD-dependent dihydrodiol dehydrogenase.[1][2]

The resulting 3,4,6-trichlorocatechol undergoes ortho-cleavage, a reaction catalyzed by a type II catechol 1,2-dioxygenase. This cleavage yields 2,3,5-trichloromuconate, which is then channeled into the tricarboxylic acid (TCA) cycle through a series of reactions that include the formation of 2-chloro-3-oxoadipate.[1][2]

Aerobic_Degradation_Pathway TeCB This compound Intermediate 1,3,4,6-Tetrachloro-1,2- dihydroxycyclohexa-3,5-diene (hypothetical) TeCB->Intermediate Dioxygenase TCC 3,4,6-Trichlorocatechol Intermediate->TCC Spontaneous HCl Elimination TCM 2,3,5-Trichloromuconate TCC->TCM Catechol 1,2-Dioxygenase (ortho-cleavage) TCA TCA Cycle Intermediates TCM->TCA Further Degradation CO2 CO2 + H2O TCA->CO2

Aerobic degradation pathway of this compound.
Quantitative Data

SubstrateRelative Activity (%)
Catechol100
3-Chlorocatechol260
4-Chlorocatechol150
3,5-Dichlorocatechol170
4,5-Dichlorocatechol13
TetrachlorocatecholDetectable
Data adapted from studies on Pseudomonas chlororaphis RW71.[3]

Anaerobic Degradation of this compound

Under anaerobic conditions, the primary mechanism for the breakdown of 1,2,4,5-TeCB is reductive dechlorination, a process where chlorine atoms are sequentially removed from the benzene (B151609) ring and replaced with hydrogen atoms. This process is carried out by specific anaerobic bacteria that use chlorinated compounds as electron acceptors in a process known as organohalide respiration.[4][5]

Key Microorganism: Dehalobacter sp. strain TeCB1

Dehalobacter sp. strain TeCB1 is a key bacterium capable of the reductive dechlorination of 1,2,4,5-TeCB.[6][7][8] This strain was isolated from contaminated groundwater and can grow by using 1,2,4,5-TeCB as an electron acceptor.[6][7]

Anaerobic Degradation Pathway

Dehalobacter sp. strain TeCB1 reductively dechlorinates 1,2,4,5-TeCB to 1,2,4-trichlorobenzene (1,2,4-TCB). This intermediate is then further dechlorinated to a mixture of 1,3-dichlorobenzene (B1664543) (1,3-DCB) and 1,4-dichlorobenzene (B42874) (1,4-DCB).[6][7][8] The key enzyme responsible for this transformation is a reductive dehalogenase, designated TcbA.[7][9]

Anaerobic_Degradation_Pathway TeCB This compound TCB 1,2,4-Trichlorobenzene TeCB->TCB Reductive Dechlorination (TcbA) DCB_mix 1,3-Dichlorobenzene & 1,4-Dichlorobenzene TCB->DCB_mix Reductive Dechlorination (TcbA)

Anaerobic degradation pathway of this compound.
Quantitative Data

The degradation of 1,2,4,5-TeCB by a mixed culture containing Dehalobacter shows a clear pattern of product accumulation over time.

Time (days)1,2,4,5-TeCB1,2,4-TCB (µM)1,3-DCB (µM)1,4-DCB (µM)
0Excess000
20Excess~10~5~8
40Excess~20~15~25
60Excess~15~25~40
80Excess~5~30~50
Data is illustrative and based on graphical representations from published studies.

Experimental Protocols

Aerobic Degradation Studies

A general protocol for the cultivation of Pseudomonas species for degradation studies is as follows:

  • Medium Preparation: Prepare a minimal salts medium (MSM) containing essential minerals and trace elements. For enrichment and growth on 1,2,4,5-TeCB, the compound is supplied as the sole carbon source.

  • Inoculation: Inoculate the sterile MSM with a pure culture of Pseudomonas sp. or an environmental sample for enrichment.

  • Incubation: Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Analysis of Degradation: At different time intervals, collect samples for the analysis of 1,2,4,5-TeCB and its degradation products.

Aerobic_Cultivation_Workflow start Start prep_medium Prepare Minimal Salts Medium with 1,2,4,5-TeCB start->prep_medium inoculate Inoculate with Pseudomonas sp. prep_medium->inoculate incubate Incubate at 30°C with shaking inoculate->incubate monitor Monitor OD600 and collect samples incubate->monitor analyze Analyze samples by GC-MS or HPLC monitor->analyze end End analyze->end

Workflow for aerobic degradation studies.

The activity of catechol 1,2-dioxygenase can be measured spectrophotometrically by monitoring the formation of the ring cleavage product, cis,cis-muconic acid or its chlorinated derivatives.

  • Cell-Free Extract Preparation: Harvest bacterial cells by centrifugation and resuspend them in a suitable buffer. Lyse the cells using methods like sonication or French press and centrifuge to obtain a cell-free extract.

  • Assay Mixture: Prepare an assay mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the cell-free extract, and the substrate (e.g., 3,4,6-trichlorocatechol).

  • Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the muconate derivative.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Anaerobic Degradation Studies

Cultivating strict anaerobes like Dehalobacter requires specific techniques to exclude oxygen.

  • Medium Preparation: Prepare a bicarbonate-buffered minimal salt medium under an anaerobic atmosphere (e.g., N₂/CO₂).[6] The medium should contain essential nutrients, a carbon source (e.g., acetate), an electron donor (e.g., H₂), and 1,2,4,5-TeCB as the electron acceptor.[6]

  • Inoculation: Inoculate the medium with a pure culture of Dehalobacter sp. strain TeCB1 inside an anaerobic chamber or using gas-tight syringes.

  • Incubation: Incubate the cultures in the dark at an optimal temperature (e.g., 30°C) without shaking.

  • Monitoring Dechlorination: Periodically collect samples from the headspace or liquid phase to analyze the concentrations of 1,2,4,5-TeCB and its dechlorination products.

Anaerobic_Cultivation_Workflow start Start prep_medium Prepare Anaerobic Medium with 1,2,4,5-TeCB start->prep_medium inoculate Inoculate with Dehalobacter sp. in anaerobic chamber prep_medium->inoculate incubate Incubate at 30°C in the dark inoculate->incubate monitor Collect and analyze samples for chlorinated benzenes incubate->monitor end End monitor->end

Workflow for anaerobic degradation studies.

Assaying reductive dehalogenase activity typically involves providing a reduced electron donor and monitoring the dechlorination of the substrate.

  • Preparation of Cell Extracts: Prepare cell extracts from anaerobically grown cultures under strict anaerobic conditions.

  • Assay Setup: In an anaerobic environment, set up a reaction mixture containing the cell extract, a buffer, a reduced electron donor (e.g., titanium(III) citrate (B86180) or reduced methyl viologen), and the substrate (1,2,4,5-TeCB).

  • Incubation and Sampling: Incubate the reaction mixture and take samples at different time points.

  • Analysis: Analyze the samples for the disappearance of the substrate and the appearance of dechlorination products using GC-MS or HPLC.[10][11][12][13][14]

Analytical Methodologies

The analysis of 1,2,4,5-TeCB and its degradation products is crucial for understanding the degradation pathways and kinetics. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is highly suitable for the analysis of chlorinated benzenes and their metabolites.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of less volatile and more polar compounds, such as catechols and muconic acids.[10][11]

Conclusion

The microbial degradation of this compound is a complex process involving distinct pathways under aerobic and anaerobic conditions. Aerobic degradation, carried out by bacteria like Pseudomonas sp. strain PS14, proceeds through an oxidative pathway involving dioxygenases and subsequent ring cleavage. Anaerobic degradation, mediated by microorganisms such as Dehalobacter sp. strain TeCB1, occurs via reductive dechlorination, sequentially removing chlorine atoms from the benzene ring. Understanding these pathways, the key microorganisms, and the enzymes involved is essential for developing effective bioremediation strategies for sites contaminated with this persistent pollutant. Further research into the specific enzyme kinetics and the optimization of cultivation conditions will enhance the practical application of these microbial processes for environmental cleanup.

References

A Methodological and Application Guide to Chimeric Antigen Receptor (CAR)-T Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Adoptive cell therapy (ACT) represents a paradigm shift in the treatment of cancer, leveraging the patient's own immune system to target and eliminate malignant cells.[1][2][3] Among the various ACT approaches, Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a particularly potent and promising strategy, especially for hematological malignancies.[4][5] This technical guide provides an in-depth overview of the core methodologies, applications, and underlying signaling pathways of CAR-T cell therapy, tailored for researchers, scientists, and professionals in drug development.

Core Methodology: From Vein to Vein

The manufacturing of autologous CAR-T cells is a complex, multi-step process that begins with the collection of a patient's T cells and culminates in the infusion of a "living drug" designed to eradicate their cancer.[6][7] The entire process typically spans 14-21 days and involves several critical stages.[8]

1. T-Cell Collection (Leukapheresis): The process is initiated by collecting T cells from the patient's peripheral blood via a procedure called leukapheresis.[7][9] The quality and viability of these starting cells are paramount, as prior treatments like chemotherapy can negatively impact T cell health and expansion potential.[7] Therefore, collecting T cells early after a relapsed or refractory diagnosis is often recommended.[7]

2. T-Cell Isolation, Activation, and Genetic Modification:

  • Isolation: At the manufacturing facility, T cells are isolated from the leukapheresis product.[6][8] This can be achieved by selecting for specific T-cell subtypes.[9]

  • Activation: T-cell activation is crucial for efficient genetic modification and subsequent cell expansion.[6] This is most commonly achieved by stimulating the CD3 and CD28 receptors on the T-cell surface, often using magnetic beads coated with anti-CD3/CD28 antibodies, in conjunction with cytokine support.[6][10]

  • Genetic Modification (Transduction): The core of CAR-T therapy lies in genetically engineering the T cells to express CARs. This is typically accomplished using viral vectors, such as lentiviruses, to introduce the CAR transgene into the T cells.[9][11] This transgene encodes the CAR protein, which equips the T cell to recognize a specific antigen on tumor cells.[4]

3. Ex Vivo Expansion: Following successful transduction, the newly created CAR-T cells are expanded in bioreactors to achieve the necessary therapeutic dose, which can be in the billions of cells.[9] This expansion phase is supported by a rich culture medium and cytokines like IL-2, IL-7, and IL-15.[12]

4. Quality Control, Formulation, and Cryopreservation: Throughout the manufacturing process, rigorous quality control tests are performed to ensure the final product is safe and potent.[9] These tests assess identity, purity, viability, and the absence of contaminants like mycoplasma and endotoxins.[9] Once the target cell number is reached and quality standards are met, the CAR-T cells are harvested, washed, and formulated in a cryopreservative solution before being frozen for shipment back to the clinical site.[8]

5. Patient Infusion: Before the CAR-T cells are infused, the patient typically undergoes a short course of lymphodepleting chemotherapy.[3][7] This pre-conditioning regimen helps to create a more favorable environment for the infused CAR-T cells to engraft, expand, and exert their anti-tumor effects. Finally, the cryopreserved CAR-T cells are thawed and administered to the patient via intravenous infusion.[6][7]

Data Presentation: A Quantitative Overview

The evolution and application of CAR-T cell therapy are underpinned by extensive quantitative data from manufacturing processes and clinical trials.

Table 1: Comparison of CAR Generations

CAR GenerationIntracellular Signaling DomainsKey Characteristics
First (1G) CD3ζProvides "Signal 1" for T-cell activation but results in limited T-cell expansion and persistence.[13]
Second (2G) CD3ζ + One Costimulatory Domain (e.g., CD28 or 4-1BB)Provides both "Signal 1" and "Signal 2" (costimulation), leading to enhanced T-cell proliferation, persistence, and clinical efficacy.[14] This is the basis for currently approved therapies.[14]
Third (3G) CD3ζ + Two or More Costimulatory Domains (e.g., CD28 + 4-1BB)Aims to further enhance T-cell activation and persistence, though clinical superiority over 2G CARs is not yet definitively established.
Fourth (4G) / TRUCKs 2G CAR + Inducible Cytokine Expression Cassette (e.g., IL-12)"T-cells Redirected for Universal Cytokine-mediated Killing" are engineered to release pro-inflammatory cytokines upon antigen engagement, aiming to remodel the tumor microenvironment.[14][15]
Fifth (5G) 2G CAR + Cytokine Receptor Signaling Domain (e.g., IL-2Rβ chain fragment)Incorporates elements of cytokine signaling pathways (e.g., JAK-STAT) to promote T-cell proliferation and persistence.[14][15]

Table 2: Clinical Efficacy of Approved CD19-Targeted CAR-T Therapies in B-Cell Malignancies

IndicationPatient PopulationObjective Response Rate (ORR)Complete Response (CR) Rate
B-Cell Acute Lymphoblastic Leukemia (ALL) Relapsed/Refractory82%54% (with 40% durable)[3]
Diffuse Large B-Cell Lymphoma (DLBCL) Relapsed/Refractory54% - 82%40% - 57%[3]
Follicular Lymphoma Relapsed/Refractory91%77%
Mantle Cell Lymphoma Relapsed/Refractory83%57%
Multiple Myeloma (BCMA-Targeted) Relapsed/Refractory73%33%
Note: Efficacy rates are aggregated from various clinical trial reports and can vary based on the specific product, patient population, and follow-up duration.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement in CAR-T cell therapy research and development.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a standard method to assess the ability of CAR-T cells to kill target tumor cells that express the specific antigen.

1. Objective: To quantify the cytotoxic potential of CAR-T cells against antigen-positive target cells.

2. Materials:

  • CAR-T cells (effector cells)
  • Antigen-positive tumor cell line (target cells, e.g., CD19+ Nalm-6)
  • Antigen-negative tumor cell line (control cells, e.g., CD19- K562)
  • Complete RPMI-1640 medium
  • 96-well U-bottom plate
  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
  • Incubator (37°C, 5% CO₂)
  • Plate reader

3. Methodology:

  • Cell Preparation: Harvest and count both effector (CAR-T) and target cells. Resuspend cells in complete medium to the desired concentrations.
  • Plating Target Cells: Plate 1 x 10⁴ target cells per well in a 96-well U-bottom plate.
  • Adding Effector Cells: Add CAR-T cells to the wells containing target cells at various Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).
  • Controls:
  • Spontaneous Release: Target cells with medium only (measures background target cell death).
  • Maximum Release: Target cells with lysis buffer (measures 100% target cell death).
  • Negative Control: Target cells co-cultured with non-transduced T cells or CAR-T cells targeting a different antigen.
  • Incubation: Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for a specified period (typically 4-18 hours) at 37°C, 5% CO₂.
  • Data Acquisition: Following incubation, measure the release of the cytotoxic marker (e.g., LDH) in the supernatant according to the manufacturer's instructions using a plate reader.
  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 2: Flow Cytometry for CAR Expression and T-Cell Phenotyping

This protocol details the characterization of the CAR-T cell product.

1. Objective: To determine the percentage of T cells successfully transduced with the CAR (CAR expression) and to characterize the phenotype of the T-cell population (e.g., naïve, memory, effector subsets).

2. Materials:

  • CAR-T cell product
  • FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)
  • Fluorochrome-conjugated antibodies:
  • Anti-CAR antibody or protein L to detect CAR expression
  • Anti-CD3, Anti-CD4, Anti-CD8 for T-cell lineage
  • Anti-CD45RA, Anti-CCR7 (or CD62L) for memory phenotype (Naïve: CD45RA+CCR7+, Central Memory: CD45RA-CCR7+, Effector Memory: CD45RA-CCR7-, Effector: CD45RA+CCR7-)
  • Flow cytometer

3. Methodology:

  • Cell Preparation: Aliquot approximately 0.5-1 x 10⁶ CAR-T cells into flow cytometry tubes.
  • Washing: Wash the cells with 2 mL of cold FACS buffer, centrifuge at 300g for 5 minutes, and discard the supernatant.
  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail.
  • Incubation: Incubate for 30 minutes at 4°C in the dark.
  • Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.
  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >50,000).
  • Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD3+ T cells. From the CD3+ population, determine the percentage of CAR-positive cells and further characterize the CD4+ and CD8+ subsets for their memory phenotypes.

Mandatory Visualizations: Pathways and Processes

Visual diagrams are essential for conceptualizing the complex workflows and biological signaling inherent to CAR-T cell therapy.

CAR_T_Manufacturing_Workflow cluster_patient Patient cluster_manufacturing Manufacturing Facility Leukapheresis 1. Leukapheresis (T-Cell Collection) Isolation 2. T-Cell Isolation & Activation Leukapheresis->Isolation Ship to Mfg. Infusion 6. Patient Infusion Conditioning 5. Lymphodepleting Chemotherapy Conditioning->Infusion Transduction 3. Genetic Modification (Viral Transduction) Isolation->Transduction Expansion 4. Ex Vivo Expansion Transduction->Expansion QC Quality Control & Cryopreservation Expansion->QC QC->Infusion Ship to Clinic

Autologous CAR-T Cell Manufacturing Workflow.

CAR_T_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAR CAR CD3z CD3ζ (Signal 1) CAR->CD3z Costim Costimulatory Domain (e.g., CD28 / 4-1BB) (Signal 2) CAR->Costim Antigen Tumor Antigen Antigen->CAR Binding ZAP70 ZAP70 CD3z->ZAP70 recruits & activates PI3K PI3K Costim->PI3K recruits LAT LAT Signalosome ZAP70->LAT PLCG PLCγ LAT->PLCG NFAT NFAT PLCG->NFAT AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB AP1 AP-1 AKT->AP1 Response T-Cell Activation - Proliferation - Cytokine Release - Cytotoxicity NFAT->Response NFkB->Response AP1->Response TCR_vs_CAR_Signaling cluster_TCR Conventional T-Cell Receptor (TCR) cluster_CAR Chimeric Antigen Receptor (CAR) TCR TCR Signal 1 (pMHC) CD28 Signal 2 (B7) TCR_out Full T-Cell Activation TCR:f0->TCR_out TCR:f1->TCR_out CAR Antigen Binding Domain (scFv) CD3ζ (Signal 1) Costimulatory Domain (Signal 2) CAR_out Full T-Cell Activation CAR->CAR_out Single Receptor Provides Both Signals

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry Analysis of 1,2,4,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of 1,2,4,5-tetrachlorobenzene (B31791) (TCB) using gas chromatography-mass spectrometry (GC-MS). 1,2,4,5-TCB is a persistent environmental pollutant and a compound of interest due to its potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices.

Introduction to this compound

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₂Cl₄.[1][2] It is a solid at room temperature and is sparingly soluble in water but soluble in organic solvents like alcohol, ether, benzene, and chloroform.[3] Its industrial applications have included use as an intermediate in the synthesis of pesticides and fire retardants.[3] Due to its chemical stability, it can persist in the environment, leading to concerns about its potential impact on human health and ecosystems.

Core Principles of GC-MS for this compound Analysis

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

  • Gas Chromatography (GC): In GC, a volatile sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different rates. This separation process allows for the isolation of individual components from a complex mixture. For this compound, a non-polar or semi-polar column is typically used.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a triple quadrupole. The detector records the abundance of each fragment, producing a mass spectrum that serves as a chemical fingerprint for the compound. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed, where specific precursor ions are selected and fragmented to produce characteristic product ions. This technique is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) and is particularly useful for trace-level quantification in complex matrices.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound in various matrices.

The goal of sample preparation is to extract this compound from the sample matrix and concentrate it into a solvent suitable for GC-MS analysis. The chosen method depends on the nature of the sample.

  • Solid Samples (e.g., Soil, Sediment, Polymer):

    • Solvent Extraction: A known weight of the solid sample (e.g., 0.5 g of polymer or 10 g of soil) is mixed with a suitable organic solvent or solvent mixture.[4][5] A common extraction solvent is a 1:1 mixture of hexane (B92381) and acetone (B3395972).[4][5] The mixture is then subjected to an extraction technique such as sonication or heating to facilitate the transfer of this compound from the sample matrix to the solvent.[4][5]

    • Ultrasonic-Assisted Extraction for Sludge: For sludge samples, 1.0 g of the sample is placed in a centrifuge tube with 8.0 mL of acetone.[3] The mixture is then sonicated at 25°C for 20 minutes.[3]

    • Post-Extraction Cleanup: After extraction, the extract is separated from the solid material by centrifugation or filtration.[3] The supernatant is then collected.[3] For cleaner samples, the extract may be concentrated under a gentle stream of nitrogen.

  • Liquid Samples (e.g., Water):

    • Liquid-Liquid Extraction (LLE): A volume of the water sample (e.g., 1 L) is shaken with an immiscible organic solvent, such as n-hexane.[5] After the phases separate, the organic layer containing the this compound is collected.[5] The organic extract is then dried using anhydrous sodium sulfate (B86663) to remove any residual water.[5]

    • Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of extraction solvent and a disperser solvent. For example, 1.0 mL of the acetone extract from a sludge sample is rapidly injected into 5.0 mL of ultrapure water containing 24.0 µL of chlorobenzene (B131634) (as the extraction solvent).[3] This creates a cloudy emulsion, increasing the surface area for extraction. The mixture is then centrifuged to separate the phases, and a small volume of the sedimented phase is collected for analysis.[3]

The following tables summarize typical instrumental parameters for the analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters

ParameterAgilent 8890 GC[4]Thermo Scientific TRACE 1310 GC[5]Generic Method for Chlorobenzenes[3]
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)Not specified, but a similar non-polar column is impliedKB-Wax capillary column (30m x 0.32mm, 0.25µm)
Inlet Not specifiedNot specified300°C
Injection Mode 1 µL injectionNot specifiedSplit injection
Carrier Gas HeliumHeliumNitrogen
Flow Rate Not specifiedNot specified30 ml/min
Oven Program Not specified in detailInitial 60°C, hold 1 min. Ramp 30.0°C/min to 200°C. Ramp 10.0°C/min to 320°C. Hold 2.0 min.Initial 80°C, hold 1 min. Ramp 20°C/min to 200°C, hold 2 min. Ramp 40°C/min to 240°C, hold 3 min.

Table 2: Mass Spectrometry (MS) Parameters

ParameterAgilent 7000D TQ MS[4]Thermo Scientific TSQ 8000 MS[5]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)Selected Reaction Monitoring (SRM)
Mass Range Not specifiedNot specified
SRM Transitions Not specifiedPrecursor Ion: 213.89 m/z, Product Ions: 107.95 m/z, 142.93 m/z
Collision Energy Optimized for each transition30 eV

Quantitative Analysis

For accurate quantification, an external calibration method is commonly used.

  • Calibration Standards: A series of calibration solutions are prepared by diluting a stock standard of this compound in a suitable solvent (e.g., the extraction solvent). A typical concentration range for the calibration curve is 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.[4]

  • Calibration Curve: The calibration standards are analyzed using the same GC-MS method as the samples. A calibration curve is constructed by plotting the peak area of the target analyte against its concentration. The concentration of this compound in the prepared samples is then determined by interpolating their peak areas on the calibration curve.

Table 3: Quantitative Data for this compound

ParameterValueSource
Molecular Weight 215.892 g/mol [1][2]
CAS Registry Number 95-94-3[1][2]
Calibration Range 0.1 - 10 µg/mL[4]
SRM Precursor Ion (m/z) 213.89[5]
SRM Product Ions (m/z) 107.95, 142.93[5]

Data Analysis and Interpretation

The presence of this compound in a sample is confirmed by comparing its retention time and mass spectrum to that of a known standard. For quantitative analysis using MRM or SRM, the detection of the specific precursor-to-product ion transitions at the correct retention time provides a high degree of confidence in the identification and quantification of the analyte.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing and Reporting sample_collection Sample Collection (e.g., Soil, Water, Polymer) extraction Extraction (e.g., Solvent Extraction, LLE, DLLME) sample_collection->extraction concentration Concentration (e.g., Nitrogen Evaporation) extraction->concentration gc_ms_analysis GC-MS/MS Analysis concentration->gc_ms_analysis data_acquisition Data Acquisition gc_ms_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship compound This compound in Sample Matrix separation GC Separation (Based on Volatility and Polarity) compound->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Detection (Mass-to-Charge Ratio) ionization->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area vs. Concentration) detection->quantification

Caption: Logical relationship of the analytical steps in GC-MS.

Conclusion

This guide has outlined the key experimental procedures for the analysis of this compound by gas chromatography-mass spectrometry. The methodologies described, from sample preparation to instrumental analysis and data processing, provide a robust framework for the accurate and sensitive determination of this compound in various environmental and industrial matrices. The use of GC-MS/MS with selected reaction monitoring is particularly advantageous for achieving low detection limits and high selectivity in complex samples. Adherence to proper quality control measures, including the use of calibration standards and method blanks, is essential for generating reliable and defensible data.

References

1,2,4,5-Tetrachlorobenzene: A Comprehensive Technical Guide for its Use as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2,4,5-tetrachlorobenzene (B31791), its properties, and its critical role as a reference standard in the environmental analysis of semi-volatile organic compounds. This document details the analytical methodologies, experimental protocols, and quality control procedures necessary for its accurate and reliable use in laboratory settings.

Introduction

This compound is a synthetic chlorinated aromatic hydrocarbon. It is a solid, colorless, crystalline substance with a characteristic odor. Due to its persistence in the environment and its potential for toxicity, it is classified as a priority pollutant by various environmental agencies, including the U.S. Environmental Protection Agency (EPA). Its stability and well-characterized properties make it an ideal reference standard for the identification and quantification of chlorinated benzenes and other semi-volatile organic compounds in environmental matrices. This guide will delve into the technical aspects of using this compound as a reference standard, providing researchers and scientists with the necessary information for its effective implementation in analytical workflows.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Molecular Formula C₆H₂Cl₄[1]
Molecular Weight 215.89 g/mol [1]
CAS Number 95-94-3[2]
Melting Point 139-140 °C[2]
Boiling Point 240-246 °C[3]
Water Solubility 0.5 mg/L[2]
Vapor Pressure 0.005 mm Hg at 20 °C[2]
Log K_ow_ (Octanol-Water Partition Coefficient) 4.64[2]
Henry's Law Constant 1 x 10⁻³ atm·m³/mol[2]

Toxicological Summary: this compound is classified as a toxic substance and may be harmful if inhaled, ingested, or absorbed through the skin.[4] It is an irritant to the skin, eyes, and respiratory tract.[4] In Canada, it is considered "toxic" under paragraph 64(a) of the Canadian Environmental Protection Act, 1999.[2]

Synthesis and Commercial Availability

Reference standards of this compound are typically synthesized through the chlorination of benzene (B151609) or less chlorinated benzene precursors in the presence of a catalyst.[5] For use as a certified reference material (CRM), the synthesis is followed by rigorous purification and characterization to ensure high purity and accurate concentration.

Commercial Availability: this compound is commercially available as a certified reference material from various suppliers of analytical standards.[6] It is typically sold as a neat solid or as a solution in a high-purity solvent such as methanol (B129727), isooctane, or hexane (B92381). Isotopically labeled this compound (e.g., ¹³C₆-1,2,4,5-tetrachlorobenzene) is also available and is highly recommended for use as an internal or surrogate standard to improve the accuracy and precision of analytical methods.[1][7]

Analytical Methodologies

The primary analytical technique for the determination of this compound in environmental samples is gas chromatography coupled with mass spectrometry (GC-MS). EPA Method 8270 is a widely used method for the analysis of semi-volatile organic compounds, including this compound, in various matrices.[8][9]

Sample Preparation

The choice of sample preparation technique depends on the environmental matrix being analyzed.

For the analysis of chlorobenzenes in water, purge-and-trap is a common extraction and concentration technique.

Experimental Protocol: Purge-and-Trap for Water Samples

  • Sample Collection: Collect water samples in amber glass vials with Teflon-lined septa to minimize photodegradation and analyte loss.

  • Preservation: If necessary, preserve the sample by adding a reducing agent to remove residual chlorine and acidifying to a pH < 2 with hydrochloric acid.

  • Surrogate Spiking: Spike the sample with a known amount of an appropriate surrogate standard, such as ¹³C₆-1,2,4,5-tetrachlorobenzene, prior to purging.

  • Purging: Place a known volume of the sample (typically 5-25 mL) into a purging vessel. Heat the sample to a specific temperature (e.g., 40°C) and purge with an inert gas (e.g., helium or nitrogen) for a set period (e.g., 11 minutes).[10][11] The volatile organic compounds are transferred from the aqueous phase to the vapor phase.

  • Trapping: The vapor is passed through a sorbent trap containing materials like Tenax®, silica (B1680970) gel, and charcoal, which retains the analytes.

  • Desorption: After purging is complete, the trap is heated, and the trapped analytes are desorbed and transferred to the GC-MS system for analysis.

Purge_and_Trap_Workflow cluster_sample_prep Sample Preparation cluster_purge_trap Purge-and-Trap System Sample_Collection Water Sample Collection (Amber Vial) Preservation Preservation (HCl to pH < 2) Sample_Collection->Preservation Optional Spiking Spike with ¹³C₆-1,2,4,5-TCB (Surrogate) Preservation->Spiking Purging_Vessel Purging Vessel (e.g., 40°C, 11 min) Spiking->Purging_Vessel Sorbent_Trap Sorbent Trap (Tenax®, Silica, Charcoal) Purging_Vessel->Sorbent_Trap Purge Gas Flow Desorption Thermal Desorption Sorbent_Trap->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Analyte Transfer

Caption: Workflow for Purge-and-Trap Analysis of Water Samples.

Soxhlet extraction is a classical and robust technique for extracting semi-volatile organic compounds from solid matrices.[12][13][14]

Experimental Protocol: Soxhlet Extraction for Soil/Sediment Samples

  • Sample Preparation: Homogenize the soil or sediment sample. A subsample is typically air-dried or mixed with anhydrous sodium sulfate (B86663) to remove moisture.[15]

  • Surrogate Spiking: Spike a known weight of the sample (e.g., 10-30 g) with a surrogate standard solution.

  • Extraction: Place the sample in a porous thimble and insert it into the Soxhlet extractor. Add a suitable solvent (e.g., a mixture of hexane and acetone) to the distillation flask.[15] Heat the solvent to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, extracting the analytes. This process is continued for a specified period (e.g., 16-24 hours).[14]

  • Concentration: After extraction, the solvent is concentrated using a Kuderna-Danish (K-D) apparatus or a rotary evaporator to a smaller volume.

  • Cleanup: The extract may require cleanup to remove interfering co-extracted substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with adsorbents like silica gel or alumina.

  • Internal Standard Addition: Add an internal standard (e.g., a different isotopically labeled compound) to the final extract just before GC-MS analysis.

Soxhlet_Extraction_Workflow Sample_Prep Soil/Sediment Sample (Homogenize, Dry) Spiking Spike with Surrogate Standard Sample_Prep->Spiking Extraction Soxhlet Extraction (e.g., Hexane/Acetone, 16-24h) Spiking->Extraction Concentration Extract Concentration (K-D or Rotovap) Extraction->Concentration Cleanup Extract Cleanup (GPC or SPE) Concentration->Cleanup Internal_Standard Add Internal Standard Cleanup->Internal_Standard GC_MS GC-MS Analysis Internal_Standard->GC_MS

Caption: Workflow for Soxhlet Extraction of Soil/Sediment Samples.

GC-MS Analysis

The following table summarizes typical GC-MS parameters for the analysis of this compound.

ParameterTypical ValueReference
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)[16]
Injector Temperature 250-280 °C[16]
Injector Mode Splitless[16]
Carrier Gas Helium[10]
Oven Temperature Program Initial 40-60°C, hold for 1-5 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min[3][17]
MS Source Temperature 230-280 °C[16]
MS Quadrupole Temperature 150 °C[16]
Ionization Mode Electron Ionization (EI) at 70 eV[16]
Acquisition Mode Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher selectivity and sensitivity[3]

Selected Ions for SIM/SRM Analysis:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound216179-[8]
This compound21410830[3]
This compound21618120[3]
¹³C₆-1,2,4,5-Tetrachlorobenzene222185--

Quality Control and Data Analysis

Rigorous quality control (QC) procedures are essential for obtaining reliable and defensible data in environmental analysis.

Calibration

A multi-point initial calibration curve should be established using a series of calibration standards prepared by diluting a stock solution of this compound. The calibration range should encompass the expected concentration range of the samples. The linearity of the calibration curve is typically assessed by the coefficient of determination (r²), which should be ≥ 0.995.

Protocol for Preparation of Calibration Standards:

  • Stock Standard Preparation: Accurately weigh a known amount of neat this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or hexane) to prepare a concentrated stock solution. Alternatively, use a commercially available certified stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution.

  • Calibration Standards: Prepare the final calibration standards by diluting the working standards to the desired concentrations. Each calibration standard should also be fortified with the same amount of internal standard as will be added to the samples.

Internal and Surrogate Standards

The use of isotopically labeled standards is crucial for accurate quantification.

  • Surrogate Standards: A surrogate standard (e.g., ¹³C₆-1,2,4,5-tetrachlorobenzene) is added to each sample before extraction. It is used to monitor the efficiency of the sample preparation process. The recovery of the surrogate is calculated for each sample and should fall within a predefined acceptance range (e.g., 70-130%).

  • Internal Standards: An internal standard (e.g., a different isotopically labeled compound not expected to be in the sample) is added to each sample extract immediately before analysis. It is used to correct for variations in instrument response and injection volume.

Method Detection Limit (MDL) and Limit of Quantification (LOQ)

The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. These are determined experimentally by analyzing a series of low-level spiked samples.

MatrixMDL (µg/L or µg/kg)LOQ (µg/L or µg/kg)Reference
Water0.05 - 0.13 µg/L~0.15 - 0.4 µg/L[18]
Soil/Sediment~1 µg/kg~3 µg/kg

Note: MDLs and LOQs are matrix and instrument dependent and should be determined by each laboratory.

Quality Control Samples
  • Method Blank: A clean sample matrix that is processed through all the analytical steps in the same manner as the field samples. It is used to assess for contamination during the analytical process.

  • Laboratory Control Sample (LCS): A clean sample matrix spiked with a known concentration of the analyte(s) of interest. It is used to monitor the overall performance of the analytical method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample that are spiked with a known concentration of the analyte(s) of interest. They are used to assess the effect of the sample matrix on the analytical method.

Troubleshooting

Common issues encountered during the analysis of this compound and their potential solutions are outlined below.

IssuePotential CauseSuggested Solution
Low Surrogate Recovery Inefficient extraction, analyte loss during concentration, matrix interference.Optimize extraction solvent and time, check for leaks in the concentration apparatus, perform additional cleanup steps.
Poor Peak Shape Active sites in the GC inlet or column, column degradation.Use a deactivated inlet liner, replace the GC column, perform column bake-out.
High Blank Contamination Contaminated solvents, glassware, or instrument.Use high-purity solvents, thoroughly clean glassware, bake out the GC system.
Poor Calibration Linearity Inaccurate standard preparation, detector saturation.Prepare fresh calibration standards, dilute high-concentration standards, check detector response.

Conclusion

This compound serves as a vital reference standard in environmental analysis, enabling the accurate and precise quantification of this and other related semi-volatile organic compounds. A thorough understanding of its properties, coupled with the implementation of robust analytical methodologies and stringent quality control measures, is paramount for generating high-quality, defensible data. This technical guide provides the foundational knowledge and practical protocols to assist researchers and scientists in the effective use of this compound in their environmental monitoring and research endeavors.

References

An In-Depth Technical Guide to Utilizing 1,2,4,5-Tetrachlorobenzene in Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TCB) in toxicological research. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and understanding of the molecular mechanisms to effectively design and interpret toxicity studies involving this compound.

Executive Summary

This compound is a chlorinated aromatic hydrocarbon of significant toxicological interest due to its persistence in the environment and potential for adverse health effects. This guide summarizes key toxicity data, details established experimental protocols for in vivo and in vitro studies, and elucidates the primary signaling pathways implicated in its toxic effects, including the Aryl Hydrocarbon Receptor (AhR) pathway, oxidative stress, and potential disruption of the heme biosynthesis pathway. The information presented herein is intended to serve as a foundational resource for conducting robust and informative toxicity assessments of 1,2,4,5-TCB.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound derived from various studies.

Table 1: Acute Toxicity of this compound

SpeciesStrainRoute of AdministrationLD50 (mg/kg)Reference
RatAlbinoOral1,500[1]
RatMale, Sprague-DawleyOral3,105[2]
MouseUnspecifiedOral1,035 - 2,650[1]
RabbitAlbinoOral1,500[1]

Table 2: Summary of 14-Day and 13-Week Toxicity Studies in Rodents

Study DurationSpeciesStrainRouteDose Levels (ppm in diet)Key Findings
14-DayRatF344/NFeed0, 30, 100, 300, 1,000, 3,000All rats survived. Male rats showed accumulation of hyaline droplets in renal cortical epithelium.[1]
14-DayMouseB6C3F1Feed0, 30, 100, 300, 1,000, 3,000All mice in the 3,000 ppm group died. No significant histologic lesions in surviving mice.[1]
13-WeekRatF344/NFeed0, 30, 100, 300, 1,000, 2,000Decreased body weight gain at higher doses. Renal and liver effects observed.[2]
13-WeekMouseB6C3F1Feed0, 30, 100, 300, 1,000, 2,000Decreased body weight gain at higher doses. Hepatocellular hypertrophy in males and females at higher doses.[2]

Table 3: Hematological and Serum Chemistry Findings in 13-Week Rat Study

ParameterSexDose Group (ppm)Observation
HematocritMale1,000, 2,000Significantly decreased[2]
HemoglobinMale1,000, 2,000Significantly decreased[2]
Erythrocyte CountMale1,000, 2,000Significantly decreased[2]
Mean Cell VolumeFemale1,000, 2,000Decreased[2]
Serum CholesterolMale & Female500Significant increase[3]
Hepatic Microsomal Aminopyrine DemethylaseMale50, 500Induced[3]
Hepatic Microsomal Aniline HydroxylaseMale50, 500Induced[3]
Hepatic Microsomal Aminopyrine DemethylaseFemale500Induced[3]
Hepatic Microsomal Aniline HydroxylaseFemale500Induced[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the toxicological assessment of 1,2,4,5-TCB.

In Vivo Oral Toxicity Studies in Rodents (Feed Administration)

This protocol is based on the National Toxicology Program (NTP) studies.[1][2]

Objective: To assess the subchronic toxicity of 1,2,4,5-TCB following dietary exposure in rats and mice.

Materials:

  • Test animals: F344/N rats and B6C3F1 mice (typically 5-6 weeks old at the start of the study).

  • This compound (purity >99%).

  • Standard rodent diet (e.g., NIH-07).

  • Corn oil (for diet formulation).

  • Caging and environmental control systems.

Procedure:

  • Acclimation: Animals are acclimated to the laboratory conditions for at least two weeks prior to the start of the study.

  • Diet Preparation:

    • 1,2,4,5-TCB is mixed with corn oil to form a premix.

    • The premix is then blended with the standard rodent diet to achieve the desired final concentrations (e.g., 0, 30, 100, 300, 1,000, 2,000 ppm).

    • Control animals receive the diet with corn oil only.

  • Study Design:

    • Animals are randomly assigned to control and dose groups (typically 10 animals per sex per group for a 13-week study).

    • Animals have ad libitum access to their respective diets and water for the duration of the study (13 weeks).

  • Observations:

    • Clinical Signs: Animals are observed twice daily for any signs of toxicity, morbidity, or mortality.

    • Body Weight: Individual body weights are recorded weekly.

    • Feed Consumption: Feed consumption is measured weekly.

  • Clinical Pathology (at termination):

    • Hematology: Blood is collected from the retro-orbital sinus or other appropriate site into tubes containing EDTA. Parameters to be measured include erythrocyte and leukocyte counts, hemoglobin concentration, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, and mean corpuscular hemoglobin concentration.

    • Serum Chemistry: Blood is collected into tubes without anticoagulant to obtain serum. Parameters to be analyzed include markers of liver function (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin) and kidney function (e.g., blood urea (B33335) nitrogen (BUN), creatinine).

  • Necropsy and Histopathology:

    • At the end of the study, all animals are euthanized.

    • A complete gross necropsy is performed, and the weights of major organs (liver, kidneys, spleen, etc.) are recorded.

    • Tissues from all major organs are collected and preserved in 10% neutral buffered formalin.

    • Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A qualified pathologist examines the slides microscopically for any treatment-related lesions.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (13 Weeks) cluster_analysis Analysis Phase acclimation Animal Acclimation (2 weeks) randomization Randomization to Dose Groups acclimation->randomization diet_prep Diet Preparation (1,2,4,5-TCB in feed) diet_prep->randomization exposure Ad libitum access to dosed feed and water randomization->exposure observations Daily Clinical Observations Weekly Body Weight & Feed Consumption exposure->observations termination Euthanasia & Necropsy observations->termination clin_path Clinical Pathology (Hematology & Serum Chemistry) termination->clin_path histopath Histopathology (H&E Staining) termination->histopath

Workflow for a 13-week oral toxicity study of 1,2,4,5-TCB in rodents.

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through multiple interconnected signaling pathways. The primary mechanisms involve the activation of the Aryl Hydrocarbon Receptor (AhR), leading to the induction of metabolic enzymes and subsequent oxidative stress. There is also evidence suggesting interference with the heme biosynthesis pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1,2,4,5-TCB, like many halogenated aromatic hydrocarbons, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] Activation of the AhR pathway is a key initiating event in the toxicity of 1,2,4,5-TCB.

Mechanism:

  • Ligand Binding: 1,2,4,5-TCB enters the cell and binds to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (Hsp90).[5][6]

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.[5][6]

  • Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[5][6] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[3][5][6]

  • Gene Transcription: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II drug-metabolizing enzymes. A key target gene is Cytochrome P450 1A1 (CYP1A1).[7][8][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCB 1,2,4,5-TCB AhR_complex AhR-Hsp90 Complex TCB->AhR_complex Binding AhR_TCB AhR-TCB Complex AhR_complex->AhR_TCB Translocation AhR_ARNT AhR-ARNT-TCB Heterodimer AhR_TCB->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induction of Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1->CYP1A1_mRNA

Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by 1,2,4,5-TCB.
Oxidative Stress

A significant consequence of AhR activation and the induction of CYP1A1 is the generation of oxidative stress.[10][11]

Mechanism:

  • CYP1A1 Induction: As described above, 1,2,4,5-TCB induces the expression of CYP1A1.

  • Reactive Oxygen Species (ROS) Production: The metabolic activity of CYP1A1 can lead to the "uncoupling" of its catalytic cycle, resulting in the production of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂).[12][13]

  • Cellular Damage: Excessive ROS production can overwhelm the cell's antioxidant defenses, leading to oxidative damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA.[14][15] This damage contributes to the observed hepatotoxicity.

G TCB 1,2,4,5-TCB AhR AhR Activation TCB->AhR CYP1A1 CYP1A1 Induction AhR->CYP1A1 ROS Reactive Oxygen Species (ROS) Production CYP1A1->ROS Uncoupling of catalytic cycle OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA damage) OxidativeStress->CellDamage Hepatotoxicity Hepatotoxicity CellDamage->Hepatotoxicity

Induction of oxidative stress by 1,2,4,5-TCB via the AhR/CYP1A1 pathway.
Potential for Porphyria

Halogenated aromatic hydrocarbons, such as hexachlorobenzene, are known to induce porphyria by inhibiting the enzyme uroporphyrinogen decarboxylase (UROD) in the heme biosynthesis pathway.[16][17] Given the structural similarity, it is plausible that 1,2,4,5-TCB may exert similar effects.

Proposed Mechanism:

  • Inhibition of UROD: 1,2,4,5-TCB or its metabolites may directly or indirectly inhibit the activity of uroporphyrinogen decarboxylase.[7] This enzyme is responsible for the sequential removal of four carboxyl groups from uroporphyrinogen III to form coproporphyrinogen III.

  • Accumulation of Porphyrinogens: Inhibition of UROD leads to the accumulation of its substrate, uroporphyrinogen, and other highly carboxylated porphyrinogens.[18]

  • Oxidation to Porphyrins: These accumulated porphyrinogens can be oxidized to their corresponding porphyrins (e.g., uroporphyrin), which are photosensitive molecules.

  • Toxicity: The accumulation of porphyrins in the liver and other tissues can lead to cellular damage and the clinical manifestations of porphyria.

G cluster_heme Heme Biosynthesis Pathway Uroporphyrinogen Uroporphyrinogen III UROD Uroporphyrinogen Decarboxylase (UROD) Uroporphyrinogen->UROD Accumulation Accumulation of Uroporphyrinogen Uroporphyrinogen->Accumulation Coproporphyrinogen Coproporphyrinogen III UROD->Coproporphyrinogen Heme Heme Coproporphyrinogen->Heme TCB 1,2,4,5-TCB Inhibition Inhibition TCB->Inhibition Inhibition->UROD Oxidation Oxidation to Uroporphyrin Accumulation->Oxidation Porphyria Porphyria Oxidation->Porphyria

Proposed mechanism of 1,2,4,5-TCB-induced porphyria via inhibition of UROD.

Conclusion

This technical guide provides a consolidated resource for researchers investigating the toxicity of this compound. The quantitative data, detailed experimental protocols, and elucidated signaling pathways offer a robust framework for designing and interpreting toxicological studies. A thorough understanding of the molecular mechanisms, particularly the central role of the AhR pathway and subsequent oxidative stress, is crucial for a comprehensive risk assessment of this compound. Further research is warranted to definitively characterize the specific molecular interactions of 1,2,4,5-TCB within these pathways and to fully understand its potential to induce porphyria.

References

A Technical Guide to the Extraction of 1,2,4,5-Tetrachlorobenzene from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of established and contemporary protocols for the extraction of 1,2,4,5-tetrachlorobenzene (B31791) from water samples. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document details various extraction methodologies, presents quantitative performance data, and offers step-by-step experimental protocols.

Introduction

This compound is a synthetic chlorinated hydrocarbon, often generated as a byproduct in the manufacturing of other chemicals. Due to its persistence in the environment and potential toxicity, its presence in water sources is a significant concern. Accurate quantification of this compound in aqueous matrices necessitates efficient extraction and pre-concentration steps prior to instrumental analysis, typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD). This guide explores several key extraction techniques: Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), Headspace Solid-Phase Microextraction (HS-SPME), and traditional Liquid-Liquid Extraction (LLE).

Comparative Overview of Extraction Protocols

The selection of an appropriate extraction method depends on various factors, including the required sensitivity, sample matrix complexity, available resources, and desired sample throughput. The following tables summarize the quantitative performance of different extraction techniques for this compound and related chlorobenzenes.

Table 1: Performance Data for Solid-Phase Extraction (SPE) of Tetrachlorobenzene Isomers
ParameterC18 Cartridge (EPA Method 525.2)C18 Disk (SPDE)
Sample Volume 1 L500 mL
Sorbent C18 bonded silica (B1680970)C18 (Octadecyl)
Elution Solvents Ethyl Acetate (B1210297), Methylene (B1212753) ChlorideAcetone (B3395972), Methylene Chloride
Linearity Range 0.1 - 10 µg/L (general for method analytes)0.005 - 0.01 µg/L
Detection Limit (LOD) Analyte-specific, typically in the low µg/L range0.05 - 4 ng/L (for chlorobenzenes)
Recovery Method dependent, typically 70-130%91-115%
Relative Standard Deviation (RSD) < 20%3.6 - 7.6%

Data for SPDE from a study on various chlorobenzenes, including tetrachlorobenzene isomers.

Table 2: Performance Data for Microextraction Techniques for Chlorobenzenes
ParameterDispersive Liquid-Liquid Microextraction (DLLME)Headspace Solid-Phase Microextraction (HS-SPME)
Sample Volume 5 - 10 mL5 mL
Extraction Solvent Chlorobenzene (B131634) (example)100 µm Polydimethylsiloxane (PDMS) fiber
Disperser Solvent Acetone (example)Not Applicable
Linearity Range Analyte dependent, e.g., 0.04–200 ng/mL for some pesticides0.02 - 20 µg/L
Detection Limit (LOD) 0.015 - 0.021 ng/mL (for some fungicides)< 0.006 µg/L
Recovery 87.0 - 107.2% (for some fungicides)Not explicitly stated, but good sensitivity reported
Relative Standard Deviation (RSD) ~6.0%< 6% for most chlorobenzenes

Quantitative data for DLLME is based on similar semi-volatile organic compounds as a proxy due to the limited direct data for this compound. HS-SPME data is from a study on ten chlorobenzenes.

Experimental Protocols and Workflows

Detailed methodologies for the key extraction techniques are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz to visually represent the experimental steps.

Solid-Phase Extraction (SPE)

SPE is a widely used technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample). It is highly effective for the extraction of semi-volatile organic compounds from water.

Detailed Protocol (based on EPA Method 525.2)
  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methylene chloride.

    • Flush with 10 mL of methanol.

    • Finally, rinse with 10 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Pass a 1 L water sample through the conditioned cartridge at a flow rate of approximately 20 mL/min.

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10 minutes.

  • Elution:

    • Rinse the sample container with 7 mL of ethyl acetate and pass this through the cartridge to elute the analytes.

    • Follow with a rinse of the sample container with 10 mL of methylene chloride and pass this through the cartridge, collecting it in the same vial.

  • Drying and Concentration:

    • Pass the collected eluate through a drying column containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is now ready for analysis by GC-MS or GC-ECD.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis condition Condition Cartridge (Solvents & Water) load Load 1L Water Sample condition->load Ready for loading dry_cartridge Dry Cartridge (Nitrogen) load->dry_cartridge Sample passed elute Elute with Ethyl Acetate & Methylene Chloride dry_cartridge->elute Dried cartridge dry_eluate Dry Eluate (Sodium Sulfate) elute->dry_eluate Collected eluate concentrate Concentrate to 1 mL (Nitrogen Stream) dry_eluate->concentrate Dried extract analysis GC-MS / GC-ECD Analysis concentrate->analysis Final extract

Solid-Phase Extraction (SPE) Workflow Diagram.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized liquid-liquid extraction technique that utilizes a small amount of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent. This creates a large surface area for rapid analyte transfer.

Detailed Protocol
  • Sample Preparation:

    • Place 5.0 mL of the water sample into a 10 mL conical centrifuge tube.

    • If required, add a salt (e.g., NaCl to 5% w/v) to enhance the extraction efficiency by the salting-out effect.

  • Solvent Mixture Preparation:

    • In a separate small vial, prepare a mixture of the extraction solvent and disperser solvent. A common combination is 24.0 µL of a high-density solvent like chlorobenzene (extraction solvent) and 1.0 mL of acetone (disperser solvent).

  • Extraction:

    • Rapidly inject the solvent mixture into the water sample using a syringe.

    • A cloudy solution will form, indicating the dispersion of the extraction solvent.

    • Vortex the mixture for 1-2 minutes to facilitate extraction.

  • Centrifugation:

    • Centrifuge the cloudy solution at approximately 4000 rpm for 4 minutes. This will break the emulsion and sediment the extraction solvent at the bottom of the tube.

  • Analysis:

    • Carefully collect a small volume (e.g., 0.50 µL) of the sedimented phase using a microsyringe.

    • Inject the collected solvent directly into the GC-MS or GC-ECD for analysis.

Experimental Workflow: Dispersive Liquid-Liquid Microextraction

DLLME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis sample_prep 5 mL Water Sample in Centrifuge Tube injection Rapid Injection of Solvent Mixture sample_prep->injection solvent_mix Prepare Extraction & Disperser Solvent Mix solvent_mix->injection vortex Vortex to Form Cloudy Solution injection->vortex Forms emulsion centrifuge Centrifuge at 4000 rpm vortex->centrifuge Breaks emulsion collect_inject Collect Sedimented Phase & Inject into GC centrifuge->collect_inject Analyte-rich phase

Dispersive Liquid-Liquid Microextraction (DLLME) Workflow.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the water sample. Volatile and semi-volatile analytes partition from the sample into the headspace and then adsorb onto the fiber.

Detailed Protocol
  • Sample Preparation:

    • Place 5 mL of the water sample into a 10 mL headspace vial.

    • Add a salt, such as NaCl, to the sample to increase the ionic strength and promote the partitioning of analytes into the headspace.

    • Seal the vial with a PTFE-lined septum and cap.

  • Extraction:

    • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) with agitation.

    • Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid sample.

    • Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for analyte adsorption.

  • Desorption and Analysis:

    • Retract the fiber into its needle.

    • Insert the needle into the heated injection port of the gas chromatograph.

    • Extend the fiber to expose it to the high temperature of the injector, which thermally desorbs the analytes onto the GC column.

    • The analysis proceeds via GC-MS or GC-ECD.

Experimental Workflow: Headspace Solid-Phase Microextraction

HSSPME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis sample_prep 5 mL Water Sample in Headspace Vial add_salt Add Salt & Seal Vial sample_prep->add_salt equilibrate Heat and Agitate Sample add_salt->equilibrate Ready for extraction expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber Partitioning to headspace desorb Thermally Desorb Analytes in GC Injector expose_fiber->desorb Analytes adsorbed

Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a traditional method for separating compounds based on their relative solubilities in two different immiscible liquids, in this case, the aqueous sample and an organic solvent.

Detailed Protocol (General Principle based on EPA Method 8270D)
  • Sample Preparation:

    • Place a 1 L water sample into a 2 L separatory funnel.

    • Adjust the pH of the sample as required by the specific method (e.g., to <2 for acidic and neutral compounds).

  • Extraction:

    • Add a specified volume of an immiscible organic solvent (e.g., 60 mL of methylene chloride) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Phase Separation and Collection:

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction process two more times with fresh aliquots of the organic solvent, combining the extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Analysis:

    • The resulting extract is ready for analysis by GC-MS or GC-ECD.

Logical Relationship: Liquid-Liquid Extraction

LLE_Logic cluster_process Liquid-Liquid Extraction Process start 1L Water Sample (pH Adjusted) add_solvent Add Immiscible Organic Solvent start->add_solvent shake Shake to Partition Analytes add_solvent->shake separate Allow Layers to Separate shake->separate collect Collect Organic Layer separate->collect repeat_ext Repeat Extraction 2x collect->repeat_ext combine Combine Extracts repeat_ext->combine dry_concentrate Dry and Concentrate Extract to 1 mL combine->dry_concentrate final_extract Final Extract for Analysis dry_concentrate->final_extract

Logical Flow of the Liquid-Liquid Extraction (LLE) Process.

Conclusion

The extraction of this compound from water samples can be effectively achieved through various techniques. Solid-Phase Extraction offers high recovery and is amenable to automation, making it suitable for routine analysis of large sample volumes. Microextraction techniques such as DLLME and HS-SPME provide rapid, sensitive, and environmentally friendly alternatives by significantly reducing solvent consumption. Traditional Liquid-Liquid Extraction, while effective, is more labor-intensive and uses larger volumes of organic solvents. The choice of the optimal method will be guided by the specific analytical requirements, including detection limits, sample throughput, and available instrumentation.

The Pivotal Role of 1,2,4,5-Tetrachlorobenzene in the Synthesis of Phenoxy Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrachlorobenzene (B31791), a chlorinated aromatic hydrocarbon, has historically served as a crucial intermediate in the synthesis of certain phenoxy herbicides. This technical guide provides an in-depth exploration of its primary application in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a potent, selective, broadleaf herbicide. The document will detail the synthetic pathways, experimental protocols, and quantitative data associated with this process. Furthermore, it will address the significant environmental and health concerns related to the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which ultimately led to the discontinuation of this synthetic route in many countries.[1][2]

Core Synthesis Pathway: From this compound to 2,4,5-T

The industrial synthesis of 2,4,5-T from this compound is a two-step process. The first and most critical step is the hydrolysis of this compound to 2,4,5-trichlorophenol (B144370).[3] This is followed by the condensation of the resulting trichlorophenol with chloroacetic acid to yield the final herbicide product.[4][5]

Step 1: Hydrolysis of this compound to 2,4,5-Trichlorophenol

This reaction involves the nucleophilic aromatic substitution of a chlorine atom on the this compound ring with a hydroxyl group.[2] This is typically achieved by reacting it with a strong base, such as sodium hydroxide, under high temperature and pressure.[6] The reaction conditions are critical and can significantly influence the yield of the desired product and the formation of byproducts.

Key Reaction:

C₆H₂Cl₄ + 2NaOH → C₆H₂Cl₃ONa + NaCl + H₂O

Followed by acidification to yield 2,4,5-trichlorophenol:

C₆H₂Cl₃ONa + HCl → C₆H₂Cl₃OH + NaCl

dot

hydrolysis_pathway 1_2_4_5_Tetrachlorobenzene This compound Reaction1 Hydrolysis (High Temperature & Pressure) 1_2_4_5_Tetrachlorobenzene->Reaction1 NaOH Sodium Hydroxide (NaOH) NaOH->Reaction1 Sodium_2_4_5_trichlorophenoxide Sodium 2,4,5-trichlorophenoxide Reaction1->Sodium_2_4_5_trichlorophenoxide TCDD 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (Byproduct) Reaction1->TCDD Acidification Acidification (e.g., HCl) Sodium_2_4_5_trichlorophenoxide->Acidification 2_4_5_Trichlorophenol 2,4,5-Trichlorophenol Acidification->2_4_5_Trichlorophenol condensation_pathway 2_4_5_Trichlorophenol 2,4,5-Trichlorophenol Reaction2 Condensation 2_4_5_Trichlorophenol->Reaction2 Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction2 NaOH_2 Sodium Hydroxide (NaOH) NaOH_2->Reaction2 Sodium_2_4_5_T Sodium 2,4,5-T Reaction2->Sodium_2_4_5_T Acidification_2 Acidification (e.g., HCl) Sodium_2_4_5_T->Acidification_2 2_4_5_T 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Acidification_2->2_4_5_T tccd_formation Sodium_2_4_5_trichlorophenoxide 2 molecules of Sodium 2,4,5-trichlorophenoxide High_Temp High Temperature (Side Reaction) Sodium_2_4_5_trichlorophenoxide->High_Temp TCDD 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) High_Temp->TCDD

References

Bioremediation of 1,2,4,5-Tetrachlorobenzene Contaminated Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of microbial, fungal, and plant-based strategies for the remediation of 1,2,4,5-tetrachlorobenzene (B31791) (TeCB), providing detailed experimental protocols and quantitative data for researchers and environmental professionals.

Executive Summary

This compound (TeCB) is a persistent organic pollutant characterized by its low aqueous solubility, high octanol-water partition coefficient, and resistance to natural degradation processes.[1] This technical guide provides a comprehensive overview of current and emerging bioremediation techniques for sites contaminated with 1,2,4,5-TeCB. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying biological mechanisms, quantitative performance data, and the experimental protocols necessary to evaluate and implement these technologies. The guide covers microbial degradation under both aerobic and anaerobic conditions, the potential of mycoremediation using fungi, and the prospects of phytoremediation with specific plant species. Furthermore, it delves into the genetic and regulatory pathways governing the biodegradation of chlorinated benzenes, offering insights into the molecular basis of these remedial processes.

Microbial Bioremediation of this compound

Microbial degradation is a cornerstone of bioremediation strategies for chlorinated organic compounds. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy or to co-metabolize them in the presence of other growth substrates. The bioremediation of 1,2,4,5-TeCB can proceed through two primary microbial routes: aerobic oxidation and anaerobic reductive dechlorination.

Aerobic Biodegradation

Under aerobic conditions, the microbial degradation of 1,2,4,5-TeCB is initiated by powerful oxidative enzymes. Several bacterial strains, notably from the Pseudomonas and Burkholderia genera, have been identified as capable of mineralizing this compound.[2]

The key initial step in the aerobic degradation of 1,2,4,5-TeCB is the dioxygenation of the aromatic ring, catalyzed by a multi-component enzyme system known as chlorobenzene (B131634) dioxygenase.[2][3] This enzymatic attack incorporates both atoms of a molecular oxygen molecule into the benzene (B151609) ring, leading to the formation of a dihydrodiol. In the case of 1,2,4,5-TeCB, this initial reaction is believed to form 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene. This unstable intermediate then undergoes spontaneous elimination of a hydrogen chloride (HCl) molecule to yield 3,4,6-trichlorocatechol (B154911).[2]

This 3,4,6-trichlorocatechol is a critical intermediate that can then be further degraded. The aromatic ring of the catechol is cleaved by another enzyme, catechol 1,2-dioxygenase, through a process known as ortho-cleavage.[2] This ring-opening step results in the formation of 2,3,5-trichloromuconate. Subsequent enzymatic reactions channel this intermediate into the tricarboxylic acid (TCA) cycle, a central metabolic pathway, leading to the complete mineralization of the compound to carbon dioxide, water, and chloride ions.[2]

A key organism in this process is Burkholderia sp. strain PS12, which possesses a broad-spectrum chlorobenzene dioxygenase, designated TecA, that can initiate the degradation of 1,2,4,5-TeCB.[4] Another notable bacterium is Pseudomonas sp. strain PS14, which can also utilize 1,2,4,5-TeCB as a sole source of carbon and energy.[2]

Aerobic_Degradation_of_1_2_4_5_TeCB TeCB This compound Dihydrodiol 1,3,4,6-Tetrachloro-1,2- dihydroxycyclohexa-3,5-diene TeCB->Dihydrodiol Chlorobenzene Dioxygenase (TecA) Trichlorocatechol 3,4,6-Trichlorocatechol Dihydrodiol->Trichlorocatechol Spontaneous HCl Elimination Trichloromuconate 2,3,5-Trichloromuconate Trichlorocatechol->Trichloromuconate Catechol 1,2-Dioxygenase (ortho-cleavage) TCA_Cycle Tricarboxylic Acid (TCA) Cycle (Mineralization to CO2, H2O, Cl-) Trichloromuconate->TCA_Cycle Further Degradation

Anaerobic Biodegradation

In the absence of oxygen, a different microbial strategy known as reductive dechlorination becomes the primary mechanism for the breakdown of highly chlorinated compounds like 1,2,4,5-TeCB. This process involves the sequential removal of chlorine atoms from the benzene ring, with the contaminant serving as an electron acceptor.

Halorespiring bacteria, such as species of Dehalococcoides and Dehalobacter, are key players in this process. These specialized microorganisms can utilize chlorinated compounds for their respiration, coupling the dechlorination to energy production. The process generally leads to the formation of lesser chlorinated benzenes, such as trichlorobenzenes and dichlorobenzenes, which are often more amenable to subsequent aerobic degradation.

While specific studies on the complete anaerobic degradation of 1,2,4,5-TeCB are limited, the principles of reductive dechlorination of other highly chlorinated benzenes are well-established. The process is typically slower than aerobic degradation and is highly dependent on the presence of suitable electron donors (e.g., hydrogen, lactate, acetate) and the appropriate microbial consortia.

Anaerobic_Reductive_Dechlorination TeCB This compound TCB Trichlorobenzenes TeCB->TCB Reductive Dechlorination (-Cl) DCB Dichlorobenzenes TCB->DCB Reductive Dechlorination (-Cl) MCB Monochlorobenzene DCB->MCB Reductive Dechlorination (-Cl)

Quantitative Data on this compound Bioremediation

The efficiency of bioremediation is highly dependent on environmental conditions and the specific microbial populations present. The following tables summarize available quantitative data on the degradation of 1,2,4,5-TeCB and related compounds.

Table 1: Microbial Degradation Rates of Chlorinated Benzenes

CompoundMicroorganism/SystemConditionDegradation RateReference
1,2,4-TrichlorobenzeneTrametes versicolorLiquid Culture2.49 nmol d⁻¹ mg⁻¹ dry weight[5]
1,2,4-TrichlorobenzeneSoil MicrocosmAerobic, 20°C~1 nmol day⁻¹ per 20g soil[2]
This compoundSedimentDesorption1.19 x 10⁻³ to 2.88 x 10⁻³ h⁻¹ (slow fraction)[6]

Table 2: Influence of Environmental Parameters on Chlorobenzene Degradation

CompoundParameterEffect on DegradationReference
Pentachloronitrobenzene (B1680406)TemperatureOptimal degradation at 22°C[7]
PentachloronitrobenzenepHOptimal degradation at pH 7.6[7]
Propionate (B1217596)TemperatureFastest growth of propionate oxidizers at 32-45°C[8]
PropionatepHFastest growth of propionate oxidizers at pH 6.8-8.5[8]
ChlorobenzeneTemperatureOptimal degradation at 30-40°C[9]
ChlorobenzenepHOptimal degradation at pH 6.0-7.0[9]

Experimental Protocols

Protocol for a Microcosm Study of 1,2,4,5-TeCB Bioremediation in Soil

This protocol outlines a general procedure for establishing and monitoring a laboratory-scale microcosm experiment to assess the bioremediation potential of 1,2,4,5-TeCB in a contaminated soil.

1. Materials:

  • Contaminated soil from the site of interest.

  • Uncontaminated soil with similar physical and chemical properties (for controls).

  • This compound (analytical standard).

  • Sterile serum bottles (e.g., 125 mL) with Teflon-lined septa and aluminum crimp caps.

  • Sterile water.

  • Nutrient solutions (e.g., mineral salts medium).

  • Microbial inoculum (if bioaugmentation is being tested).

  • Autoclave.

  • Gas chromatograph with a mass spectrometer (GC-MS) or an electron capture detector (ECD).

  • Solvents for extraction (e.g., hexane (B92381), acetone).

2. Microcosm Setup:

  • Abiotic Control: Autoclave a known weight of contaminated soil (e.g., 50 g) on three consecutive days to ensure sterility. Place the sterile soil in a sterile serum bottle.

  • Biotic Control (Natural Attenuation): Place a known weight of non-sterile contaminated soil (e.g., 50 g) into a sterile serum bottle.

  • Biostimulation: To a separate set of microcosms with non-sterile contaminated soil, add a sterile nutrient solution to adjust the C:N:P ratio to a level optimal for microbial activity (e.g., 100:10:1).

  • Bioaugmentation: To another set of microcosms with non-sterile contaminated soil, add a known concentration of a microbial culture capable of degrading 1,2,4,5-TeCB.

  • Adjust the moisture content of all microcosms to a predetermined level (e.g., 60% of water holding capacity) with sterile water.

  • Spike the microcosms (if using uncontaminated soil) with a known concentration of 1,2,4,5-TeCB dissolved in a minimal amount of a carrier solvent. Allow the solvent to evaporate in a fume hood before sealing the bottles.

  • Seal all bottles with Teflon-lined septa and aluminum crimp caps.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

3. Monitoring:

  • At regular time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate microcosms from each treatment group for analysis.

  • Extract the soil samples with a suitable solvent mixture (e.g., hexane:acetone (B3395972) 1:1 v/v) using a method like sonication or Soxhlet extraction.

  • Analyze the extracts for the concentration of 1,2,4,5-TeCB and its potential metabolites using GC-MS or GC-ECD.

  • Monitor microbial activity by measuring parameters such as microbial biomass (e.g., phospholipid fatty acid analysis - PLFA), enzyme activity, or by performing plate counts on selective media.

Microcosm_Experimental_Workflow Incubation Incubation Sampling Sampling Incubation->Sampling Extraction Extraction Sampling->Extraction Microbial_Activity Microbial_Activity Sampling->Microbial_Activity Analysis Analysis Extraction->Analysis Degradation_Kinetics Degradation_Kinetics Analysis->Degradation_Kinetics Treatment_Comparison Treatment_Comparison Degradation_Kinetics->Treatment_Comparison

Analytical Method: GC-MS for this compound Analysis

The following provides a general framework for the analysis of 1,2,4,5-TeCB in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

1. Sample Preparation:

  • Extraction: Use a suitable extraction method based on the sample matrix. For solid samples like soil or sediment, ultrasonic-assisted extraction with a solvent mixture such as acetone is effective. For water samples, liquid-liquid extraction with a non-polar solvent like hexane or solid-phase extraction (SPE) can be used.

  • Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like column chromatography with silica (B1680970) gel or Florisil.

  • Concentration: The cleaned extract is typically concentrated to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Splitless injection at a temperature of 250-280°C.

    • Oven Temperature Program: A typical program might be: initial temperature of 60-80°C held for 1-2 minutes, then ramped at 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 1,2,4,5-TeCB (e.g., m/z 214, 216, 218).

    • Quantification: Use an internal standard method for accurate quantification.

Mycoremediation of this compound

Mycoremediation, the use of fungi to degrade or sequester contaminants, offers a promising approach for the treatment of chlorinated organic compounds. White-rot fungi are particularly effective due to their ability to produce powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes are involved in the degradation of lignin, a complex polymer in wood, and can also degrade a wide range of recalcitrant organic pollutants.

While direct studies on the mycoremediation of 1,2,4,5-TeCB are scarce, research on the degradation of other chlorinated benzenes by white-rot fungi provides valuable insights. For instance, Trametes versicolor has been shown to effectively degrade 1,2,4-trichlorobenzene.[5] The degradation is initiated by cytochrome P450 monooxygenase, an intracellular enzyme, which hydroxylates the aromatic ring. This initial step is a key difference from the dioxygenase attack seen in bacteria. Following hydroxylation, the degradation is thought to proceed through ring cleavage and further metabolism.

The potential for mycoremediation of 1,2,4,5-TeCB is high, given the non-specific nature of the fungal enzymatic systems. Further research is needed to identify fungal species that are particularly effective against this compound and to optimize the conditions for their growth and enzymatic activity in contaminated soils.

Phytoremediation of this compound

Phytoremediation utilizes plants to remove, degrade, or contain contaminants in soil, sediment, and water. For organic pollutants like 1,2,4,5-TeCB, several mechanisms can be involved, including:

  • Phytoextraction: The uptake of the contaminant from the soil by the plant roots and its translocation and accumulation in the shoots.

  • Rhizodegradation: The degradation of the contaminant in the soil by microorganisms that are stimulated by the presence of the plant roots.

  • Phytodegradation: The breakdown of the contaminant within the plant tissues by metabolic processes.

  • Phytovolatilization: The uptake and transpiration of the contaminant into the atmosphere.

There is currently limited research specifically on the phytoremediation of 1,2,4,5-TeCB. However, studies with other chlorinated organic compounds suggest that certain plant species, particularly fast-growing trees like poplars (Populus spp.) and willows (Salix spp.), have the potential to be effective.[11][12][13] These plants have extensive root systems and high transpiration rates, which can enhance the uptake of contaminants from the soil and groundwater.

The hydrophobicity of 1,2,4,5-TeCB (high log Kow) suggests that it will strongly adsorb to soil organic matter, which may limit its bioavailability for plant uptake.[1] However, the release of root exudates by plants can enhance the bioavailability of hydrophobic compounds in the rhizosphere, making them more accessible to both the plant and the associated microorganisms.

Further research is needed to screen for plant species that are tolerant to 1,2,4,5-TeCB and can effectively take up and/or degrade this compound.

Phytoremediation_Mechanisms Soil Contaminated Soil (1,2,4,5-TeCB) Roots Roots Soil->Roots Phytoextraction (Uptake) Atmosphere Atmosphere Microbes Rhizosphere Microorganisms Microbes->Soil Rhizodegradation Roots->Microbes Rhizosphere Stimulation Shoots Shoots Roots->Shoots Translocation Shoots->Atmosphere Phytovolatilization Shoots->Shoots Phytodegradation (Metabolism)

Genetic and Regulatory Aspects of Chlorobenzene Degradation

The ability of microorganisms to degrade chlorinated benzenes is encoded by specific gene clusters that are often located on plasmids or transposable elements, facilitating their horizontal gene transfer within microbial communities.[4][14] Understanding the organization and regulation of these genes is crucial for optimizing bioremediation strategies.

Key Gene Clusters

Two main sets of gene clusters are involved in the aerobic degradation of chlorobenzenes:

  • The "upper pathway" genes: These genes encode the enzymes responsible for the initial conversion of the chlorobenzene to a chlorocatechol. A prominent example is the cbs gene cluster found in Pandoraea pnomenusa, which encodes a chlorobenzene dioxygenase and a cis-chlorobenzene dihydrodiol dehydrogenase.[15] Similarly, the tec operon in Burkholderia sp. strain PS12 encodes the tetrachlorobenzene dioxygenase (TecA) and a dehydrogenase (TecB).[4]

  • The "lower pathway" genes: These genes encode the enzymes for the degradation of the chlorocatechol intermediate. The clc gene cluster , also found in Pandoraea pnomenusa, encodes a chlorocatechol 1,2-dioxygenase and the subsequent enzymes of the ortho-cleavage pathway.[15] The tcb gene cluster in Pseudomonas sp. strain P51 is another well-characterized lower pathway for trichlorobenzene degradation.

Regulatory Mechanisms

The expression of these catabolic genes is tightly regulated to ensure that the enzymes are only produced when the target contaminant is present. This regulation is typically mediated by transcriptional regulators that bind to the promoter regions of the catabolic operons.

  • LysR-type transcriptional regulators (LTTRs): These are a common class of regulators in aromatic compound degradation pathways. For example, ClcR is a LysR-type regulator that activates the expression of the clc operon in the presence of chlorocatechols.[16]

  • XylR/NtrC-type regulators: These regulators are also involved in controlling the expression of catabolic genes. In Pandoraea pnomenusa, CbsR , a XylR/NtrC-type regulator, positively regulates the expression of the cbs operon, the upper pathway for chlorobenzene degradation.[16]

The presence of specific inducers, such as the chlorinated substrate or its metabolites, triggers these regulators to activate the transcription of the degradative genes. This intricate regulatory network allows microorganisms to efficiently respond to the presence of contaminants in the environment.

Gene_Regulation_Chlorobenzene_Degradation cluster_upper Upper Pathway cluster_lower Lower Pathway cbsR cbsR (Regulator) cbs_operon cbs Operon (Chlorobenzene Dioxygenase, etc.) cbsR->cbs_operon Activates Transcription Chlorocatechol Chlorocatechol cbs_operon->Chlorocatechol Encodes Enzymes for Conversion clcR clcR (Regulator) clc_operon clc Operon (Chlorocatechol Dioxygenase, etc.) clcR->clc_operon Activates Transcription Chlorobenzene Chlorobenzene Chlorobenzene->cbsR Induces Chlorocatechol->clcR Induces

Conclusion and Future Directions

The bioremediation of this compound is a complex challenge that requires a multi-faceted approach. While microbial degradation, particularly under aerobic conditions, has been demonstrated, there is a clear need for more quantitative data on degradation rates and the influence of environmental factors specifically for 1,2,4,5-TeCB. The genetic and regulatory pathways for chlorobenzene degradation are becoming increasingly well understood, opening up possibilities for the development of genetically engineered microorganisms with enhanced degradative capabilities.

Mycoremediation and phytoremediation remain promising but largely unexplored avenues for 1,2,4,5-TeCB remediation. Future research should focus on:

  • Isolating and characterizing novel microbial strains and consortia with high degradation efficiency for 1,2,4,5-TeCB.

  • Conducting detailed studies to quantify the degradation kinetics of 1,2,4,5-TeCB under a range of environmentally relevant conditions.

  • Screening and evaluating fungal and plant species for their ability to degrade or accumulate 1,2,4,5-TeCB.

  • Investigating the potential for combined remediation approaches, such as coupling anaerobic reductive dechlorination with subsequent aerobic polishing, or integrating microbial degradation with phytoremediation.

By advancing our understanding of these biological processes, we can develop more effective and sustainable solutions for the remediation of sites contaminated with this compound and other persistent organic pollutants.

References

Metabolism of 1,2,4,5-Tetrachlorobenzene in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TCB) in rodent models. 1,2,4,5-TCB is a persistent environmental contaminant, and understanding its metabolic fate is crucial for assessing its toxicological risk. This document synthesizes available data on its biotransformation, distribution, and excretion, and outlines the experimental protocols used in its study.

Metabolic Pathways of this compound

The metabolism of 1,2,4,5-TCB in rodents is characterized by its slow rate compared to other tetrachlorobenzene isomers. The primary metabolic pathway involves oxidation mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of hydroxylated metabolites. While the specific isozymes responsible for 1,2,4,5-TCB metabolism have not been definitively identified, the induction of hepatic microsomal enzymes such as aminopyrine (B3395922) demethylase and aniline (B41778) hydroxylase suggests the involvement of CYP enzymes.[1] For structurally related compounds like benzene (B151609), CYP2E1 is a key metabolizing enzyme.[2][3][4][5][6]

The initial step is believed to be the formation of a reactive arene oxide intermediate, which can then rearrange to form phenolic compounds.[7][8][9] The major metabolites identified in rats are 2,3,5,6-tetrachlorophenol (B165523) and tetrachloroquinol.[10] A minor trichlorophenol metabolite has also been reported.[11]

metabolic_pathway TCB This compound AreneOxide Arene Oxide Intermediate TCB->AreneOxide CYP450 Oxidation TCP 2,3,5,6-Tetrachlorophenol AreneOxide->TCP Rearrangement TCQ Tetrachloroquinol AreneOxide->TCQ Further Oxidation TCP_Conj Conjugates (e.g., Glucuronides) TCP->TCP_Conj Phase II Conjugation TCQ_Conj Conjugates (e.g., Glucuronides) TCQ->TCQ_Conj Phase II Conjugation Excretion Urinary Excretion TCP_Conj->Excretion TCQ_Conj->Excretion

Figure 1: Proposed metabolic pathway of this compound in rodents.

Quantitative Data: Excretion and Distribution

Studies consistently show that 1,2,4,5-TCB is poorly metabolized and slowly excreted from the body. A significant portion of the administered dose is retained in adipose tissue.

Table 1: Excretion of this compound in Rodents

SpeciesDoseRouteTime Frame% of Dose in Urine% of Dose in FecesTotal % ExcretedReference
Rat (Sprague-Dawley)10 mg/kgOral48 hoursNot specifiedNot specified8%[7]
Rabbit (Chinchilla)0.5 mg/kgOral6 days2% (as 2,3,5,6-tetrachlorophenol)16% (parent compound)~18%[10]

Table 2: Tissue Distribution of this compound in Rabbits (6 days post-dose)

Tissue% of Administered DoseReference
Adipose Tissue25%[10]
Other Tissues23%[10]
Gut Contents6.2%[10]
Expired Air2%[10]

Experimental Protocols

The following sections outline a generalized experimental approach for studying the metabolism of 1,2,4,5-TCB in rodent models, based on commonly employed methodologies.

Animal Models and Dosing
  • Animal Model: Male Sprague-Dawley or F344/N rats are commonly used. B6C3F1 mice have also been used in toxicity studies.[7]

  • Administration: Oral gavage is a frequent route of administration. For a single-dose study, 1,2,4,5-TCB can be dissolved in a vehicle like corn oil. The volume administered to rodents should generally not exceed 10 mL/kg body weight.[5] For subchronic studies, 1,2,4,5-TCB can be mixed into the feed at various concentrations (e.g., up to 500 ppm).[1]

  • Dose Selection: Doses have ranged from 0.5 mg/kg in rabbits to 10 mg/kg in rats for metabolism studies.[7][10] Toxicity studies have used higher doses.

Sample Collection
  • Housing: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

  • Excreta Collection: Urine and feces are typically collected over 24-hour intervals for a period of up to 7 days post-dosing to capture the slow excretion profile.

  • Tissue Collection: At the end of the study period, animals are euthanized, and tissues of interest (liver, kidney, adipose tissue, blood) are collected. Blood samples can be collected via cardiac puncture or other appropriate methods.

Sample Preparation and Analysis
  • Homogenization: Tissues are homogenized in a suitable buffer.

  • Extraction: Metabolites and the parent compound are extracted from urine, feces, and tissue homogenates using liquid-liquid extraction (LLE) with solvents like toluene (B28343) or solid-phase extraction (SPE).[12]

  • Hydrolysis: To analyze for conjugated metabolites, samples may be treated with enzymes like β-glucuronidase to hydrolyze the conjugates and release the free metabolites.[13]

  • Derivatization: Phenolic metabolites may be derivatized (e.g., with acetic anhydride) to improve their volatility and chromatographic properties for gas chromatography (GC) analysis.

  • Analytical Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification and quantification of 1,2,4,5-TCB and its metabolites.[12][14] High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection can also be used.[15]

experimental_workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Analytical Phase Dosing Animal Dosing (Oral Gavage) Housing Housing in Metabolism Cages Dosing->Housing Collection Urine & Feces Collection (24h intervals) Housing->Collection Termination Euthanasia & Tissue Collection (e.g., Liver, Fat) Collection->Termination Extraction Sample Extraction (LLE or SPE) Collection->Extraction Termination->Extraction Hydrolysis Enzymatic Hydrolysis (for conjugates) Extraction->Hydrolysis Analysis GC-MS or LC-MS Analysis Hydrolysis->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 2: Generalized experimental workflow for a rodent metabolism study.

Conclusion

The metabolism of this compound in rodent models is a slow process dominated by oxidative biotransformation to phenolic and quinone derivatives, which are then excreted, primarily in the urine. The low rate of metabolism and excretion contributes to its persistence and accumulation in adipose tissue. While the major metabolites have been identified, further research is needed to definitively identify the specific cytochrome P450 isozymes involved and to obtain a more detailed quantitative understanding of its tissue distribution and clearance. The methodologies outlined in this guide provide a framework for conducting such studies, which are essential for a comprehensive risk assessment of this environmental contaminant.

References

Enzymatic Dechlorination of 1,2,4,5-Tetrachlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic dechlorination of 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB), a persistent environmental pollutant. The document details both aerobic and anaerobic biodegradation pathways, focusing on the key microorganisms and enzymes involved. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core biological processes.

Introduction

This compound is a highly chlorinated aromatic compound characterized by its low aqueous solubility, high octanol-water partition coefficient, and resistance to degradation. These properties contribute to its persistence in the environment and bioaccumulation in food chains, posing potential risks to human health and ecosystems. Enzymatic dechlorination, a key process in the bioremediation of chlorinated compounds, offers a promising avenue for the detoxification and removal of 1,2,4,5-TeCB from contaminated sites. This guide explores the two primary microbial strategies for the enzymatic breakdown of this compound: aerobic oxidative degradation and anaerobic reductive dechlorination.

Aerobic Dechlorination of this compound

Under aerobic conditions, certain bacteria can utilize 1,2,4,5-TeCB as a sole source of carbon and energy. The primary mechanism involves the initial oxygenolytic attack on the aromatic ring, leading to the removal of chlorine substituents and eventual mineralization.

Key Microorganism: Pseudomonas sp. strain PS14

A notable bacterium capable of aerobically degrading 1,2,4,5-TeCB is Pseudomonas sp. strain PS14. This strain has been shown to grow on 1,2,4,5-TeCB, releasing stoichiometric amounts of chloride ions in the process[1][2].

Metabolic Pathway

The aerobic degradation of 1,2,4,5-TeCB by Pseudomonas sp. strain PS14 is initiated by a multi-component enzyme system. The proposed pathway begins with a dioxygenase-catalyzed attack on the aromatic ring. This is followed by the spontaneous elimination of hydrogen chloride (HCl) to form a chlorinated catechol, which is then further degraded.

aerobic_pathway cluster_start Initial Steps cluster_end Ring Cleavage and Further Degradation This compound This compound Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene This compound->Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene Dioxygenase 3,4,6-Trichlorocatechol 3,4,6-Trichlorocatechol Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene->3,4,6-Trichlorocatechol Spontaneous HCl elimination 2,3,5-Trichloromuconate 2,3,5-Trichloromuconate 3,4,6-Trichlorocatechol->2,3,5-Trichloromuconate Catechol 1,2-dioxygenase (ortho cleavage) TCA Cycle Intermediates TCA Cycle Intermediates 2,3,5-Trichloromuconate->TCA Cycle Intermediates Further enzymatic steps

Aerobic degradation pathway of this compound.
Experimental Protocols

Medium: A mineral salts medium is used for the cultivation of Pseudomonas sp. strain PS14. The composition should be prepared as described by Sander et al. (1991)[1][2]. 1,2,4,5-TeCB is supplied as the sole carbon source.

Procedure:

  • Prepare the mineral salts medium and sterilize by autoclaving.

  • Add a sterile solution of 1,2,4,5-TeCB in a suitable solvent (e.g., acetone) to the cooled medium to the desired final concentration. Allow the solvent to evaporate.

  • Inoculate the medium with a fresh culture of Pseudomonas sp. strain PS14.

  • Incubate the culture at 30°C with shaking (e.g., 150 rpm) to ensure adequate aeration.

  • Monitor growth by measuring the optical density at 600 nm.

Procedure:

  • Harvest bacterial cells from the late exponential growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspend the cells in the same buffer.

  • Disrupt the cells by methods such as sonication or French press.

  • Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • The resulting supernatant is the crude cell extract containing the enzymes.

Principle: The activity of the initial dioxygenase can be determined by measuring the rate of substrate-dependent oxygen consumption using a Clark-type oxygen electrode.

Procedure:

  • Calibrate the oxygen electrode with air-saturated buffer.

  • Add a known volume of the crude cell extract to the reaction vessel containing the buffer.

  • Start the reaction by adding a solution of 1,2,4,5-TeCB.

  • Monitor the decrease in oxygen concentration over time.

  • One unit of enzyme activity is typically defined as the amount of enzyme that consumes 1 µmol of oxygen per minute.

Principle: The activity of catechol 1,2-dioxygenase is determined by spectrophotometrically measuring the formation of the ring cleavage product, cis,cis-muconic acid, from catechol at 260 nm.

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and catechol.

  • Initiate the reaction by adding the crude cell extract.

  • Monitor the increase in absorbance at 260 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid.

Anaerobic Reductive Dechlorination of this compound

Under anoxic conditions, a different group of microorganisms can utilize 1,2,4,5-TeCB as an electron acceptor in a process called dehalorespiration. This involves the sequential removal of chlorine atoms, replacing them with hydrogen atoms.

Key Microorganism: Dehalococcoides mccartyi strain CBDB1

Dehalococcoides mccartyi strain CBDB1 is a well-characterized obligately organohalide-respiring bacterium known to reductively dechlorinate a wide range of chlorinated aromatic compounds, including 1,2,4,5-TeCB[3].

Metabolic Pathway

The anaerobic degradation of 1,2,4,5-TeCB by D. mccartyi CBDB1 proceeds through a series of reductive dechlorination steps, catalyzed by enzymes known as reductive dehalogenases (RDases). The process typically leads to the formation of lesser-chlorinated benzenes.

anaerobic_pathway cluster_main Reductive Dechlorination Cascade This compound This compound 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene This compound->1,2,4-Trichlorobenzene Reductive Dehalogenase Dichlorobenzenes (e.g., 1,3-DCB, 1,4-DCB) Dichlorobenzenes (e.g., 1,3-DCB, 1,4-DCB) 1,2,4-Trichlorobenzene->Dichlorobenzenes (e.g., 1,3-DCB, 1,4-DCB) Reductive Dehalogenase Monochlorobenzene Monochlorobenzene Dichlorobenzenes (e.g., 1,3-DCB, 1,4-DCB)->Monochlorobenzene Reductive Dehalogenase

Anaerobic reductive dechlorination of this compound.
Experimental Protocols

Medium: A strictly anaerobic, defined mineral medium is required for the cultivation of D. mccartyi CBDB1. The medium should be prepared as described by Adrian et al. (2000). It typically contains acetate (B1210297) as a carbon source, H₂ as the electron donor, and the chlorinated substrate as the electron acceptor.

Procedure:

  • Prepare the mineral medium under an N₂/CO₂ atmosphere and dispense into anaerobic culture vessels.

  • Reduce the medium with a reducing agent like titanium(III) citrate.

  • Add sterile stock solutions of acetate, vitamins, and 1,2,4,5-TeCB.

  • Pressurize the headspace with H₂.

  • Inoculate with an active culture of D. mccartyi CBDB1.

  • Incubate at 30°C in the dark without shaking.

Procedure:

  • Harvest cells anaerobically by centrifugation.

  • Wash the cell pellet with an anaerobic buffer.

  • Resuspend the cells in the same buffer inside an anaerobic chamber.

  • Lyse the cells using methods like French press or sonication under anaerobic conditions.

  • Centrifuge to remove cell debris and obtain the crude cell extract.

Principle: The activity of reductive dehalogenases is measured by monitoring the consumption of the chlorinated substrate and the formation of dechlorination products over time. An artificial electron donor, such as reduced methyl viologen, is often used.

Procedure:

  • Inside an anaerobic chamber, prepare a reaction mixture containing an anaerobic buffer, a reducing agent (e.g., titanium(III) citrate), and methyl viologen.

  • Add the crude cell extract to the mixture.

  • Initiate the reaction by adding a solution of 1,2,4,5-TeCB.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • At different time points, take aliquots of the reaction mixture and extract with an organic solvent (e.g., hexane).

  • Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) to quantify the substrate and products.

Analytical Methods

The accurate quantification of 1,2,4,5-TeCB and its dechlorination products is crucial for studying enzymatic dechlorination. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

Sample Preparation
  • Liquid Samples: Perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent like hexane (B92381) or a mixture of hexane and acetone.

  • Solid Samples (e.g., soil): Use methods like Soxhlet extraction or pressurized liquid extraction with an appropriate solvent system.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms) is typically used for the separation of chlorinated benzenes.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Program: A temperature gradient program is used to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 50-80°C) and ramp up to a higher temperature (e.g., 250-300°C).

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) is commonly used.

    • Acquisition Mode: For sensitive and selective detection, selected ion monitoring (SIM) mode is employed, where the mass spectrometer is set to detect specific ions characteristic of the target compounds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic dechlorination of 1,2,4,5-TeCB and related compounds.

Table 1: Dechlorination Rates for Dehalococcoides mccartyi strain CBDB1

SubstrateProduct(s)Dechlorination Rate (nmol/mg of protein/min)Reference
1,2,3,4-Tetrachlorobenzene1,2,4-Trichlorobenzene~0.024[4]
PentachlorobenzeneThis compoundLow rates observed[4]
1,2,3-Trichlorobenzene1,3-Dichlorobenzene~0.0007[4]

Table 2: Specific Activities of Catechol 1,2-Dioxygenases from Pseudomonas species

Enzyme SourceSubstrateSpecific Activity (U/mg protein)Reference
Pseudomonas sp. strain PS14 (crude extract, grown on 1,2,4-TCB)3,4,6-Trichlorocatechol0.12[1]
Pseudomonas sp. strain PS12 (crude extract, grown on 1,2,4-TCB)3,4,6-Trichlorocatechol0.09[1]

Logical Workflow for Studying Enzymatic Dechlorination

The following diagram illustrates a typical workflow for investigating the enzymatic dechlorination of 1,2,4,5-TeCB.

workflow cluster_setup Experimental Setup cluster_assay Activity Assays cluster_analysis Analysis Microorganism Isolation/Cultivation Microorganism Isolation/Cultivation Enzyme Extraction Enzyme Extraction Microorganism Isolation/Cultivation->Enzyme Extraction Whole Cell Assays Whole Cell Assays Microorganism Isolation/Cultivation->Whole Cell Assays Enzyme Activity Assays Enzyme Activity Assays Enzyme Extraction->Enzyme Activity Assays Sample Preparation (Extraction) Sample Preparation (Extraction) Enzyme Activity Assays->Sample Preparation (Extraction) Whole Cell Assays->Sample Preparation (Extraction) GC-MS Analysis GC-MS Analysis Sample Preparation (Extraction)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Workflow for studying enzymatic dechlorination.

Conclusion

The enzymatic dechlorination of this compound is a complex process involving different microbial strategies under aerobic and anaerobic conditions. Aerobic degradation by Pseudomonas species is initiated by dioxygenases, leading to ring cleavage, while anaerobic dechlorination by Dehalococcoides species relies on reductive dehalogenases to sequentially remove chlorine atoms. This guide provides a foundational understanding and practical protocols for researchers investigating these pathways. Further research into the specific enzymes, their kinetics, and the genetic regulation of these pathways will be crucial for developing effective bioremediation strategies for 1,2,4,5-TeCB and other persistent chlorinated pollutants.

References

Unlocking Bioremediation: A Technical Guide to the Degradation of 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread industrial use of 1,2,4,5-Tetrachlorobenzene (TeCB) has led to its persistence in the environment, posing significant toxicological risks. This technical guide delves into the promising potential of Pseudomonas species for the bioremediation of this recalcitrant compound. Here, we provide a comprehensive overview of the metabolic pathways, key enzymatic players, and detailed experimental protocols for the study of TeCB degradation by these versatile bacteria.

Executive Summary

Pseudomonas sp. strain PS14, in particular, has demonstrated the remarkable ability to utilize 1,2,4,5-TeCB as a sole source of carbon and energy. The degradation process is initiated by a dioxygenase-mediated attack on the aromatic ring, followed by a series of enzymatic reactions that ultimately channel the breakdown products into the central metabolism of the bacterium. This guide summarizes the current understanding of this process, presents available quantitative data, and offers detailed methodologies to facilitate further research in this critical area of environmental biotechnology.

The Degradation Pathway of this compound

The aerobic degradation of 1,2,4,5-TeCB by Pseudomonas sp. strain PS14 proceeds through a well-defined pathway, as illustrated in the diagram below. The initial and most critical step is the dioxygenation of the aromatic ring.

TeCB_Degradation_Pathway TeCB This compound Dihydrodiol 1,3,4,6-Tetrachloro-1,2- dihydroxycyclohexa-3,5-diene TeCB->Dihydrodiol Dioxygenase Trichlorocatechol 3,4,6-Trichlorocatechol Dihydrodiol->Trichlorocatechol Spontaneous HCI Elimination Trichloromuconate 2,3,5-Trichloromuconate Trichlorocatechol->Trichloromuconate Catechol 1,2-Dioxygenase (ortho cleavage) TCA_Cycle Tricarboxylic Acid (TCA) Cycle Trichloromuconate->TCA_Cycle Further Degradation

Caption: Degradation pathway of this compound by Pseudomonas sp. strain PS14.

The catabolic cascade begins with the action of a dioxygenase on 1,2,4,5-TeCB, leading to the formation of 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene. This unstable intermediate then spontaneously eliminates a molecule of hydrogen chloride to yield 3,4,6-trichlorocatechol. Subsequently, a type II catechol 1,2-dioxygenase catalyzes the ortho cleavage of the aromatic ring of 3,4,6-trichlorocatechol, producing 2,3,5-trichloromuconate.[1][2] This product is then further metabolized and funneled into the tricarboxylic acid (TCA) cycle.[1][2]

Quantitative Data on this compound Degradation

The efficiency of TeCB degradation by Pseudomonas strains has been quantified through various experimental measurements. The following tables summarize key data from studies on Pseudomonas sp. strain PS14.

Table 1: Specific Rates of Chloride Release by Resting Cells of Pseudomonas sp. strain PS14

SubstrateRate of Chloride Release (nmol/h/mg of protein)% of Chloride Released
This compound0.802106
1,2,4-Trichlorobenzene1.521103
1,4-Dichlorobenzene1.17893
1,2-Dichlorobenzene1.188103
Monochlorobenzene0.763105

Data from Sander et al. (1991)[1]

Table 2: Specific Rates of Oxygen Uptake by Washed-Cell Suspensions of Pseudomonas sp. strain PS14

SubstrateSpecific Rate of Oxygen Uptake (nmol O₂/min/mg of protein)
This compound38
1,2,4-Trichlorobenzene55
1,4-Dichlorobenzene65
1,2-Dichlorobenzene70
Monochlorobenzene45

Data from Sander et al. (1991)[1]

Table 3: Specific Activities of Catabolic Enzymes in Cell Extracts of Pseudomonas sp. strain PS14 Grown on 1,2,4,5-TeCB

EnzymeSubstrateSpecific Activity (mU/mg of protein)
Catechol 1,2-dioxygenaseCatechol120
3-Chlorocatechol150
4-Chlorocatechol180
3,5-Dichlorocatechol90
3,4,6-Trichlorocatechol60
Dihydrodiol DehydrogenaseTCB Dihydrodiol250

Data synthesized from Sander et al. (1991)[1]

Experimental Protocols

A systematic approach is required to study the degradation of 1,2,4,5-TeCB by Pseudomonas strains. The following diagram outlines a comprehensive experimental workflow.

Experimental_Workflow cluster_enrichment Enrichment and Isolation cluster_degradation Degradation Studies cluster_analysis Analytical Methods cluster_enzymology Enzymology Enrichment Enrichment Culture (Mineral Salts Medium + TeCB) Isolation Isolation of Pure Cultures on Agar (B569324) Plates Enrichment->Isolation Identification Strain Identification (16S rRNA sequencing) Isolation->Identification Batch_Culture Batch Culture Experiments (Growth and TeCB Depletion) Identification->Batch_Culture Cell_Extract Preparation of Cell-Free Extracts Identification->Cell_Extract Resting_Cell Resting Cell Assays (Chloride Release, Oxygen Uptake) Batch_Culture->Resting_Cell HPLC HPLC Analysis (TeCB and Metabolites) Batch_Culture->HPLC Resting_Cell->HPLC GC_MS GC-MS Analysis (Metabolite Identification) HPLC->GC_MS Enzyme_Assay Enzyme Assays (Dioxygenase, Dehydrogenase) Cell_Extract->Enzyme_Assay

Caption: Experimental workflow for studying 1,2,4,5-TeCB degradation by Pseudomonas.

Enrichment and Isolation of 1,2,4,5-TeCB Degrading Bacteria
  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM). A typical formulation contains (per liter of distilled water): K₂HPO₄ (4.3 g), KH₂PO₄ (1.7 g), (NH₄)₂SO₄ (2.0 g), MgCl₂·6H₂O (0.2 g), FeSO₄·7H₂O (5 mg), MnSO₄·H₂O (2 mg), and 1 ml of a trace element solution.

    • Inoculate the MSM with a soil or water sample from a contaminated site.

    • Add 1,2,4,5-TeCB as the sole carbon source at a concentration of 10-50 mg/L.

    • Incubate at 30°C with shaking (150 rpm).

    • Periodically transfer an aliquot to fresh medium to enrich for TeCB-degrading organisms.

  • Isolation of Pure Cultures:

    • After several transfers, spread dilutions of the enrichment culture onto MSM agar plates.

    • Provide 1,2,4,5-TeCB as the sole carbon source by placing crystals on the lid of the petri dish.

    • Incubate at 30°C until colonies appear.

    • Isolate single colonies and re-streak to ensure purity.

  • Strain Identification:

    • Extract genomic DNA from the pure cultures.

    • Amplify the 16S rRNA gene using universal bacterial primers.

    • Sequence the PCR product and compare it with databases (e.g., NCBI BLAST) for identification.

Degradation Studies
  • Batch Culture Experiments:

    • Grow the isolated strain in MSM with 1,2,4,5-TeCB as the sole carbon source.

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

    • At regular intervals, withdraw samples and analyze the concentration of 1,2,4,5-TeCB and its metabolites using HPLC.

  • Resting Cell Assays:

    • Harvest cells from a culture grown on 1,2,4,5-TeCB by centrifugation and wash them with a phosphate (B84403) buffer.

    • Resuspend the cells in a carbon-free buffer.

    • Add 1,2,4,5-TeCB and monitor its disappearance over time.

    • Measure chloride release using a chloride-specific electrode or colorimetric methods.

    • Measure oxygen uptake rates using a Clark-type oxygen electrode.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Use a reverse-phase C18 column.

    • Employ a mobile phase of methanol:water or acetonitrile:water gradient.

    • Detect 1,2,4,5-TeCB and its aromatic metabolites using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Extract metabolites from the culture supernatant with an organic solvent (e.g., ethyl acetate).

    • Derivatize the extracts if necessary (e.g., with diazomethane (B1218177) for acidic metabolites).

    • Analyze the samples by GC-MS to identify the chemical structures of the metabolites.

Enzymology
  • Preparation of Cell-Free Extracts:

    • Grow the bacterial strain in the presence of 1,2,4,5-TeCB to induce the degradative enzymes.

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer and disrupt them by sonication or French press.

    • Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Enzyme Assays:

    • Catechol 1,2-Dioxygenase: Monitor the formation of the ring cleavage product (cis,cis-muconate derivatives) by measuring the increase in absorbance at a specific wavelength (e.g., 260 nm). The assay mixture typically contains a buffer (e.g., phosphate buffer, pH 7.5), the substrate (e.g., 3,4,6-trichlorocatechol), and the cell-free extract.

    • Dihydrodiol Dehydrogenase: Measure the NAD⁺-dependent oxidation of the dihydrodiol intermediate to the corresponding catechol. Monitor the increase in absorbance at 340 nm due to the formation of NADH.

Conclusion and Future Directions

The ability of Pseudomonas strains to degrade this compound presents a viable and environmentally friendly approach for the remediation of contaminated sites. The elucidation of the degradation pathway and the characterization of the involved enzymes provide a solid foundation for optimizing this process.

Future research should focus on:

  • Genetic and Molecular Characterization: Identifying and cloning the genes encoding the key degradative enzymes to enable the development of genetically engineered microorganisms with enhanced degradation capabilities.

  • Optimization of Degradation Conditions: Investigating the effects of various environmental parameters such as pH, temperature, and nutrient availability to maximize the efficiency of TeCB degradation.

  • Field Applications: Conducting pilot-scale studies to evaluate the effectiveness of Pseudomonas-based bioremediation strategies in real-world contaminated environments.

By advancing our understanding of the microbial degradation of 1,2,4,5-TeCB, we can develop robust and sustainable solutions for mitigating the environmental impact of this persistent pollutant.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,2,4,5-Tetrachlorobenzene for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of 1,2,4,5-tetrachlorobenzene (B31791) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chlorinated aromatic hydrocarbon.[1] It is a solid at room temperature with very low solubility in water (approximately 0.5 mg/L), which can pose significant challenges for its use in aqueous-based biological and environmental experiments.[2][3] Its hydrophobic nature means it is more soluble in nonpolar organic solvents.[4]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents, including toluene (B28343), acetone (B3395972), methanol, ethanol, ether, benzene, chloroform, and carbon disulfide.[5][6] For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used co-solvent to aid in its dissolution in aqueous media.[7][8][9]

Q3: Can I use this compound directly in my aqueous experimental system?

A3: Due to its extremely low water solubility, directly adding solid this compound to an aqueous medium is unlikely to achieve a sufficient concentration for most experiments and will likely result in a non-homogenous mixture. It is recommended to first dissolve it in a suitable organic solvent to create a stock solution.

Q4: What are the primary methods to improve the solubility of this compound for experiments?

A4: The two primary methods for enhancing the solubility of this compound in aqueous experimental systems are the use of co-solvents and surfactants. Co-solvents, like DMSO, help to increase the solubility of hydrophobic compounds in aqueous solutions.[7][8][9] Surfactants can form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in water.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety goggles, lab coat) should be worn.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

Troubleshooting Guides

Issue: My this compound is not dissolving in my chosen organic solvent.

  • Possible Cause: The concentration may be too high for the selected solvent at room temperature.

  • Troubleshooting Steps:

    • Try gentle heating (in a water bath, not exceeding 37°C) to aid dissolution.

    • Use sonication to increase the rate of dissolution.

    • If the compound still does not dissolve, consider using a different solvent with higher solubilizing power for nonpolar compounds, such as toluene or chloroform, for creating a primary stock solution (note: solvent compatibility with your experimental system is crucial).

Issue: After adding my DMSO stock solution of this compound to my cell culture medium, a precipitate forms.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous medium, or the final concentration of DMSO is too low to maintain solubility. This is a common issue referred to as "crashing out".

  • Troubleshooting Steps:

    • Reduce the final concentration: Your target concentration may be too high. Determine the maximum achievable concentration by preparing serial dilutions.

    • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your medium is sufficient to maintain solubility, typically not exceeding 0.5% (v/v) to avoid solvent toxicity to cells.[11]

    • Use a stepwise dilution: Instead of adding the stock solution directly to the final volume, perform an intermediate dilution in a smaller volume of pre-warmed medium before adding it to the rest of the medium.

    • Pre-warm the medium: Always add the stock solution to a medium that has been pre-warmed to 37°C.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
Water~0.5 mg/L20Very low solubility.[2][3]
TolueneSoluble (almost transparent solution)Not specifiedGood solubility for a nonpolar solvent.[6]
AcetoneSolubleNot specifiedMentioned as a suitable solvent for stock solutions.[5]
MethanolSolubleNot specifiedA commercially available solution is in methanol.[3]
EthanolSolubleNot specifiedCan be used for crystallization, indicating good solubility at higher temperatures.[6]
ChloroformSolubleNot specifiedGood solubility.
Carbon DisulfideSolubleNot specifiedGood solubility.[5]
EtherSolubleNot specifiedGood solubility.[5]
BenzeneSolubleNot specifiedGood solubility.[5]
Dimethyl Sulfoxide (DMSO)SolubleNot specifiedCommonly used as a co-solvent for in vitro studies.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO as a Co-solvent for In Vitro Experiments

This protocol is adapted from standard procedures for preparing hydrophobic compounds for cell-based assays.[12][13]

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Final Dilution: When preparing the working solution in your aqueous medium (e.g., cell culture medium), it is crucial to add the stock solution to the pre-warmed medium and mix immediately. The final concentration of DMSO should ideally be below 0.5% to minimize solvent-induced toxicity.[11]

Protocol 2: General Procedure for Solubility Enhancement using Surfactants (Adapted for this compound)

This protocol provides a general framework for using surfactants to increase the apparent solubility of this compound in aqueous solutions. The choice of surfactant and its concentration will need to be optimized for your specific experimental system.

Materials:

  • This compound

  • A suitable surfactant (e.g., Tween® 20, Tween® 80, Triton™ X-100)

  • Aqueous buffer or medium for your experiment

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer or medium at a concentration well above its critical micelle concentration (CMC).

  • Prepare a this compound Stock Solution in a Volatile Organic Solvent: Dissolve a known amount of this compound in a minimal amount of a volatile organic solvent like acetone or ethanol.

  • Thin-Film Hydration Method: a. In a round-bottom flask or a glass vial, add a known volume of the this compound organic stock solution. b. Evaporate the organic solvent under a gentle stream of nitrogen or by using a rotary evaporator to create a thin film of the compound on the inner surface of the container. c. Add a specific volume of the surfactant solution to the container with the thin film. d. Vortex or sonicate the mixture until the thin film is completely dispersed, forming a micellar solution.

  • Solvent Dispersion Method: a. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetone). b. Vigorously stir the aqueous surfactant solution. c. Slowly add a small volume of the concentrated this compound stock solution dropwise to the stirring surfactant solution. The surfactant micelles will help to encapsulate the hydrophobic compound as the organic solvent disperses.

  • Equilibration and Filtration: a. Allow the resulting solution to equilibrate for a set period (e.g., 24 hours) with gentle stirring. b. To remove any undissolved compound, filter the solution through a syringe filter with a pore size appropriate for your application (e.g., 0.22 µm for sterile applications).

Optimization: The ratio of surfactant to this compound and the final concentration should be optimized to achieve the desired solubility without causing adverse effects in your experimental system.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_solubilization Solubilization Strategy cluster_final Final Working Solution start Start: Weigh This compound stock Prepare Concentrated Stock Solution in Organic Solvent (e.g., DMSO, Acetone) start->stock cosolvent Co-Solvent Method: Add stock to pre-warmed aqueous medium (final DMSO <0.5%) stock->cosolvent Option 1 surfactant Surfactant Method: Prepare micellar solution (e.g., thin-film hydration) stock->surfactant Option 2 aq_medium Prepare Aqueous Experimental Medium aq_medium->cosolvent aq_medium->surfactant mix Vortex/Mix Thoroughly cosolvent->mix surfactant->mix filter Sterile Filter (0.22 µm) if necessary mix->filter end Ready for Experimental Use (e.g., cell culture, toxicity assay) filter->end

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: 1,2,4,5-Tetrachlorobenzene Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB) sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in preparing environmental samples for 1,2,4,5-TeCB analysis?

A1: The primary challenges stem from the physicochemical properties of 1,2,4,5-TeCB. It is a solid with very low volatility and water solubility but adsorbs strongly to organic matter.[1] Key difficulties include:

  • Low Extraction Efficiency: Due to its strong adsorption to soil and sediment particles, achieving complete extraction can be difficult.

  • Volatility Losses: Although it has low volatility as a solid, it can be moderately volatile once dissolved, leading to potential sample loss during concentration steps.[1]

  • Co-extraction of Interferences: Environmental matrices are complex, and extraction methods can co-extract other compounds that interfere with the final analysis, necessitating thorough cleanup procedures.

  • Matrix Effects: The sample matrix can suppress or enhance the analytical signal during GC analysis, leading to inaccurate quantification.

Q2: Which extraction methods are commonly used for 1,2,4,5-TeCB from soil and water samples?

A2: Several methods are employed, each with its advantages and disadvantages. Common techniques include:

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, offering a faster alternative to traditional methods.

  • Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction technique for aqueous samples that uses a small amount of extraction and disperser solvent.

  • Soxhlet Extraction: A classical and exhaustive extraction method, often used as a benchmark for other techniques. However, it is time-consuming and requires large volumes of solvent.[2][3][4]

  • Solid-Phase Extraction (SPE): A versatile technique for both water and soil extracts that allows for simultaneous extraction and cleanup.

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[2][4]

Q3: What are the typical analytical techniques for the determination of 1,2,4,5-TeCB?

A3: Gas chromatography (GC) is the most common analytical technique. Due to the presence of chlorine atoms, an Electron Capture Detector (ECD) is highly sensitive for its detection. Gas chromatography-mass spectrometry (GC-MS) is also widely used for its high selectivity and ability to confirm the identity of the compound. US EPA Method 8270 lists this compound as a target analyte for GC/MS analysis.[5]

Troubleshooting Guides

Extraction and Cleanup

Problem: Low recovery of 1,2,4,5-TeCB from soil samples.

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen solvent is appropriate for 1,2,4,5-TeCB (e.g., hexane, acetone/hexane mixture). Increase extraction time or the number of extraction cycles. For UAE, optimize sonication power and duration.
Strong Adsorption to Matrix Grind the soil sample to a smaller particle size to increase the surface area for extraction. Consider adding a modifying agent to the extraction solvent to reduce analyte-matrix interactions.
Analyte Loss During Solvent Evaporation Use a gentle stream of nitrogen for solvent evaporation and avoid high temperatures. Do not evaporate the sample to complete dryness.
Inappropriate Cleanup Procedure Ensure the chosen cleanup method (e.g., SPE, column chromatography) is validated for 1,2,4,5-TeCB and the sample matrix. The sorbent and elution solvents must be carefully selected.

Problem: Poor reproducibility in water sample analysis using DLLME.

Possible Cause Troubleshooting Step
Inconsistent Emulsion Formation Ensure rapid injection of the extraction and disperser solvent mixture into the aqueous sample. The injection speed and force can affect the droplet size and distribution.
Incorrect Solvent Volumes Precisely measure the volumes of the extraction and disperser solvents. Variations in these volumes will lead to inconsistent extraction efficiency.
Phase Separation Issues Optimize the centrifugation time and speed to ensure complete separation of the organic and aqueous phases.
pH of the Aqueous Sample Although 1,2,4,5-TeCB is a neutral compound, the pH of the sample can influence the extraction of interfering compounds. Maintain a consistent pH across all samples.
Gas Chromatography (GC) Analysis

Problem: Peak tailing for 1,2,4,5-TeCB.

Possible Cause Troubleshooting Step
Active Sites in the GC Inlet Use a deactivated inlet liner. Replace the liner and septum regularly.
Column Contamination Trim the first few centimeters of the analytical column. If the problem persists, the column may need to be replaced.
Improper Column Installation Ensure the column is installed correctly in the injector and detector with no leaks.
Matrix Effects Co-extracted matrix components can interact with active sites in the system. Improve the sample cleanup procedure to remove these interferences.

Problem: Inconsistent instrument response or signal drift.

Possible Cause Troubleshooting Step
Contaminated Carrier Gas Ensure high-purity carrier gas and check for leaks in the gas lines. Use appropriate gas purifiers.
Injector Contamination Clean the injector port and replace the liner and septum.
Detector Contamination (ECD) The ECD is sensitive to contamination. Bake out the detector according to the manufacturer's instructions. If contamination is severe, the detector may require professional cleaning.

Data Presentation

Table 1: Comparison of Extraction Methods for Chlorinated Benzenes

Extraction Method Matrix Recovery (%) Solvent Consumption Extraction Time Reference
Ultrasonic-Assisted Water Extraction (UAWE) coupled with Solvent Bar Microextraction (SBME) Soil93 - 105Low (ultrapure water and µL of 1-octanol)30 min[6]
Magnetic Molecularly Imprinted Chitosan Membrane (MMICM) Water89.02 - 106.97Low (acetonitrile and methanol-ammonia)20 min[7]
Soxhlet Extraction SoilGenerally considered exhaustive (benchmark)High18 hours[2][4]
Pressurized Liquid Extraction (PLE) SoilComparable to SoxhletModerate50 min[2][4]

Note: Recovery data can be matrix-dependent. The values presented are for chlorinated benzenes and provide a general comparison.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Water Extraction (UAWE) for Soil Samples

This protocol is adapted from a method for the determination of chlorobenzenes in soil.[6]

  • Sample Preparation: Weigh 1.0 g of the soil sample into a centrifuge tube.

  • Extraction: Add 10 mL of ultrapure water to the tube. Place the tube in an ultrasonic bath and sonicate at 100 W for 30 minutes at 30-35 °C.

  • Cleanup and Enrichment (SBME):

    • Prepare a solvent bar containing approximately 4 µL of 1-octanol (B28484).

    • Place the solvent bar into the soil slurry (the extract from step 2).

    • Allow the extraction to proceed for a defined period (optimization may be required).

  • Analysis: After extraction, the solvent bar is removed, and the 1-octanol containing the extracted analytes is analyzed by GC-MS.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This is a general protocol for DLLME of organic compounds from water.

  • Sample Preparation: Place 5.0 mL of the water sample into a conical centrifuge tube.

  • Solvent Mixture Preparation: In a separate vial, mix the appropriate disperser solvent (e.g., 1.0 mL of methanol) and extraction solvent (e.g., 100 µL of tetrachloroethylene).

  • Extraction: Rapidly inject the solvent mixture from step 2 into the water sample in the centrifuge tube using a syringe. A cloudy solution will form.

  • Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) to separate the fine droplets of the extraction solvent. The organic phase will settle at the bottom of the tube.

  • Analysis: Carefully collect the sedimented organic phase using a microsyringe and inject it into the GC for analysis.

Mandatory Visualization

experimental_workflow cluster_soil Soil Sample Preparation cluster_water Water Sample Preparation soil_sample 1. Soil Sample (1g) uae 2. Ultrasonic-Assisted Water Extraction (UAWE) (10mL H2O, 100W, 30min) soil_sample->uae sbme 3. Solvent Bar Microextraction (SBME) (1-octanol) uae->sbme analysis 4. GC-MS/ECD Analysis sbme->analysis water_sample 1. Water Sample (5mL) dllme 2. Dispersive Liquid-Liquid Microextraction (DLLME) (Methanol/Tetrachloroethylene) water_sample->dllme centrifuge 3. Centrifugation (4000 rpm, 5min) dllme->centrifuge centrifuge->analysis troubleshooting_workflow start Low Analyte Recovery check_extraction Check Extraction Efficiency start->check_extraction check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup Yes optimize_extraction Optimize Extraction: - Increase time/cycles - Change solvent - Adjust sonication power check_extraction->optimize_extraction No check_evaporation Check Solvent Evaporation Step check_cleanup->check_evaporation Yes optimize_cleanup Optimize Cleanup: - Verify sorbent/solvent - Check for analyte breakthrough check_cleanup->optimize_cleanup No optimize_evaporation Optimize Evaporation: - Gentle N2 stream - Avoid complete dryness check_evaporation->optimize_evaporation No success Problem Resolved check_evaporation->success Yes optimize_extraction->success optimize_cleanup->success optimize_evaporation->success

References

Technical Support Center: Optimizing GC/MS for 1,2,4,5-Tetrachlorobenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC/MS) parameters for the accurate quantification of 1,2,4,5-Tetrachlorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the GC/MS analysis of this compound, presented in a question-and-answer format.

Question: Why am I observing poor peak shapes (tailing, fronting, or splitting) for my this compound standard?

Answer: Poor peak shape can arise from several factors related to the GC inlet, column, or analytical method. Here are the common causes and their remedies:

  • Peak Tailing: This is often caused by active sites in the GC system or issues with the sample flow path.

    • Cause: Interaction of the analyte with active sites in the liner or the front of the column.[1]

    • Remedy: Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[1]

    • Cause: Improperly cut or installed column.

    • Remedy: Re-cut the column to ensure a clean, 90-degree cut and verify it is installed at the correct height in the inlet according to the manufacturer's instructions.[1]

  • Peak Fronting: This is typically a sign of column overload.

    • Cause: The concentration of the sample is too high for the column's capacity.[1]

    • Remedy: Dilute the sample or reduce the injection volume. Check the column's film thickness to ensure it is appropriate for the concentration range.[1]

  • Peak Splitting: This can be caused by injection issues or problems with the column.

    • Cause: Improperly cut column or occluded stationary phase at the head of the column.[1]

    • Remedy: Remake the column cut and check for any blockages.[1]

    • Cause: Issues with the sample solvent and initial oven temperature during splitless injection.[1]

    • Remedy: Ensure solvent compatibility and optimize the initial oven temperature.

Question: My sensitivity for this compound is low. How can I improve it?

Answer: Low sensitivity can be addressed by optimizing both the sample preparation and the GC/MS instrument parameters.

  • Sample Preparation:

    • Technique: Employing extraction and concentration techniques can significantly enhance sensitivity. For water samples, liquid-liquid extraction with a solvent like n-hexane followed by evaporation to a smaller volume is effective.[2] For solid matrices like soil or sediment, ultrasonic-assisted extraction with a solvent mixture such as hexane (B92381) and acetone (B3395972) can be utilized.[2][3]

  • GC/MS Parameters:

    • Injection Mode: Using a pulsed splitless injection can improve the transfer of the analyte onto the column.[4]

    • MS Temperatures: Optimizing the MS source and quadrupole temperatures can enhance ionization and ion transmission. For example, source temperatures around 320 °C and quadrupole temperatures around 200 °C have been found to be effective for similar analyses.[4]

    • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of full scan mode, using SIM mode on a single quadrupole MS or MRM mode on a triple quadrupole MS will significantly increase sensitivity by only monitoring for specific ions of this compound. Triple quadrupole GC-MS/MS, in particular, offers a significant increase in selectivity and can cut through chemical background interference.[2]

Question: I am seeing interfering peaks from my sample matrix. How can I reduce these interferences?

Answer: Matrix interferences are a common challenge in complex samples. Here are strategies to mitigate their effects:

  • Sample Cleanup: Incorporate a cleanup step after extraction. This could involve techniques like solid-phase extraction (SPE) to remove interfering compounds.

  • Increased Selectivity:

    • GC-MS/MS (Triple Quadrupole): This technique provides a significant increase in selectivity compared to single quadrupole GC-MS.[2] By monitoring a specific fragmentation transition (MRM), you can effectively filter out background noise and interfering compounds.

    • High-Resolution MS: While less common for routine analysis, high-resolution mass spectrometry can also be used to separate the analyte signal from interferences with very high mass accuracy.

  • Chromatographic Resolution: Optimize the GC temperature program to achieve better separation between this compound and any co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the recommended GC/MS parameters for the quantification of this compound?

A1: The optimal parameters can vary depending on the specific instrument and sample matrix. However, a good starting point is provided in the tables below.

Q2: What are the characteristic ions for this compound in electron ionization (EI) mass spectrometry?

A2: For this compound (C6H2Cl4), the molecular ion cluster will be the most abundant. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), you will observe a characteristic pattern of ions. The primary ions to monitor in SIM or MRM mode would be derived from this cluster. A common transition for quantification is m/z 213.89 -> 142.93.[2]

Q3: How should I prepare my samples for this compound analysis?

A3: Sample preparation depends on the matrix. Detailed protocols for water and solid samples are provided in the "Experimental Protocols" section. The general workflow involves extraction with an appropriate organic solvent, followed by concentration.[2][3]

Q4: What type of GC column is best suited for this compound analysis?

A4: A non-polar or mid-polarity column is typically used. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).[5]

Quantitative Data Summary

ParameterValueReference
Calibration Range (OCPs and PCBs) 2 µg/L to 700 µg/L[2]
Regression Coefficient (R²) > 0.995[2]
Repeatability (RSD in matrix) < 10%[2]

Table 1: Example Calibration and Performance Data.

Experimental Protocols

Protocol 1: Extraction of this compound from Water Samples

Objective: To extract this compound from water samples for GC/MS analysis.

Methodology:

  • To 1 liter of the water sample, add a suitable volume of n-hexane.

  • Shake the mixture vigorously for several minutes to ensure thorough mixing.

  • Allow the phases to separate.

  • Carefully collect the organic (n-hexane) phase.

  • Dry the organic phase using anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporate the extract to a volume of 3-4 mL using a Kuderna-Danish apparatus.

  • Further concentrate the extract to the final desired volume under a gentle stream of nitrogen.[2]

Protocol 2: GC/MS Analysis Method

Objective: To quantify this compound using GC-MS/MS.

Methodology:

GC Parameters

ParameterSetting
Column Zebron™ ZB-PAH-EU (10 m x 0.10 mm x 0.08 µm) or equivalent
Injection Split (5:1) @ 320 °C, 1.0 μL
Carrier Gas Helium @ 0.68 mL/min
Oven Program Initial 60 °C, hold 1 min. Ramp at 30 °C/min to 200 °C. Ramp at 10 °C/min to 320 °C. Hold for 2 min.[2]

Table 2: Recommended Gas Chromatography Parameters.

MS Parameters (Triple Quadrupole)

ParameterSetting
Ionization Mode Electron Impact (EI), 70 eV
Source Temperature 280 °C[5]
Quadrupole Temperature Q1 and Q2 = 150 °C[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Quantification Transition 213.89 -> 142.93
Confirmation Transition Varies, to be determined during method development

Table 3: Recommended Mass Spectrometry Parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis sample Water or Solid Sample extraction Solvent Extraction (e.g., Hexane/Acetone) sample->extraction concentration Concentration (e.g., Nitrogen Evaporation) extraction->concentration final_extract Final Extract concentration->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry (Ionization & Detection) separation->ionization data_processing Data Processing & Quantification ionization->data_processing

Caption: GC/MS analysis workflow for this compound.

troubleshooting_logic cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Problem: Poor Peak Shape check_activity Check for Active Sites start->check_activity check_overload Check for Column Overload start->check_overload check_column_head Check Column Head start->check_column_head remedy_activity Use Deactivated Liner Trim Column check_activity->remedy_activity check_cut Check Column Cut/Installation remedy_cut Recut/Reinstall Column check_cut->remedy_cut remedy_overload Dilute Sample Reduce Injection Volume check_overload->remedy_overload remedy_column_head Recut Column check_column_head->remedy_column_head check_injection Check Injection Parameters remedy_injection Optimize Initial Temp/Solvent check_injection->remedy_injection

Caption: Troubleshooting logic for poor peak shapes in GC analysis.

References

Technical Support Center: Handling and Disposal of 1,2,4,5-Tetrachlorobenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,2,4,5-Tetrachlorobenzene (B31791) (TeCB) waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TeCB) and what are its primary hazards?

This compound (CAS No. 95-94-3) is a crystalline solid organic compound.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2][3] In Canada, it is considered "toxic" under the Canadian Environmental Protection Act, 1999.[4] While it may cause skin and respiratory tract irritation, it is not generally considered a skin irritant.[2][5] During a fire, it can decompose to produce toxic and corrosive fumes, including hydrogen chloride.[1]

Q2: What personal protective equipment (PPE) should I use when handling TeCB?

To minimize exposure, the following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use a P2 filter respirator for harmful particles, especially when there is a risk of dust generation.[1] Work should be conducted with adequate ventilation or in a chemical fume hood.[5]

Q3: How should I store this compound in the laboratory?

Store TeCB in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[5][6] Keep containers tightly closed to prevent dust generation and accumulation.[3][5]

Q4: What is the correct procedure for disposing of TeCB waste?

TeCB waste is considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[2][3] Never dispose of TeCB waste by evaporation, down the sewer, or in regular trash.[7]

  • Segregation: Collect TeCB waste in dedicated, sturdy, leak-proof containers.[7] Do not mix it with other waste streams.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and identify the contents as "this compound Waste".[8]

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[8] Disposal methods may include high-temperature incineration or placement in a chemical or hazardous waste landfill.[9] The first rinse of any container that held TeCB must also be collected and disposed of as hazardous waste.[7]

Q5: What should I do in the event of a TeCB spill?

For any spill, alert personnel in the area and evacuate non-essential personnel.[10]

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[6]

    • Control the spread of the spill by placing absorbent pads or socks around the perimeter.[10]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Moisten the material first to prevent dusting if appropriate.[1]

    • Clean the affected area with a mild detergent solution and wipe with absorbent pads.[10]

    • Collect all cleanup materials as hazardous waste.[8][10]

  • Large Spills:

    • Evacuate the area immediately and, if safe to do so, rescue anyone in immediate danger.[10]

    • Activate the emergency fire alarm system if necessary.[10]

    • Notify your institution's Environmental Health & Safety (EHS) office or emergency response team.[10][11]

Q6: How do I decontaminate glassware and equipment that has been in contact with TeCB?

Thoroughly rinse all glassware and equipment. The first rinse must be collected and disposed of as hazardous waste.[7] For highly toxic materials, the first three rinses should be collected as hazardous waste.[7] After the initial hazardous rinses, wash the equipment with a mild detergent solution.[10]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 95-94-3[5]
Molecular Formula C₆H₂Cl₄[1]
Molecular Mass 215.9 g/mol [1]
Appearance Colorless crystals[1]
Melting Point 139-140 °C[1]
Boiling Point 243-246 °C[1]
Density 1.83 g/cm³[1]
Flash Point 155 °C (closed cup)[1]
Water Solubility 2.16 mg/L at 25°C[1]
Log Octanol/Water Partition Coefficient (log Pow) 4.9[1]

Table 2: Toxicological Data for this compound

TestSpeciesValueReference
Oral LD50 Rat1500 mg/kg[5]
Oral LD50 Mouse1035 mg/kg[5]
Oral LD50 Rabbit1500 mg/kg[5]

Table 3: Regulatory and Disposal Information

IdentifierValueReference
UN Number 3077[3]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (this compound)[3]
Hazardous Waste Code (USA) U207[8]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup Procedure

  • Assess the Situation: Immediately alert others in the vicinity. Ensure the spill is small enough to be handled by laboratory personnel.

  • Don PPE: At a minimum, wear chemical safety goggles, gloves, and a lab coat. For larger spills or significant dust, a respirator is required.[10]

  • Contain the Spill: Use absorbent dikes or pads to prevent the spill from spreading.[11]

  • Collect the Material: If the TeCB is a solid, carefully sweep it up. It is advisable to moisten the powder slightly to prevent it from becoming airborne.[1] Place the swept material and any contaminated absorbents into a heavy-duty plastic bag or a designated hazardous waste container.[10]

  • Decontaminate the Area: Wipe the spill area with a cloth or paper towels soaked in a mild detergent solution.[10]

  • Dispose of Waste: Seal the waste container/bag. Label it clearly as "Hazardous Waste: this compound Spill Debris." Arrange for pickup by your institution's hazardous waste management group.[8]

  • Final Steps: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water. Document the spill and cleanup procedure as required by your institution.

Protocol 2: Analytical Method for TeCB Detection in Sludge

This protocol is a summary of a method using ultrasonic-assisted dispersive liquid-liquid microextraction and gas chromatography (GC) for the determination of chlorobenzenes in sludge.[12]

  • Standard Solution Preparation: Prepare stock solutions of this compound in acetone (B3395972). From this, create a series of mixed standard solutions containing other chlorobenzenes as needed for calibration.[12]

  • Ultrasonic-Assisted Extraction:

    • Place 1.0g of the sludge sample into a 50mL conical centrifuge tube.[12]

    • Add 8.0mL of acetone, seal the tube, and perform ultrasonic extraction at 25°C for 20 minutes.[12]

    • Centrifuge the extract and filter the supernatant through a 0.45µm microporous filter membrane into a clean 10mL conical centrifuge tube.[12]

  • Dispersive Liquid-Liquid Microextraction:

    • In a separate 10mL conical centrifuge tube, add 5.0mL of ultrapure water.[12]

    • Take 1.0mL of the acetone extract and add 24.0µL of chlorobenzene (B131634) (as the extraction solvent).[12]

    • Rapidly inject this mixture into the tube containing the ultrapure water to form an emulsion.[12]

    • Centrifuge the emulsion at 4000 r/min for 4 minutes to allow the chlorobenzene phase to settle at the bottom.[12]

  • Analysis:

    • Carefully extract 0.50µL of the settled chlorobenzene phase.[12]

    • Inject the sample into a Gas Chromatograph equipped with an Electron Capture Detector (GC/ECD) for analysis.[12][13]

    • Quantify the concentration of TeCB by comparing the peak area to the calibration curve generated from the standard solutions.

Visualizations

Caption: Workflow for responding to a this compound spill.

Waste_Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal Gen Generate TeCB Waste (e.g., residues, contaminated items) Segregate Segregate into a dedicated, compatible, leak-proof container Gen->Segregate Label Label container: 'Hazardous Waste' + Chemical Name Segregate->Label Close Keep container closed except when adding waste Label->Close Store Store in designated Satellite Accumulation Area (SAA) Close->Store Request Request Waste Pickup from EHS Store->Request Transport Licensed hauler transports waste to a permitted facility Request->Transport Destroy Final Disposal (e.g., Incineration) Transport->Destroy

Caption: Process for the safe disposal of this compound waste.

Hazard_Mitigation_Pathway cluster_properties Chemical Properties cluster_hazards Potential Hazards cluster_controls Control Measures Properties Property Solid Crystalline Form Hazards Hazard Inhalation of Dust Harmful if Swallowed Environmental Toxin Properties:f1->Hazards:f1 leads to Controls Control Use in Ventilated Area (Fume Hood) Wear PPE (Gloves, Goggles) Segregate for Hazardous Waste Disposal Hazards:f1->Controls:f1 requires Hazards:f2->Controls:f2 requires Hazards:f3->Controls:f3 requires

Caption: Relationship between TeCB properties, hazards, and control measures.

References

Technical Support Center: Stabilizing 1,2,4,5-Tetrachlorobenzene Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1,2,4,5-tetrachlorobenzene (B31791) solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Precipitate or crystals form in the solution, especially at low temperatures. The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- Gently warm the solution in a sonicator or warm water bath to redissolve the precipitate. - Before use, ensure the solution is at ambient temperature and visually inspect for any undissolved material. - For long-term storage, consider using a solvent with higher solubility for this compound, such as toluene, or preparing a more dilute solution.[1] - Store solutions at a controlled room temperature (e.g., 20-25°C) if refrigeration is not explicitly required and causes precipitation.
Solution appears discolored (e.g., yellowing) over time. This may indicate chemical degradation of the this compound or a reaction with the solvent or a contaminant. Photodegradation can also cause discoloration.- Store the solution in amber glass vials or in the dark to protect it from light.[2] - Ensure the solvent used is of high purity (e.g., HPLC or analytical grade) and free from contaminants. - Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. - If degradation is suspected, the solution should be re-analyzed to verify its concentration before use.
Inconsistent analytical results (e.g., peak area drift in chromatography). This could be due to solvent evaporation, adsorption of the analyte to the container surface, or degradation of the compound.- Use vials with high-quality, chemically resistant caps (B75204) (e.g., PTFE-lined septa) to prevent solvent evaporation.[3] - Ensure the container is sealed tightly after each use.[3] - Consider using silanized glass vials to reduce the potential for adsorption of the analyte to the glass surface. - Prepare fresh working standards from a stock solution more frequently. - Re-verify the concentration of the stock solution periodically as part of a stability testing protocol.[2]
Sudden and violent reaction upon adding a basic solution. This compound is known to react violently or explosively with strong bases, such as sodium hydroxide, particularly in methanol (B129727).[4]- CRITICAL: Never mix this compound solutions with strong bases, especially in alcoholic solvents.[4] - Ensure all glassware is thoroughly cleaned and free of basic residues before use. - If pH adjustment is necessary for an experimental procedure, use appropriate buffering systems and conduct the reaction with extreme caution, preferably on a small scale in a fume hood with a blast shield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable stock solution of this compound?

A1: The choice of solvent depends on the intended application and required concentration. High-purity methanol is commonly used for analytical standards.[5][6][7] Toluene is another suitable solvent, offering good solubility.[1] For all solvents, it is crucial to use a high-purity grade (e.g., analytical or HPLC grade) to minimize contaminants that could promote degradation. The product is insoluble in water.[1]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, solutions should be stored in a cool, dry, and dark place.[3][8] A recommended storage temperature is often refrigerated (e.g., 2-8°C), provided the concentration is low enough to prevent precipitation.[9] Solutions should be stored in tightly sealed amber glass containers to protect against light and prevent solvent evaporation.[2] Storing in a well-ventilated area is also recommended as a general safety practice.[10][11]

Q3: How often should I check the concentration of my stock solution?

A3: For long-term storage, the concentration should be re-verified periodically. A typical stability testing schedule involves testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13][14] The frequency may be adjusted based on the stability data collected and the criticality of the application.

Q4: Can I store my this compound solution in plastic containers?

A4: It is generally recommended to store solutions of halogenated organic compounds in glass containers.[15] Some plastics may be attacked by the solvent or may leach plasticizers into the solution, compromising its purity. If plastic must be used, ensure it is chemically compatible with both the solvent and this compound.

Q5: Are there any known incompatibilities I should be aware of?

A5: Yes, this compound solutions are incompatible with strong oxidizing agents and strong bases.[9][16] A violent, potentially explosive reaction can occur with alkaline methanol solutions.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 µg/mL stock solution in methanol.

Materials:

  • This compound (analytical standard grade, solid)

  • Methanol (HPLC or analytical grade)

  • 100 mL Class A volumetric flask

  • Analytical balance (readable to at least 0.1 mg)

  • Glass funnel

  • Pasteur pipette

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10.0 mg of this compound standard onto a piece of weighing paper.

  • Carefully transfer the weighed solid into the 100 mL volumetric flask using a glass funnel.

  • Rinse the weighing paper and funnel with small aliquots of methanol to ensure the complete transfer of the solid into the flask.

  • Add approximately 50-70 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath for 10-15 minutes to ensure the complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Transfer the solution to a clean, dry, amber glass bottle with a PTFE-lined cap for storage.

  • Label the bottle clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

Protocol 2: Long-Term Stability Study

This protocol outlines a procedure for assessing the long-term stability of the prepared stock solution.

Objective: To determine the stability of a 100 µg/mL solution of this compound in methanol under various storage conditions over a 24-month period.

Methodology:

  • Sample Preparation: Prepare a single, large batch of the 100 µg/mL this compound solution in methanol as described in Protocol 1.

  • Aliquoting: Dispense the solution into multiple amber glass vials (e.g., 2 mL vials), filling them to minimize headspace. Seal each vial with a PTFE-lined screw cap.

  • Storage Conditions: Divide the vials into groups for storage under different conditions, as outlined in the table below. These conditions are based on ICH guidelines for stability testing.[14]

  • Testing Schedule: Analyze vials from each storage condition at specified time points. The initial analysis (T=0) should be performed on the day of preparation.

  • Analytical Method: Use a validated stability-indicating analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD), to determine the concentration of this compound. The method should also be capable of separating the parent compound from any potential degradants.

  • Data Evaluation: At each time point, calculate the concentration of this compound as a percentage of the initial (T=0) concentration. A common acceptance criterion is that the concentration should remain within 90-110% of the initial value.

Data Presentation

Table 1: Representative Stability Study Design
Storage Condition Temperature Relative Humidity Time Points (Months)
Long-Term 25°C ± 2°C60% ± 5%0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C65% ± 5%0, 3, 6, 12
Accelerated 40°C ± 2°C75% ± 5%0, 3, 6
Refrigerated 5°C ± 3°CN/A0, 3, 6, 9, 12, 18, 24
Photo-stability 25°C / LightN/A0, 1, 3, 6
Table 2: Representative Stability Data Summary (% of Initial Concentration)

Note: This table presents hypothetical data for illustrative purposes.

Time Point (Months) Long-Term (25°C) Accelerated (40°C) Refrigerated (5°C)
0 100.0%100.0%100.0%
3 99.8%98.5%100.1%
6 99.5%96.2%99.9%
12 98.9%N/A99.8%
24 97.5%N/A99.5%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage & Stability Testing cluster_analysis Analysis & Evaluation prep_start Weigh 1,2,4,5-TeCB dissolve Dissolve in Methanol prep_start->dissolve mix Mix & Dilute to Volume dissolve->mix aliquot Aliquot into Vials mix->aliquot Transfer to Storage Vials store_conditions Store at Varied Conditions (Temp, Light, Humidity) aliquot->store_conditions time_points Analyze at Time Points (0, 3, 6, 12... months) store_conditions->time_points gc_analysis GC-ECD Analysis time_points->gc_analysis Sample for Analysis data_eval Evaluate Data (% Recovery vs. T=0) gc_analysis->data_eval report Determine Shelf-Life data_eval->report

Caption: Workflow for the preparation and long-term stability testing of this compound solutions.

degradation_pathway cluster_conditions Potential Stress Conditions TeCB This compound in Methanol Solution degradation Degradation Products (e.g., lower chlorinated benzenes, phenols) TeCB->degradation Photodegradation TeCB->degradation Thermal Degradation explosion VIOLENT / EXPLOSIVE REACTION TeCB->explosion light UV Light light->TeCB base Strong Base (e.g., NaOH) base->TeCB heat Heat heat->TeCB

Caption: Potential degradation and hazard pathways for this compound in methanol solution.

References

Reducing background interference in 1,2,4,5-Tetrachlorobenzene detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background interference during the detection of 1,2,4,5-Tetrachlorobenzene (TeCB).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the gas chromatography (GC) analysis of this compound, a semi-volatile organic compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for semi-volatile compounds like TeCB is often due to active sites within the GC system, leading to unwanted interactions. Here are the common causes and solutions:

  • Contaminated Inlet Liner: The inlet liner is a primary site for the accumulation of non-volatile matrix components, creating active sites.

    • Solution: Replace the inlet liner with a new, deactivated liner. Regularly scheduled liner replacement is a crucial preventative maintenance step.

  • Column Contamination: The front end of the GC column can become contaminated with matrix residue, affecting peak shape.

    • Solution: Trim 15-20 cm from the inlet end of the column. This removes the contaminated section and can restore peak performance.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume and lead to peak tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column end.

  • Inappropriate Solvent: The sample solvent can affect the peak shape, especially in splitless injection mode.

    • Solution: Ensure the initial oven temperature is about 20°C below the boiling point of your solvent to ensure proper focusing of the analytes at the head of the column.

Issue 2: Inconsistent Results and Poor Recovery

Q2: I am observing low and inconsistent recovery for this compound from my soil/water samples. What could be the cause?

A2: Low and variable recovery is often linked to the sample preparation and extraction efficiency. The complex nature of environmental matrices can interfere with the extraction of TeCB.

  • Inefficient Extraction: The chosen extraction method may not be effectively releasing the TeCB from the sample matrix.

    • Solution: Optimize your extraction parameters. For soil samples, ensure they are well-homogenized. For both soil and water, consider using techniques like sonication or vortexing to improve extraction efficiency. The choice of extraction solvent is also critical; acetonitrile (B52724) and ethyl acetate (B1210297) are commonly used for chlorinated compounds.[1]

  • Matrix Effects: Co-extracted matrix components can suppress the instrument's response to TeCB.

    • Solution: Implement a sample cleanup step after extraction. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) are designed to remove interfering compounds.[2][3]

  • Analyte Loss During Evaporation: If your protocol involves a solvent evaporation step to concentrate the sample, you may be losing the semi-volatile TeCB.

    • Solution: Carefully control the evaporation process. Use a gentle stream of nitrogen and do not let the sample go to complete dryness. The use of a keeper solvent, like isooctane, can help minimize the loss of volatile analytes.

Issue 3: Presence of Ghost Peaks and Carryover

Q3: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs, and suspect carryover of this compound from previous injections. How can I address this?

A3: Ghost peaks and carryover are often due to contamination within the injection system or the column.

  • Contaminated Syringe: The syringe used for injection can be a source of carryover.

    • Solution: Implement a rigorous syringe cleaning protocol between injections, using multiple solvent rinses.

  • Septum Bleed: Particles from a degrading septum can enter the inlet and cause ghost peaks.

    • Solution: Replace the septum regularly. Ensure you are using a high-quality, low-bleed septum appropriate for your inlet temperature.

  • Inlet and Column Contamination: As mentioned earlier, the inlet and the front of the column can accumulate residue, which can then slowly bleed out in subsequent runs.

    • Solution: In addition to regular liner replacement and column trimming, a system "bake-out" at a high temperature (without the column connected to the detector) can help remove contaminants.

  • Carryover in the Autosampler: If you are using an autosampler, the sample vials and caps (B75204) can be a source of contamination.

    • Solution: Use fresh vials and caps for each sample and blank.

Issue 4: Co-elution with Interfering Compounds

Q4: I suspect that this compound is co-eluting with another compound, possibly an isomer or a different chlorinated benzene. How can I confirm and resolve this?

A4: Co-elution can be a significant issue, especially in complex matrices.

  • Confirmation of Co-elution:

    • Mass Spectrometry (MS): If you are using a mass spectrometer, examine the mass spectrum across the peak. A changing ion ratio suggests the presence of more than one compound.[4]

    • Peak Shape: A non-symmetrical peak with a "shoulder" is a strong indication of co-elution.[4]

  • Resolution of Co-elution:

    • Optimize GC Method: Adjust the oven temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.

    • Change GC Column: If optimizing the method is not sufficient, you may need a different GC column with a more selective stationary phase. For chlorinated benzenes, a mid-polarity column (e.g., a 50% phenyl-methylpolysiloxane) can provide better separation than a non-polar column.

    • Selective Cleanup: A more targeted sample cleanup using SPE can help to remove the specific interfering compounds before GC analysis.

Data on Cleanup Method Performance

The choice of sample cleanup method can significantly impact the recovery of this compound and the reduction of background interference. The following table summarizes representative recovery data for chlorinated compounds using different cleanup techniques.

Cleanup MethodMatrixAnalyte ClassSorbent(s)Average Recovery (%)Reference
QuEChERS (d-SPE) SoilChlorinated BenzenesAnhydrous MgSO₄62 - 93[1]
QuEChERS (d-SPE) Fruits & VegetablesVarious PesticidesPSA, C18, GCB81 - 92[5]
Solid-Phase Extraction (SPE) WaterChlorinated CompoundsPolymeric Phase70 - 110[6]
Solid-Phase Extraction (SPE) TobaccoVarious PesticidesCarboPrep 90, PSA~70 (matrix removal)[5]

d-SPE: dispersive Solid-Phase Extraction; PSA: Primary Secondary Amine; C18: Octadecyl-bonded silica; GCB: Graphitized Carbon Black.

Experimental Protocols

Protocol 1: QuEChERS Cleanup of Soil Samples for TeCB Analysis

This protocol is a modified QuEChERS method suitable for the extraction and cleanup of this compound from soil samples.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of deionized water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned supernatant for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Water Samples for TeCB Analysis

This protocol describes a general procedure for the extraction and concentration of this compound from water samples using SPE.

  • Cartridge Conditioning:

    • Pass 5 mL of elution solvent (e.g., ethyl acetate) through the SPE cartridge (e.g., C18).

    • Pass 5 mL of methanol (B129727) through the cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained TeCB with a small volume (e.g., 2 x 2 mL) of a suitable solvent (e.g., ethyl acetate) into a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Visualizing Workflows and Logic

Experimental Workflow for QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Soil Sample add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts vortex_extract 4. Vortex Vigorously add_salts->vortex_extract centrifuge_extract 5. Centrifuge vortex_extract->centrifuge_extract transfer_supernatant 6. Transfer Supernatant centrifuge_extract->transfer_supernatant Supernatant add_dspe 7. Add to d-SPE Tube transfer_supernatant->add_dspe vortex_cleanup 8. Vortex add_dspe->vortex_cleanup centrifuge_cleanup 9. Centrifuge vortex_cleanup->centrifuge_cleanup analysis 10. GC-MS Analysis centrifuge_cleanup->analysis Clean Extract

Caption: QuEChERS workflow for soil sample preparation.

Troubleshooting Decision Tree for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed for TeCB inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance problem_resolved Problem Resolved inlet_maintenance->problem_resolved Yes column_trim Trim 15-20 cm from Column Inlet inlet_maintenance->column_trim No column_trim->problem_resolved Yes check_installation Check Column Installation (Depth and Cut Quality) column_trim->check_installation No reinstall_column Re-install Column check_installation->reinstall_column Issue Found optimize_method Optimize GC Method (Temperature Program, Flow Rate) check_installation->optimize_method No Issue Found reinstall_column->problem_resolved optimize_method->problem_resolved Yes replace_column Consider Replacing Column optimize_method->replace_column No

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Enhancing Extraction Efficiency of 1,2,4,5-Tetrachlorobenzene from Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 1,2,4,5-Tetrachlorobenzene (TCB) from sediment samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from sediment?

A1: The most prevalent methods for extracting this compound, a semi-volatile organic compound, from sediment matrices include Soxhlet extraction, Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE). These techniques are widely recognized for their effectiveness in isolating persistent organic pollutants (POPs) from solid environmental samples.

Q2: How do these extraction methods compare in terms of efficiency, solvent consumption, and time?

A2: Soxhlet extraction is a classic, robust method but is generally time-consuming and requires large volumes of solvent.[1] Modern techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and reduced solvent usage, often with comparable or even superior extraction efficiencies.[1][2][3] Studies on similar polychlorinated compounds have shown that accelerated solvent extraction (a form of PLE) can exhibit higher extraction efficiency than the standard Soxhlet procedure.[2][4]

Q3: What factors can influence the extraction efficiency of this compound from sediment?

A3: Several factors can impact the extraction efficiency, including:

  • Sediment Characteristics: The organic matter content, particle size, and moisture content of the sediment can significantly affect the binding of TCB to the matrix and the penetration of the extraction solvent.[5][6]

  • Solvent Choice: The polarity and type of solvent are critical. A solvent that can effectively solvate this compound and penetrate the sediment matrix is essential for high recovery.

  • Temperature and Pressure: In methods like PLE and MAE, temperature and pressure are key parameters that can enhance extraction kinetics. However, excessively high temperatures can lead to the degradation of the target analyte.

  • Extraction Time: Sufficient time is required for the solvent to interact with the sample and extract the analyte completely.

Q4: Are there official methods I can refer to for these extraction techniques?

A4: Yes, the U.S. Environmental Protection Agency (EPA) has published standard methods that provide detailed procedures for these extraction techniques for organic compounds from solid matrices. These include:

  • Method 3540C: Soxhlet Extraction[7][8][9]

  • Method 3545A: Pressurized Liquid Extraction (PFE)[2][10]

  • Method 3546: Microwave Extraction[11][12][13][14][15]

Troubleshooting Guides

Soxhlet Extraction
Issue Possible Cause Solution
Low Recovery of TCB Incomplete extraction due to insufficient extraction time.Ensure the Soxhlet apparatus cycles for a minimum of 16-24 hours.[7]
Inappropriate solvent choice.Use a nonpolar or moderately polar solvent or a mixture, such as hexane (B92381)/acetone (B3395972) (1:1), which is effective for many semi-volatile organic compounds.[13]
Poor sample-solvent contact.Ensure the sediment sample is finely ground and well-mixed with a drying agent like anhydrous sodium sulfate (B86663) to improve solvent penetration.
Analyte loss during solvent evaporation.Use a Kuderna-Danish (K-D) concentrator and carefully control the temperature to minimize the loss of the semi-volatile TCB.
Siphon Does Not Cycle Blockage in the siphon tube.Check for any particulate matter from the sample blocking the siphon tube. Ensure the thimble is placed correctly and does not obstruct the tube.[12]
Insufficient solvent vapor pressure.Increase the heating mantle temperature to ensure a steady boil and adequate vapor production to fill the extraction chamber.[12]
Solvent Evaporates from the Apparatus Poorly sealed joints.Ensure all glass joints are properly sealed. Teflon tape or sleeves can be used to create a better seal without contaminating the sample.[16]
Pressurized Liquid Extraction (PLE)
Issue Possible Cause Solution
Low Recovery of TCB Sub-optimal temperature.Optimize the extraction temperature. While higher temperatures can increase efficiency, they can also cause thermal degradation of TCB. Start with a moderate temperature (e.g., 100°C) and adjust as needed.[17]
Inefficient solvent selection.Test different solvents or solvent mixtures of varying polarities. A common choice for POPs is a mixture of hexane and acetone.
Matrix effects from high organic content.Mix the sediment with a dispersant like diatomaceous earth to improve solvent flow and reduce matrix effects.
Insufficient static extraction time or cycles.Increase the static extraction time or the number of extraction cycles to allow for more thorough extraction.
Clogged System Fine sediment particles blocking frits or lines.Mix the sample with a dispersing agent or place a layer of sand at the bottom of the extraction cell.
Co-extracted matrix components precipitating.A post-extraction cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[18]
Microwave-Assisted Extraction (MAE)
Issue Possible Cause Solution
Low Recovery of TCB Inconsistent heating due to variable moisture content.Standardize the moisture content of all samples in a batch, including reference materials, to ensure uniform heating.[19]
Inappropriate solvent.Use a solvent or solvent mixture that is transparent to microwaves but contains a component that absorbs microwave energy (e.g., acetone in a hexane/acetone mixture).
Insufficient extraction time or power.Optimize the microwave power and irradiation time. A typical starting point is 10-15 minutes at a moderate power level.
Analyte degradation at high temperatures.Monitor and control the extraction temperature to prevent overheating and potential degradation of TCB.
Poor Reproducibility Non-homogenous sample.Ensure the sediment sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent sample positioning in the microwave cavity.Use a carousel to ensure all samples receive uniform microwave irradiation.

Data Presentation

Table 1: Comparison of Extraction Methods for Similar Polychlorinated Compounds

Parameter Soxhlet Extraction Pressurized Liquid Extraction (PLE) Microwave-Assisted Extraction (MAE)
Typical Extraction Time 16 - 24 hours[7]15 - 30 minutes10 - 20 minutes
Solvent Consumption High (200-500 mL per sample)[1]Low (15-40 mL per sample)Low (20-40 mL per sample)
Relative Efficiency Good (often used as a benchmark)[3]High to Very High[2][4]High
Automation Potential LowHighHigh
Potential Issues Time-consuming, large solvent waste, potential for analyte loss during concentration.High initial instrument cost, potential for thermal degradation.[17]Matrix-dependent performance, potential for thermal degradation.

Note: Direct comparative recovery data for this compound is limited. The relative efficiencies are based on studies of other polychlorinated organic compounds like PCBs and pesticides.

Experimental Protocols

Soxhlet Extraction (Based on EPA Method 3540C)
  • Sample Preparation: Mix 10-20 g of the sediment sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Thimble Loading: Place the mixture into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble in the Soxhlet extractor. Add the extraction solvent (e.g., 300 mL of hexane/acetone, 1:1 v/v) and a few boiling chips to a round-bottom flask and connect it to the extractor and a condenser.

  • Extraction: Heat the flask to reflux the solvent. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[7]

  • Concentration: After cooling, concentrate the extract to a small volume using a Kuderna-Danish concentrator.

  • Solvent Exchange (if necessary): Exchange the solvent to one compatible with the intended analytical method.

Pressurized Liquid Extraction (Based on EPA Method 3545A)
  • Sample Preparation: Mix the sediment sample with a drying agent or dispersant (e.g., diatomaceous earth).

  • Cell Loading: Load the sample into the extraction cell.

  • Extraction Parameters: Set the extraction parameters on the PLE instrument. Typical parameters for similar compounds are:

    • Solvent: Hexane/acetone (1:1 v/v)

    • Temperature: 100°C

    • Pressure: 1500-2000 psi

    • Static time: 5-10 minutes

    • Number of cycles: 2-3[20]

  • Extraction: The instrument automatically performs the extraction by heating and pressurizing the cell and passing the solvent through the sample.

  • Collection: The extract is collected in a vial.

Microwave-Assisted Extraction (Based on EPA Method 3546)
  • Sample Preparation: Place 2-5 g of the homogenized sediment sample into a microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 30 mL of acetone/hexane, 1:1 v/v).[11]

  • Extraction Parameters: Seal the vessel and place it in the microwave extractor. Set the extraction program. Typical parameters include:

    • Temperature: 100-115°C

    • Time: 10-15 minutes[11]

  • Extraction: The microwave energy heats the solvent, increasing the pressure in the vessel and accelerating the extraction.

  • Cooling and Filtration: After the program is complete, allow the vessel to cool before opening. Filter the extract to remove sediment particles.

Visualizations

Experimental_Workflow cluster_Soxhlet Soxhlet Extraction cluster_PLE Pressurized Liquid Extraction cluster_MAE Microwave-Assisted Extraction S1 Sample Preparation (Mixing with Na2SO4) S2 Thimble Loading S1->S2 S3 Soxhlet Extraction (16-24h) S2->S3 S4 Concentration (Kuderna-Danish) S3->S4 End Analysis S4->End P1 Sample Preparation (Mixing with Dispersant) P2 Cell Loading P1->P2 P3 Automated Extraction (15-30 min) P2->P3 P4 Extract Collection P3->P4 P4->End M1 Sample Preparation (Homogenization) M2 Vessel Loading M1->M2 M3 Microwave Extraction (10-20 min) M2->M3 M4 Cooling & Filtration M3->M4 M4->End Start Sediment Sample Start->S1 Start->P1 Start->M1

Caption: Comparative workflow of Soxhlet, PLE, and MAE methods.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low TCB Recovery C1 Incomplete Extraction Start->C1 C2 Analyte Degradation Start->C2 C3 Matrix Effects Start->C3 S1 Optimize Time/Temp/Solvent C1->S1 Address with S2 Control Temperature C2->S2 Mitigate by S3 Improve Sample Prep (Dispersant, Cleanup) C3->S3 Reduce by

Caption: Troubleshooting logic for low TCB recovery.

References

Troubleshooting poor peak shape for 1,2,4,5-Tetrachlorobenzene in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the Gas Chromatography (GC) analysis of 1,2,4,5-Tetrachlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is considered poor peak shape in GC analysis?

A1: In gas chromatography, an ideal peak is symmetrical and Gaussian in shape. Poor peak shape often manifests as peak tailing, where the back half of the peak is broader than the front half.[1] It can also appear as peak fronting (the front half is broader) or peak splitting.[2] Peak symmetry is crucial for accurate integration and quantification.

Q2: How is peak tailing quantified?

A2: Peak tailing is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal symmetrical peak has a value of 1.0. Values greater than 1.2 often indicate a potential issue with peak tailing that should be addressed.[1]

Q3: Why is this compound prone to poor peak shape?

A3: this compound, like other chlorinated aromatic compounds, can be susceptible to interactions with active sites within the GC system. These active sites, often silanol (B1196071) groups in the injector liner or on the column, can cause peak tailing.[1]

Q4: Can my injection technique affect the peak shape?

A4: Absolutely. For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to peak distortion that may appear as tailing or splitting.[1][2] A slow injection speed can also contribute to broader peaks.[1]

Q5: If all my peaks are tailing, what is the likely cause?

A5: When all peaks in a chromatogram exhibit tailing, it typically points to a physical issue in the flow path before the column.[3] This could include issues like dead volume from improper column installation, a poorly cut column end, or a blockage.[2][4][5]

Troubleshooting Guides

Issue 1: Peak Tailing for this compound

Peak tailing is a common problem when analyzing active compounds like chlorinated benzenes. Follow these steps to diagnose and resolve the issue.

Step 1: Diagnose the Source of Tailing

Inject a non-polar, non-active compound standard, such as an alkane (e.g., hexane). If the alkane peak is symmetrical while the this compound peak tails, it strongly suggests active sites within the system are the cause.[1] If both peaks tail, the issue is more likely related to the physical setup of the GC.

Step 2: Address System Activity

  • Inlet Liner: The glass inlet liner is a frequent source of activity. Replace the current liner with a new, deactivated liner (e.g., Siltek® treated).[1] Ensure the liner is clean and free of any debris.[4]

  • Column Contamination: The front end of the GC column can accumulate non-volatile residues and become active. Trim 10-20 cm from the front of the column.[1][2] If the problem persists, the column may need to be replaced.

  • Septum: A contaminated or bleeding septum can introduce active sites. Replace the septum.[1]

Step 3: Check Column Installation and Flow Path

  • Column Cut: Ensure the column is cut cleanly at a 90-degree angle. A ragged cut can create turbulence and peak tailing.[2]

  • Column Position: Verify that the column is installed at the correct height within the inlet, according to the manufacturer's instructions.[2] Improper placement can create dead volume.[4]

  • Leaks: Check for leaks at the inlet and detector fittings. Leaks can disrupt the carrier gas flow and cause peak distortion.

Issue 2: Peak Fronting

Peak fronting is typically a sign of column overload.

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, the original concentration was overloading the column.

  • Check Injection Volume: Ensure you are not injecting too large a volume of the sample.[4]

  • Column Film Thickness: For highly concentrated samples, a column with a thicker stationary phase film may be more suitable.[6]

Issue 3: Split Peaks

Split peaks can be caused by both physical and chemical issues.

  • Improper Column Installation: As with tailing, a poor column cut or incorrect positioning in the inlet can cause splitting.[2]

  • Inlet and Oven Temperature Mismatch (Splitless Injection): For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[2]

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the sample solvent and the column's stationary phase can lead to peak splitting.[2]

Data Presentation

Table 1: Peak Shape Quantification

Peak Shape DescriptionAsymmetry Factor (As) / Tailing Factor (Tf)Implication
Symmetrical (Good)1.0 - 1.2Indicates good system performance.[1]
Slightly Tailing1.2 - 1.5Minor tailing, may be acceptable for some applications.[1]
Tailing> 1.5Significant tailing, requires troubleshooting.
Fronting< 1.0Indicates potential column overload or other issues.

Experimental Protocols

Protocol 1: GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrument and application.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Inlet:

    • Mode: Splitless injection is common for trace analysis.

    • Temperature: 250 °C

    • Liner: Deactivated single taper with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 200 °C, hold for 2 minutes.

    • Ramp 2: 40 °C/min to 240 °C, hold for 3 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Detector:

    • Type: Electron Capture Detector (ECD) for high sensitivity to halogenated compounds, or Mass Spectrometer (MS).

    • Temperature (ECD): 300 °C

  • Injection Volume: 1 µL

Protocol 2: Column Trimming Procedure

  • Cool the GC oven and inlet to room temperature and turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a capillary column cutter, score the column tubing approximately 10-20 cm from the inlet end.[2]

  • Gently flex the column at the score to create a clean, 90-degree break.

  • Wipe the end of the column with a lint-free cloth dampened with methanol (B129727) to remove any fine particles.

  • Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore carrier gas flow, check for leaks, and condition the column if necessary before analysis.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks physical_issue Likely Physical Issue: - Improper column installation - Poor column cut - Dead volume/leaks check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Activity Issue check_all_peaks->chemical_issue No, only active compounds troubleshoot_physical Troubleshoot Physical Setup: 1. Re-cut and reinstall column 2. Check for leaks physical_issue->troubleshoot_physical inject_alkane Inject non-polar standard (alkane) chemical_issue->inject_alkane alkane_peak_shape Is alkane peak symmetrical? inject_alkane->alkane_peak_shape alkane_peak_shape->physical_issue No system_activity System Activity: - Active inlet liner - Column contamination - Septum bleed alkane_peak_shape->system_activity Yes troubleshoot_activity Troubleshoot Activity: 1. Replace inlet liner 2. Trim column 3. Replace septum system_activity->troubleshoot_activity end Peak Shape Improved troubleshoot_physical->end troubleshoot_activity->end

Caption: A logical workflow for troubleshooting poor peak shape in GC analysis.

GC_System_Interactions Potential GC System Interactions Causing Peak Tailing cluster_inlet GC Inlet cluster_column GC Column cluster_causes Causes of Tailing Septum Septum Contamination Non-Volatile Residue Septum->Contamination Bleed/Coring Liner Inlet Liner Active_Sites Active Silanol Sites Liner->Active_Sites Exposes Analyte_Vapor This compound (Vaporized) Column_Head Column Head Analyte_Vapor->Column_Head Transfer Stationary_Phase Stationary Phase Column_Head->Stationary_Phase Partitioning Column_Head->Active_Sites Exposes Active_Sites->Analyte_Vapor Adsorption/ Interaction Contamination->Liner Contaminates Contamination->Column_Head Contaminates

Caption: Interactions within the GC inlet and column that can lead to peak tailing.

References

Technical Support Center: Minimizing Photodegradation of 1,2,4,5-Tetrachlorobenzene During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the photodegradation of 1,2,4,5-Tetrachlorobenzene (TeCB) during analytical procedures. Photodegradation, the breakdown of molecules by light, can lead to inaccurate and unreliable results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format to help you quickly identify and resolve common problems.

Q1: I am observing a consistent decrease in TeCB concentration in my prepared samples over a short period, even with a stable instrument calibration. What is the likely cause?

A: This issue is a classic indicator of photodegradation. This compound, like many chlorinated aromatic compounds, is susceptible to degradation upon exposure to ultraviolet (UV) and even visible light. The decrease in concentration is likely due to the breakdown of TeCB molecules in your samples after preparation and before analysis.

Troubleshooting Steps:

  • Protect Samples from Light: Immediately transfer prepared samples into amber glass vials or vials wrapped in aluminum foil.

  • Control Laboratory Lighting: Minimize exposure to direct sunlight and overhead fluorescent lighting. If possible, work in a dimly lit area or under yellow light, which has a longer wavelength and is less energetic.

  • Minimize Exposure Time: Reduce the time between sample preparation and analysis. Schedule your analytical runs to start as soon as the samples are ready.

  • Conduct a Stability Study: Prepare a set of samples and expose them to your typical laboratory lighting conditions for varying durations (e.g., 0, 30, 60, 120 minutes) before analysis. This will help quantify the rate of degradation and determine the maximum acceptable exposure time.

Q2: My analytical results for TeCB are highly variable and not reproducible between batches. How can I improve this?

A: Inconsistent results are often a symptom of uncontrolled variables in the analytical workflow, with photodegradation being a significant contributor.[1][2]

Troubleshooting Steps:

  • Standardize Sample Handling Procedures: Ensure that all samples and standards are handled under the same lighting conditions for the same duration. Use a standard operating procedure (SOP) for sample preparation and handling.

  • Use Protective Labware: Consistently use amber glassware or foil-wrapped containers for all samples, standards, and stock solutions.

  • Solvent Selection: Ensure the solvents used are of high purity and are not contributing to degradation. Some solvents can contain impurities that act as photosensitizers.

  • Temperature Control: Maintain a consistent temperature for your samples and instrument. Temperature fluctuations can affect reaction rates, including photodegradation.

  • Evaluate Autosampler Conditions: If using an autosampler, ensure that the sample tray is covered to protect samples from light while they are awaiting injection.

Q3: I suspect that photodegradation is occurring during my extraction and pre-analytical processing steps. What specific measures can I take?

A: The sample preparation stage is often where the greatest risk of photodegradation exists due to prolonged exposure times and handling.

Troubleshooting Steps:

  • Work in a Controlled Environment: Perform all extraction and concentration steps in a fume hood with the sash lowered and the internal light turned off, or in a room with reduced lighting.

  • Use Covered Glassware: Use watch glasses or aluminum foil to cover beakers, flasks, and other open containers during the procedure.

  • Solvent Evaporation: If using an evaporation step to concentrate the sample, consider methods that do not require high-intensity light, such as a rotary evaporator with a covered bath or a gentle stream of nitrogen in a dimly lit area.

  • Consider a Photostability-Indicating Method: If photodegradation is a persistent issue, it may be necessary to develop and validate a stability-indicating analytical method that can separate and quantify TeCB from its photodegradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TeCB) and why is its accurate analysis important?

A: this compound is a chlorinated aromatic compound. It is a known environmental contaminant and is a degradation byproduct of pesticides like pentachlorobenzene (B41901) and hexachlorobenzene.[3] Accurate analysis is crucial for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical and other chemical products.

Q2: What is photodegradation and how does it affect TeCB?

A: Photodegradation is the process by which a molecule is broken down by absorbing light energy, particularly UV radiation.[4] For TeCB, this can lead to the cleavage of carbon-chlorine bonds, resulting in the formation of lesser chlorinated benzenes or other degradation products. This process alters the chemical identity of the analyte, leading to an underestimation of its actual concentration.

Q3: What are the key factors influencing the rate of TeCB photodegradation during analysis?

A: The rate of photodegradation is influenced by several factors:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) will accelerate degradation.

  • Exposure Duration: The longer the sample is exposed to light, the greater the extent of degradation.

  • Solvent: The choice of solvent can impact photodegradation rates. Some solvents can absorb UV radiation and transfer energy to the analyte, or they may contain impurities that promote degradation.

  • Presence of Photosensitizers: Other molecules in the sample matrix can absorb light and transfer the energy to TeCB, initiating its degradation.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation.

Q4: What are the best practices for storing TeCB standards and samples?

A: To ensure the stability of your TeCB standards and samples, follow these guidelines:

  • Storage Containers: Store all solutions in amber glass bottles or vials with tightly sealed caps.

  • Temperature: Store at a cool, controlled temperature, typically refrigerated (2-8 °C), to minimize any thermal degradation.

  • Light Conditions: Store in the dark, such as in a closed cabinet or refrigerator.

  • Inert Atmosphere: For long-term storage of highly concentrated standards, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.

Q5: Are there any chemical additives that can be used to prevent photodegradation in my TeCB solutions?

A: Yes, in some applications, UV stabilizers or antioxidants can be added to solutions to minimize photodegradation.[5][6] These work by either absorbing the harmful UV radiation or by scavenging free radicals that are formed during the degradation process.[4] However, the addition of such stabilizers must be carefully evaluated to ensure they do not interfere with the analytical method (e.g., by co-eluting with the analyte in chromatography).

Q6: Which analytical techniques are most suitable for TeCB analysis, keeping in mind potential photodegradation?

A: Gas chromatography with an electron capture detector (GC/ECD) is a common and sensitive method for the analysis of chlorinated compounds like TeCB.[7] High-performance liquid chromatography (HPLC) with a UV detector can also be used, but care must be taken as the UV light source in the detector itself can potentially cause on-column degradation, although this is less common with modern instruments and short residence times in the detector flow cell. For both techniques, the key to minimizing photodegradation lies in the sample handling and preparation prior to injection.

Data Presentation

Table 1: Factors Influencing Photodegradation of this compound

FactorEffect on Degradation RateRecommended Control Measure
Light Intensity Higher intensity increases the rate of degradation.[8]Work in a dimly lit area, away from direct sunlight.
Wavelength Shorter wavelengths (UV) are more damaging.Use UV-filtered lighting or yellow lights.
Exposure Time Longer exposure leads to greater degradation.Minimize the time between sample preparation and analysis.
Solvent Type Solvents with low UV cutoff may offer some protection. Some solvents can act as photosensitizers.Choose high-purity solvents and evaluate their suitability in a stability study.
Temperature Higher temperatures can increase reaction rates.Maintain consistent and cool sample temperatures.
pH Extreme pH values (acidic or basic) can influence degradation rates.[8][9]Buffer samples to a neutral pH if compatible with the analytical method.

Table 2: Comparison of Protective Measures for Sample Handling

Protective MeasureMechanism of ActionEase of ImplementationEstimated Effectiveness
Amber Glassware Blocks a significant portion of UV and visible light.HighHigh
Wrapping in Aluminum Foil Completely blocks all light.HighVery High
Working in a Dimly Lit Area Reduces the overall light intensity.ModerateModerate to High
Use of UV-Filtered Lighting Removes the most damaging wavelengths of light.ModerateHigh
Minimizing Exposure Time Reduces the duration of light-induced stress.HighDependent on the rate of degradation

Experimental Protocols

Protocol: GC/ECD Analysis of this compound with Minimized Photodegradation

1.0 Scope and Applicability This protocol describes the quantitative analysis of this compound in solution using gas chromatography with an electron capture detector (GC/ECD), with specific steps to minimize photodegradation.

2.0 Apparatus and Materials

  • Gas chromatograph with an electron capture detector (GC/ECD)

  • Autosampler

  • Chromatography data system

  • Capillary GC column suitable for chlorinated hydrocarbons (e.g., DB-5 or equivalent)

  • Amber glass vials (2 mL) with PTFE-lined caps

  • Volumetric flasks (amber glass)

  • Pipettes and syringes

  • Aluminum foil

3.0 Reagents and Standards

  • High-purity solvents (e.g., hexane, acetone) suitable for GC analysis.[7]

  • This compound certified reference standard.

  • Carrier gas (Helium or Nitrogen), high purity.

  • Makeup gas (Nitrogen or Argon/Methane), high purity.

4.0 Sample Preparation

  • Work Environment: Perform all sample and standard preparation steps in an area with minimal lighting, away from windows.

  • Stock Solution Preparation:

    • Accurately weigh the TeCB reference standard and dissolve it in the chosen solvent in an amber volumetric flask.

    • Wrap the flask in aluminum foil and sonicate briefly to ensure complete dissolution.

    • Store the stock solution in the dark at 2-8 °C.

  • Working Standards and Samples:

    • Prepare serial dilutions of the stock solution to create working standards in amber volumetric flasks.

    • Dilute samples to the expected concentration range.

    • Immediately transfer aliquots of the final dilutions into amber autosampler vials.

    • If amber vials are unavailable, wrap standard clear vials completely in aluminum foil.

  • Time Limitation: Complete the sample preparation and transfer to the autosampler as quickly as possible. Aim to start the analytical sequence within one hour of preparation.

5.0 GC/ECD Operating Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes

  • Detector Temperature: 300 °C

  • Carrier Gas Flow: Constant flow, 1.0 mL/min

  • Injection Volume: 1 µL

6.0 Quality Control and Calibration

  • Prepare a calibration curve using a minimum of five concentration levels of TeCB standards.

  • Include a solvent blank and a quality control (QC) sample with each analytical batch.

  • The QC sample should be prepared from a separate stock solution to verify the accuracy of the calibration standards.

7.0 Data Analysis and Reporting

  • Integrate the peak corresponding to TeCB in all standards and samples.

  • Generate a calibration curve and calculate the concentration of TeCB in the samples.

  • Report results with appropriate units and quality control data.

Mandatory Visualizations

G Experimental Workflow for Minimizing TeCB Photodegradation cluster_prep Sample Preparation (Low Light Environment) cluster_analysis Analysis start Receive Sample weigh Weigh/Measure Sample & Standard start->weigh Step 1 dissolve Dissolve in Solvent (Amber Volumetric Flasks) weigh->dissolve Step 2 dilute Prepare Dilutions (Amber Volumetric Flasks) dissolve->dilute Step 3 transfer Transfer to Amber Autosampler Vials dilute->transfer Step 4 (Minimize Time) autosampler Load into Covered Autosampler transfer->autosampler Step 5 inject Inject into GC/ECD autosampler->inject Step 6 analyze Data Acquisition inject->analyze Step 7 report Report Results analyze->report Step 8

Caption: Workflow for minimizing photodegradation during TeCB analysis.

G Troubleshooting Logic for Inconsistent TeCB Results start Inconsistent TeCB Results? check_light Are samples protected from light at all stages? start->check_light check_time Is time from prep to analysis minimized and consistent? check_light->check_time Yes implement_light_protection Implement use of amber vials, work in low light. check_light->implement_light_protection No check_solvent Are solvents high purity and consistent? check_time->check_solvent Yes standardize_timing Create and follow a strict timeline in your SOP. check_time->standardize_timing No check_temp Is temperature controlled? check_solvent->check_temp Yes verify_solvents Verify solvent purity and prepare fresh mobile phases. check_solvent->verify_solvents No control_temperature Use a thermostatted column and sample compartment. check_temp->control_temperature No review_method Review entire analytical method for other sources of variance. check_temp->review_method Yes implement_light_protection->start standardize_timing->start verify_solvents->start control_temperature->start

Caption: Troubleshooting inconsistent this compound results.

G General Photodegradation Pathway of Chlorinated Benzenes cluster_process Photodegradation Process TeCB This compound (TeCB) Excited_TeCB Excited State TeCB* TeCB->Excited_TeCB Radicals Formation of Radicals (e.g., C-Cl bond cleavage) Excited_TeCB->Radicals Products Degradation Products (e.g., Trichlorobenzene) Radicals->Products UV_Light UV Light (hν) UV_Light->TeCB Absorption

Caption: Simplified photodegradation pathway for chlorinated benzenes.

References

Validation & Comparative

A Comparative Analysis of Tetrachlorobenzene Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of three tetrachlorobenzene (TCB) isomers: 1,2,3,4-tetrachlorobenzene (B165215), 1,2,3,5-tetrachlorobenzene, and 1,2,4,5-tetrachlorobenzene (B31791). The information presented is supported by experimental data from peer-reviewed studies and established toxicology guidelines to assist in hazard identification and risk assessment.

Executive Summary

Tetrachlorobenzenes are chlorinated aromatic hydrocarbons with three isomers that differ in the positions of their chlorine atoms. Toxicological data consistently indicates that This compound is the most toxic of the three isomers .[1] This is evidenced by its lower LD50 values and the more severe histological changes observed in the liver and kidneys of rats during subchronic exposure studies.[2][3] The relative toxicity of the isomers has been ranked as follows: this compound > 1,2,3,4-tetrachlorobenzene ≈ 1,2,3,5-tetrachlorobenzene.[1]

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for the three tetrachlorobenzene isomers based on studies in rats.

IsomerAcute Oral LD50 (mg/kg bw)No-Observed-Adverse-Effect Level (NOAEL) - 28 days (mg/kg bw/day)No-Observed-Adverse-Effect Level (NOAEL) - 90 days (mg/kg bw/day)
1,2,3,4-Tetrachlorobenzene 1470 (male), 1167 (female)[1][4]54 (male), 5.4 (female)~5.4 (male & female)
1,2,3,5-Tetrachlorobenzene 2297 (male), 1727 (female)[1][5]54 (male), 5.4 (female)~5.4 (male & female)
This compound 3105 (male)[1][6]5.4 (male), 0.54 (female)0.34

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of tetrachlorobenzene isomers, like other halogenated aromatic hydrocarbons, is largely mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[7][8][9] Activation of this pathway can lead to the induction of cytochrome P450 enzymes and subsequent oxidative stress, contributing to cellular damage.

Tetrachlorobenzene_Toxicity_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects TCB Tetrachlorobenzene Isomer AhR_complex AhR Complex (AhR, HSP90, etc.) TCB->AhR_complex Binding & Activation Activated_AhR Activated AhR-TCB Complex ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT-TCB Complex XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Induction Target Gene Induction XRE->Gene_Induction CYP1A1 CYP1A1 Gene_Induction->CYP1A1 ROS Reactive Oxygen Species (ROS) CYP1A1->ROS Metabolism Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by tetrachlorobenzene isomers.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols for acute and subchronic toxicity testing in rodents, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity, expressed as the median lethal dose (LD50), is determined by administering a single oral dose of the tetrachlorobenzene isomer to a group of experimental animals, typically rats.

Methodology Overview (based on OECD Guideline 425):

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

  • Dose Levels: A sighting study may be conducted to determine the appropriate starting dose for the main study. The main study uses a sequential dosing approach where the outcome of the previously dosed animal determines the dose for the next.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • LD50 Calculation: The LD50 is calculated using a statistical method, such as the maximum likelihood method.

90-Day Subchronic Oral Toxicity Study

Subchronic toxicity studies provide information on the adverse effects of repeated oral exposure to a substance over a 90-day period.

Methodology Overview (based on OECD Guideline 408):

  • Test Animals: Similar to acute toxicity studies, young adult rats are used. At least 10 males and 10 females are assigned to each dose group.

  • Dose Administration: The tetrachlorobenzene isomer is administered daily, seven days a week, for 90 days. This is typically done by incorporating the substance into the diet or by oral gavage.

  • Dose Groups: At least three dose levels (low, intermediate, and high) and a control group (receiving the vehicle only) are used.

  • Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are also collected for urinalysis.

  • Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and samples are collected for microscopic examination (histopathology).

Conclusion

The available data clearly indicate a difference in the toxicity of tetrachlorobenzene isomers, with this compound being the most potent. This is reflected in both acute and subchronic toxicity studies. The primary mechanism of toxicity for these compounds involves the activation of the aryl hydrocarbon receptor, leading to downstream cellular effects, including oxidative stress. Researchers and professionals in drug development should consider the higher toxicity of the 1,2,4,5-isomer in their work, particularly in environmental and safety assessments.

References

Comparative Toxicity Analysis: 1,2,4,5-Tetrachlorobenzene vs. 1,2,3,4-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct toxicological profiles of two tetrachlorobenzene isomers, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the toxicity of 1,2,4,5-tetrachlorobenzene (B31791) and 1,2,3,4-tetrachlorobenzene (B165215). While both are isomers of tetrachlorobenzene, their structural differences lead to notable variations in their toxicological effects. This document summarizes key quantitative data, outlines experimental protocols from pivotal studies, and visualizes workflows and toxicological relationships to facilitate a clear understanding for researchers, scientists, and professionals in drug development.

Quantitative Toxicity Data

The acute and subchronic toxicities of this compound and 1,2,3,4-tetrachlorobenzene have been evaluated in animal studies. The following table summarizes key quantitative data from studies conducted on Sprague-Dawley rats.

Toxicity Endpoint This compound 1,2,3,4-Tetrachlorobenzene Species/Sex Reference
Acute Oral LD50 3105 mg/kg1470 mg/kgMale Rat[1][2][3]
>2700 mg/kg1167 mg/kgFemale Rat[1][2]
Subchronic NOAEL (28-day study) 3.4 mg/kg bw/day34 mg/kg bw/dayMale Rat[1]
4.1 mg/kg bw/day41 mg/kg bw/dayFemale Rat[1]

Based on acute oral LD50 values, 1,2,3,4-tetrachlorobenzene appears to be more acutely toxic than this compound.[2] However, in subchronic studies, this compound demonstrates greater toxicity at lower doses, as indicated by its lower No-Observed-Adverse-Effect Level (NOAEL).[1][2] This discrepancy is attributed to the greater tissue accumulation of the 1,2,4,5-isomer.[2]

Experimental Protocols

The toxicological data presented above are primarily derived from studies involving oral administration to rats. Below are the methodologies for the key experiments cited.

Acute Oral Toxicity Study

  • Objective: To determine the median lethal dose (LD50) of the tetrachlorobenzene isomers.

  • Test Animals: Groups of 10 male and 10 female Sprague-Dawley rats.[3]

  • Administration: A single oral dose of 1,2,3,4-, 1,2,4,5-, or 1,2,3,5-tetrachlorobenzene (B107539) was administered, with dose levels ranging from 200 to 4000 mg/kg.[3]

  • Observation Period: Animals were observed for clinical signs of toxicity for 14 days.[3]

  • Endpoints: Clinical signs of toxicity included depression, flaccid muscle tone, prostration, piloerection, loose stool, hypothermia, dacryorrhea, coma, and death.[3]

Subchronic Oral Toxicity Study (28-Day and 90-Day)

  • Objective: To evaluate the subchronic toxicity of the tetrachlorobenzene isomers.

  • Test Animals: Groups of 10 or 15 male and 10 or 15 female Sprague-Dawley rats.[3][4]

  • Administration: The animals were fed diets containing 0, 0.5, 5.0, 50, or 500 ppm of each of the tetrachlorobenzene isomers for 28 or 90 days.[3][4]

  • Endpoints:

    • Clinical signs of toxicity and mortality.[3]

    • Growth rate and food consumption.[3]

    • Organ weights (liver and kidney).[4]

    • Serum chemistry (e.g., cholesterol).[4]

    • Hepatic microsomal enzyme activity (aminopyrine demethylase, aniline (B41778) hydroxylase, and ethoxyresorufin deethylase).[3][4]

    • Histopathological examination of tissues (liver, thyroid, kidney, and lungs).[3]

    • Tissue residue analysis to determine accumulation.[4]

Visualizing Experimental Workflow and Toxicological Relationships

The following diagrams illustrate the generalized experimental workflow for toxicity assessment and the logical relationship between the chemical properties and toxic effects of the tetrachlorobenzene isomers.

experimental_workflow cluster_setup Experimental Setup cluster_administration Administration cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal Selection Animal Selection Grouping Grouping Animal Selection->Grouping Dose Preparation Dose Preparation Dose Preparation->Grouping Oral Gavage (Acute) Oral Gavage (Acute) Grouping->Oral Gavage (Acute) Dietary (Subchronic) Dietary (Subchronic) Grouping->Dietary (Subchronic) Clinical Signs Clinical Signs Oral Gavage (Acute)->Clinical Signs Body Weight & Food Intake Body Weight & Food Intake Dietary (Subchronic)->Body Weight & Food Intake Necropsy & Tissue Collection Necropsy & Tissue Collection Clinical Signs->Necropsy & Tissue Collection LD50 Calculation LD50 Calculation Clinical Signs->LD50 Calculation Body Weight & Food Intake->Necropsy & Tissue Collection Histopathology Histopathology Necropsy & Tissue Collection->Histopathology Biochemical Analysis Biochemical Analysis Necropsy & Tissue Collection->Biochemical Analysis NOAEL Determination NOAEL Determination Histopathology->NOAEL Determination Biochemical Analysis->NOAEL Determination Statistical Analysis Statistical Analysis LD50 Calculation->Statistical Analysis NOAEL Determination->Statistical Analysis

Generalized experimental workflow for tetrachlorobenzene toxicity assessment.

toxicity_pathway cluster_isomers Tetrachlorobenzene Isomers cluster_properties Physicochemical & Metabolic Properties cluster_effects Toxicological Effects 1,2,4,5-TeCB 1,2,4,5-TeCB Slower Metabolism Slower Metabolism 1,2,4,5-TeCB->Slower Metabolism leads to 1,2,3,4-TeCB 1,2,3,4-TeCB Faster Metabolism Faster Metabolism 1,2,3,4-TeCB->Faster Metabolism leads to Greater Tissue Accumulation (Fat, Liver) Greater Tissue Accumulation (Fat, Liver) Slower Metabolism->Greater Tissue Accumulation (Fat, Liver) Increased Liver & Kidney Weight Increased Liver & Kidney Weight Greater Tissue Accumulation (Fat, Liver)->Increased Liver & Kidney Weight Hepatic Microsomal Enzyme Induction Hepatic Microsomal Enzyme Induction Greater Tissue Accumulation (Fat, Liver)->Hepatic Microsomal Enzyme Induction Increased Serum Cholesterol Increased Serum Cholesterol Greater Tissue Accumulation (Fat, Liver)->Increased Serum Cholesterol Severe Histo-pathological Changes (Liver, Kidney, Thyroid) Severe Histo-pathological Changes (Liver, Kidney, Thyroid) Greater Tissue Accumulation (Fat, Liver)->Severe Histo-pathological Changes (Liver, Kidney, Thyroid) Lower Tissue Accumulation Lower Tissue Accumulation Faster Metabolism->Lower Tissue Accumulation Milder Histo-pathological Changes Milder Histo-pathological Changes Lower Tissue Accumulation->Milder Histo-pathological Changes

Logical relationship of toxicity for tetrachlorobenzene isomers.

Mechanism of Toxicity

The primary target organs for tetrachlorobenzene toxicity are the liver and kidneys.[4][5] The 1,2,4,5-isomer is considered the most toxic of the tetrachlorobenzenes in subchronic studies due to its slower metabolism and greater accumulation in fat and liver.[1] This accumulation leads to more severe histopathological effects.[1]

In studies with Sprague-Dawley rats, this compound at a dietary concentration of 500 ppm resulted in significant increases in liver and kidney weight, as well as elevated serum cholesterol levels.[4] This isomer also induced hepatic microsomal enzymes, including aminopyrine (B3395922) demethylase, aniline hydroxylase, and ethoxyresorufin deethylase.[3][4] While 1,2,3,4-tetrachlorobenzene also induced aminopyrine demethylase activity at 500 ppm, the overall histological changes in the liver, thyroid, kidney, and lungs were milder compared to those caused by the 1,2,4,5-isomer at the same dose.[3]

The higher tissue accumulation of this compound is a key factor in its greater subchronic toxicity.[2] Residue levels of the 1,2,4,5-isomer in maternal and fetal tissues have been found to be about 100 times higher than the other two isomers in pregnant Sprague-Dawley rats administered the same dose.[6]

Conclusion

While 1,2,3,4-tetrachlorobenzene exhibits higher acute toxicity, this compound is more toxic in subchronic exposures due to its higher potential for bioaccumulation. The primary toxic effects of both isomers are observed in the liver and kidneys, with the 1,2,4,5-isomer causing more severe histopathological changes and greater induction of hepatic microsomal enzymes. These findings underscore the importance of considering the specific isomer and exposure duration when assessing the toxicological risk of tetrachlorobenzenes. For drug development professionals, this highlights the critical role of ADME (absorption, distribution, metabolism, and excretion) properties in determining the long-term toxicity of chemical compounds.

References

Comparative Guide to Analytical Methods for 1,2,4,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantitative determination of 1,2,4,5-Tetrachlorobenzene (TCB): Gas Chromatography with Electron Capture Detection (GC-ECD), Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is intended to assist in selecting the most appropriate method based on specific analytical requirements, such as sensitivity, selectivity, and sample matrix.

Data Presentation

The following tables summarize the performance characteristics of each analytical method for the quantification of this compound.

Table 1: Comparison of GC-ECD, GC-MS/MS, and HPLC-UV for this compound Analysis

ParameterGC-ECDGC-MS/MSHPLC-UV
Linearity (R²) > 0.99[1]> 0.995> 0.999
Limit of Detection (LOD) ~1-50 ng/mL (for chlorobenzenes)[1]Not explicitly stated for 1,2,4,5-TCB, but low ng/L for other contaminants0.00051 µg/mL (for a similar compound)[1]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated0.001695 µg/mL (for a similar compound)[1]
Accuracy (Recovery) Not explicitly statedNot explicitly stated96.0-102.0% (for chlorobenzene)[2]
Precision (RSD) 9.7% (overall method)Excellent repeatability demonstrated< 2%
Selectivity Good for electronegative compoundsHighModerate
Sample Throughput ModerateHigh (with automation)High
Cost (Instrument) Low to ModerateHighLow to Moderate
Expertise Required ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is suitable for the analysis of halogenated compounds like this compound due to the high sensitivity of the electron capture detector to such analytes.

Sample Preparation: Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction

  • Place 1.0 g of the sludge sample into a 50 mL conical centrifuge tube with a screw cap.

  • Add 8.0 mL of acetone (B3395972) and seal the tube.

  • Perform ultrasonic extraction at 25°C for 20 minutes.

  • Centrifuge the extract and pass the supernatant through a 0.45 µm microporous filter membrane into a 10 mL conical centrifuge tube.

  • Pipette 5.0 mL of ultrapure water into a 10 mL conical centrifuge tube with a screw cap.

  • Add 24.0 µL of a suitable extraction solvent (e.g., chlorobenzene) to 1.0 mL of the acetone extract.

  • Quickly inject this mixture into the 5.0 mL of water using a 1 mL micro-injection needle to form an emulsion.

  • Centrifuge at 4000 r/min for 4 minutes.

  • Collect the sedimented phase for GC-ECD analysis.

Chromatographic Conditions:

  • Column: Rxi-5ms capillary column (30m × 0.25 mm × 0.25 µm)[1]

  • Carrier Gas: Nitrogen at a flow rate of 1 mL/min[1]

  • Injector Temperature: 220 °C[1]

  • Detector Temperature: 300 °C[1]

  • Oven Temperature Program: 40 °C to 160 °C (at 10 °C/min, hold 1 min), then to 220 °C (at 10 °C/min, hold 5 min), and finally to 300 °C (at 20 °C/min)[1]

  • Injection Volume: 0.50 µL (split injection)

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of this compound, especially in complex matrices.

Sample Preparation: Automated Liquid-Liquid Extraction

  • Pipette 10 mL of the water sample into a 20 mL headspace vial.

  • Add a mix of internal standards.

  • Add 2 mL of pentane (B18724) as the extraction solvent.

  • Vortex the sample for 1 minute at 2000 cycles/min.

  • Allow 5 minutes for phase separation.

  • Perform a Large Volume PTV injection of the extract.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Thermo Scientific™ TRACE 1310™ Gas Chromatograph

  • Injector: Thermo Scientific™ Instant Connect Programmable Temperature Vaporizing (PTV) injector

  • Column: Thermo Scientific™ TraceGOLD™ TG-5-SilMS, 60 m × 0.25 µm × 0.25 mm ID capillary column

  • Mass Spectrometer: Thermo Scientific™ TSQ™ 9000 triple quadrupole mass spectrometer with Advanced Electron Ionization (AEI) source

  • MS Method: Selected Reaction Monitoring (SRM)

  • SRM Transitions for this compound:

    • Quantification: 214 -> 108

    • Confirmation: 216 -> 181

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and cost-effective alternative for the quantification of this compound, particularly for samples where the analyte concentration is relatively high and the matrix is less complex.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm[2]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection Wavelength: 215 nm[2]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol (B129727) to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range.

  • Sample Preparation: Dissolve the sample in methanol, and dilute with the mobile phase as necessary to fall within the calibration range.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-ECD Analysis Sample Sludge Sample Acetone_Extraction Ultrasonic Extraction with Acetone Sample->Acetone_Extraction Filtration Filtration Acetone_Extraction->Filtration DLLME Dispersive Liquid-Liquid Microextraction Filtration->DLLME Centrifugation Centrifugation DLLME->Centrifugation Extract Sedimented Phase Centrifugation->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation (Rxi-5ms column) Injection->Separation Detection Electron Capture Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the analysis of this compound using GC-ECD.

GC_MSMS_Workflow cluster_sample_prep Automated Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Water Sample IS_Addition Internal Standard Addition Sample->IS_Addition LLE Liquid-Liquid Extraction with Pentane IS_Addition->LLE Vortex Vortexing LLE->Vortex Phase_Separation Phase Separation Vortex->Phase_Separation Extract Organic Extract Phase_Separation->Extract Injection PTV Injection Extract->Injection Separation Chromatographic Separation (TraceGOLD TG-5-SilMS) Injection->Separation Ionization Advanced Electron Ionization (AEI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (SRM Mode) Ionization->Mass_Analysis Data_Analysis Data Analysis Mass_Analysis->Data_Analysis

Caption: Workflow for the analysis of this compound using GC-MS/MS.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolution in Methanol Sample->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Injection HPLC Injection Prepared_Sample->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the analysis of this compound using HPLC-UV.

References

Cross-Laboratory Validation of 1,2,4,5-Tetrachlorobenzene Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of laboratories measuring 1,2,4,5-Tetrachlorobenzene in environmental matrices. The data presented is based on proficiency testing (PT) studies, which offer a robust assessment of method performance across multiple laboratories. This document includes detailed experimental protocols for commonly used analytical methods and visual workflows to aid in understanding the measurement process.

Data Presentation: Performance in Proficiency Testing Studies

The following tables summarize the performance of laboratories in proficiency testing studies for the analysis of this compound in soil and water matrices. These studies, administered by accredited providers such as ZeptoMetrix (formerly NSI Lab Solutions) and ERA, require participating laboratories to analyze a sample with a known concentration of the analyte. The results provide a snapshot of the accuracy and precision achievable by a range of laboratories using their standard analytical methods.

Table 1: Cross-Laboratory Performance for this compound in Soil

Proficiency Testing StudyMatrixAssigned Value (µg/kg)Mean Reported Value (µg/kg)Standard Deviation (µg/kg)Acceptance Limits (µg/kg)Number of Labs
ZeptoMetrix SPEO-007SoilData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
ERA SOIL-127SoilData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available

Table 2: Cross-Laboratory Performance for this compound in Water

Proficiency Testing StudyMatrixAssigned Value (µg/L)Mean Reported Value (µg/L)Standard Deviation (µg/L)Acceptance Limits (µg/L)Number of Labs
ERA WP-354WaterData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available

Note: While proficiency testing for this compound is conducted, the detailed summary reports containing the quantitative data are not always publicly accessible. The tables above are structured to present this data once it becomes available.

Historical Performance Data

An earlier study conducted by the National Institute for Occupational Safety and Health (NIOSH) in 1982 evaluated a method for determining this compound in workplace air. This study reported a pooled relative standard deviation of 9.7% for the overall sampling and analytical method. While this data is dated, it provides a historical benchmark for the precision of this type of analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited for the analysis of this compound in solid and aqueous samples. The primary methods used are EPA Method 8270 for semi-volatile organic compounds and EPA Method 625 for base/neutrals and acids.

EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is applicable to a wide range of matrices, including soil, water, and wipes.[1][2]

1. Sample Preparation (Solid Matrix - e.g., Soil)

  • A representative sample (typically 1-30 grams) is mixed with a drying agent like anhydrous sodium sulfate (B86663) to remove moisture.

  • The sample is then spiked with surrogate standards to monitor extraction efficiency.

  • Extraction is performed using a suitable solvent (e.g., methylene (B1212753) chloride, acetone/hexane mixture) through techniques such as sonication, Soxhlet extraction, or pressurized fluid extraction.

  • The extract is filtered and concentrated to a small volume (e.g., 1 mL).

2. Sample Preparation (Aqueous Matrix - e.g., Water)

  • For water samples, the pH is adjusted to below 2.[3][4]

  • Extraction is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with methylene chloride.[3][4]

  • The extract is dried over anhydrous sodium sulfate and concentrated.

3. Instrumental Analysis (GC/MS)

  • The concentrated extract is injected into a gas chromatograph (GC) equipped with a mass spectrometer (MS).

  • The GC separates the individual components of the extract based on their boiling points and interaction with the chromatographic column.

  • The MS identifies and quantifies the compounds based on their unique mass spectra.

  • Calibration is performed using a series of standards containing known concentrations of this compound.

EPA Method 625: Base/Neutrals and Acids

This method is designed for the analysis of semivolatile organic compounds in municipal and industrial wastewater.[5][6]

1. Sample Preparation

  • A 1-liter water sample is collected in a glass container.

  • The pH of the sample is adjusted to >11 with sodium hydroxide.

  • A series of three extractions are performed with methylene chloride using a separatory funnel. The extracts are combined.

  • The pH of the aqueous phase is then adjusted to <2 with sulfuric acid, and it is again extracted three times with methylene chloride. These extracts are also combined.

  • Both the base/neutral and acid fraction extracts are dried by passing them through a column of anhydrous sodium sulfate.

  • The dried extracts are concentrated to a final volume of 1 mL.

2. Instrumental Analysis (GC/MS)

  • The analysis is carried out using a GC/MS system, similar to EPA Method 8270.

  • The instrumental conditions are optimized to achieve separation and detection of a wide range of semivolatile organic compounds.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analysis of this compound.

Analytical Workflow for this compound in Soil cluster_prep Sample Preparation cluster_analysis Instrumental Analysis a Soil Sample Collection b Homogenization & Weighing a->b c Addition of Surrogates & Drying Agent b->c d Solvent Extraction (e.g., Sonication) c->d e Extract Filtration & Concentration d->e f GC/MS Injection e->f Inject 1-2 µL g Chromatographic Separation f->g h Mass Spectrometric Detection g->h i Data Analysis & Quantification h->i

Caption: Workflow for this compound analysis in soil.

Analytical Workflow for this compound in Water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis a Water Sample Collection (1L) b pH Adjustment a->b c Liquid-Liquid or Solid-Phase Extraction b->c d Drying of Extract c->d e Extract Concentration d->e f GC/MS Injection e->f Inject 1-2 µL g Separation of Analytes f->g h Identification & Quantification g->h i Reporting of Results h->i

Caption: Workflow for this compound analysis in water.

References

Efficacy of different bacterial strains in degrading 1,2,4,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Bacterial Strains in Degrading 1,2,4,5-Tetrachlorobenzene

This guide provides a detailed comparison of the efficacy of different bacterial strains in the degradation of this compound (1,2,4,5-TeCB), a persistent environmental pollutant. The information is intended for researchers, scientists, and professionals in drug development and environmental remediation.

Comparative Efficacy of Bacterial Strains

The degradation of 1,2,4,5-TeCB has been demonstrated under both aerobic and anaerobic conditions by different bacterial strains. The following table summarizes the quantitative data on the degradation performance of key bacterial isolates.

Bacterial StrainDegradation ConditionInitial ConcentrationDegradation EfficiencyMineralizationKey Intermediates/ProductsReference(s)
Burkholderia sp. strain PS14 (also referenced as Pseudomonas sp. strain PS14)Aerobic500 nM (in liquid culture)>99.9% in 1 hour (below detection limit of 0.5 nM)~63% to CO₂ in 5 hours3,4,6-Trichlorocatechol[1][2][3]
Aerobic64.8 ppb (in soil microcosm)>99.8% in 72-96 hours (below detection limit of 0.108 ppb)~80%Not specified[1][3]
Dehalococcoides mccartyi strain CBDB1 Anaerobic (Reductive Dechlorination)Not specifiedCapable of dechlorinating 1,2,4,5-TeCBNot specified1,2,4-Trichlorobenzene[4][5]
Dehalococcoides mccartyi strain DCMB5 Anaerobic (Reductive Dechlorination)50 µMComplete dechlorinationNot specified1,2,4-Trichlorobenzene[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Aerobic Degradation by Burkholderia sp. strain PS14

1. Bacterial Strain and Cultivation:

  • Strain: Burkholderia sp. strain PS14 was isolated from soil samples of an industrial waste deposit.[2]

  • Growth Medium: A mineral salts medium was used. The exact composition should be obtained from the primary literature, but it typically contains essential minerals and a buffer system.

  • Carbon Source: this compound was supplied as the sole source of carbon and energy.[2]

  • Cultivation Conditions: The strain was grown aerobically.

2. Degradation Assay in Liquid Culture:

  • Initial Concentration: 500 nM of 1,2,4,5-TeCB.[1][3]

  • Inoculum: Cells of Burkholderia sp. strain PS14.

  • Incubation: The cultures were incubated for up to 5 hours.[1]

  • Analysis: The concentration of 1,2,4,5-TeCB was monitored over time using appropriate analytical techniques such as gas chromatography. Mineralization was determined by measuring the evolution of ¹⁴CO₂ from ¹⁴C-labeled 1,2,4,5-TeCB.[1]

3. Degradation Assay in Soil Microcosms:

  • Soil Preparation: Soil was mixed with a solution of 1,2,4,5-TeCB to achieve a final concentration of 64.8 ppb.[1][3]

  • Inoculation: The soil was inoculated with a suspension of Burkholderia sp. strain PS14.[1]

  • Incubation: The microcosms were incubated at 30°C with shaking at 120 rpm for 72 to 96 hours in sealed flasks.[1]

  • Analysis: The residual concentration of 1,2,4,5-TeCB in the soil was extracted and quantified. Mineralization was assessed by trapping and measuring ¹⁴CO₂ evolved from radiolabeled substrate.[1]

Anaerobic Degradation by Dehalococcoides mccartyi strain DCMB5

1. Bacterial Strain and Cultivation:

  • Strain: Dehalococcoides mccartyi strain DCMB5.[6]

  • Growth Medium: A defined mineral medium supplemented with vitamins and a reducing agent.

  • Electron Donor: Typically H₂ is provided as the electron donor for dehalorespiration.

  • Electron Acceptor: this compound at a final concentration of 50 µM.[6]

  • Cultivation Conditions: The strain was cultivated under strictly anaerobic conditions.

2. Reductive Dechlorination Assay:

  • Initial Concentration: 50 µM of 1,2,4,5-TeCB.[6]

  • Inoculum: An active culture of Dehalococcoides mccartyi strain DCMB5.

  • Incubation: The cultures were incubated in the dark without shaking.

  • Analysis: The concentrations of 1,2,4,5-TeCB and its dechlorination products (e.g., 1,2,4-trichlorobenzene) were monitored over time using gas chromatography-mass spectrometry (GC-MS).[6]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway for the degradation of this compound.

Experimental_Workflow cluster_aerobic Aerobic Degradation Workflow cluster_anaerobic Anaerobic Degradation Workflow A1 Isolation of Burkholderia sp. PS14 A2 Cultivation in Mineral Salts Medium with 1,2,4,5-TeCB A1->A2 A3 Degradation Assay (Liquid Culture or Soil) A2->A3 A4 Analysis (GC, Radiotracer) A3->A4 B1 Cultivation of Dehalococcoides mccartyi B2 Setup of Anaerobic Microcosms B1->B2 B3 Introduction of 1,2,4,5-TeCB & Electron Donor B2->B3 B4 Analysis (GC-MS) B3->B4

Caption: Experimental workflows for aerobic and anaerobic degradation of 1,2,4,5-TeCB.

Metabolic_Pathway cluster_aerobic_pathway Aerobic Degradation Pathway of 1,2,4,5-TeCB by Burkholderia sp. PS14 cluster_anaerobic_pathway Anaerobic Reductive Dechlorination of 1,2,4,5-TeCB TeCB This compound Intermediate1 1,3,4,6-Tetrachloro-1,2- dihydroxycyclohexa-3,5-diene TeCB->Intermediate1 Dioxygenation Intermediate2 3,4,6-Trichlorocatechol Intermediate1->Intermediate2 Spontaneous HCl Elimination Intermediate3 2,3,5-Trichloromuconate Intermediate2->Intermediate3 ortho-cleavage (Catechol 1,2-dioxygenase) TCA Tricarboxylic Acid (TCA) Cycle Intermediate3->TCA Further Degradation TeCB2 This compound TCB 1,2,4-Trichlorobenzene TeCB2->TCB Reductive Dechlorination (Dehalococcoides mccartyi)

Caption: Metabolic pathways for the degradation of this compound.

References

A Comparative Guide to the Analytical Performance of ECD and MS for 1,2,4,5-Tetrachlorobenzene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Electron Capture Detectors (ECD) and Mass Spectrometry (MS) for the quantitative analysis of 1,2,4,5-Tetrachlorobenzene. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in environmental monitoring, toxicology studies, and chemical analysis. This document aims to assist researchers in making an informed decision by presenting a detailed overview of each detector's capabilities, supported by available performance data and experimental protocols.

Executive Summary

Both Gas Chromatography-Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound. GC-ECD offers exceptional sensitivity for halogenated compounds, making it a cost-effective choice for trace-level detection. However, its selectivity is limited, which can lead to interferences from co-eluting compounds. In contrast, GC-MS provides superior selectivity and definitive identification of this compound based on its mass spectrum, albeit with potentially higher instrumentation and operational costs. The choice between the two detectors will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need for confirmatory data.

Data Presentation: Quantitative Analytical Performance

The following tables summarize the analytical performance of GC-ECD and GC-MS for the analysis of tetrachlorobenzene isomers, including this compound, based on data from various studies. It is important to note that a direct head-to-head comparison from a single study for this compound was not available in the reviewed literature; therefore, the presented data is a compilation from different sources.

Table 1: GC-ECD Performance Data for Tetrachlorobenzene Isomers

ParameterReported ValueSource
Limit of Detection (LOD)0.0005 - 0.05 µg/L[1]
Linearity Range0.002 - 20 µg/L[1]
Relative Standard Deviation (RSD)0.52 - 2.8% (with internal standard)[1]

Table 2: General Comparison of GC-ECD and GC-MS for Chlorinated Compounds

FeatureGC-ECDGC-MSSource
Sensitivity Higher for halogenated compoundsGood, can be enhanced with specific acquisition modes (e.g., SIM, MS/MS)[2]
Selectivity Moderate, susceptible to matrix interference and co-eluting halogenated compoundsHigh, provides structural information for definitive identification[2]
Potential for False Positives Higher, due to lack of structural confirmationLower, due to mass spectral confirmation[2]
Cost Lower instrument and operational costHigher instrument and operational costGeneral Knowledge

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-ECD and GC-MS are outlined below. These protocols are based on established methods for the analysis of chlorinated benzenes in environmental samples.

GC-ECD Methodology

This protocol is based on a dispersive liquid-liquid microextraction (DLLME) method coupled with GC-ECD for the determination of chlorobenzenes in water samples.[1]

1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME)

  • To a 5.0 mL aqueous sample, add 0.50 mL of acetone (B3395972) (as a disperser solvent) containing 9.5 µL of chlorobenzene (B131634) (as an extraction solvent).

  • A cloudy solution will form. Centrifuge the mixture to separate the phases.

  • The enriched analytes will be in the sedimented phase.

2. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: Electron Capture Detector (ECD) at 300°C.

  • Makeup Gas: Nitrogen.

GC-MS Methodology

This protocol provides a general framework for the analysis of this compound by GC-MS, which can be adapted for various sample matrices.

1. Sample Preparation (Solvent Extraction)

  • For solid samples (e.g., soil, sediment), perform a Soxhlet or ultrasonic extraction with a suitable solvent such as hexane (B92381) or a hexane/acetone mixture.

  • For liquid samples (e.g., water), perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.

  • Concentrate the extract to a final volume of 1 mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 280°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 30°C/min, then ramp to 320°C at 10°C/min, and hold for 2 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For this compound, characteristic ions would be monitored (e.g., m/z 214, 216, 179, 181).

Mandatory Visualization

ECD_vs_MS_Comparison cluster_ECD GC-ECD cluster_MS GC-MS ECD_Sensitivity High Sensitivity for Halogenated Compounds ECD_Selectivity Moderate Selectivity ECD_Cost Lower Cost Potential for False Positives Potential for False Positives ECD_Selectivity->Potential for False Positives ECD_Confirmation Limited Confirmatory Power MS_Sensitivity Good Sensitivity (SIM/MRM) MS_Selectivity High Selectivity (Mass Spectrum) MS_Cost Higher Cost Reduced False Positives Reduced False Positives MS_Selectivity->Reduced False Positives MS_Confirmation Definitive Confirmation Analyte This compound Analyte->ECD_Sensitivity Analyte->MS_Sensitivity

Caption: Key performance characteristics of GC-ECD versus GC-MS for the analysis of this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Environmental Sample (Water/Soil) Extraction Extraction (LLE/SPE/Soxhlet) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation Detection Detection GC_Separation->Detection ECD ECD Detection->ECD High Sensitivity MS MS Detection->MS High Selectivity Quantification Quantification ECD->Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of this compound.

References

Persistence of 1,2,4,5-Tetrachlorobenzene: A Comparative Analysis with Other Chlorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

The environmental persistence of chlorobenzenes, a class of synthetic organic compounds, is a significant concern due to their potential toxicity and widespread industrial use. This guide provides a comparative analysis of the persistence of 1,2,4,5-tetrachlorobenzene (B31791) relative to other chlorobenzene (B131634) congeners, supported by experimental data. The information presented is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of the environmental fate of these compounds.

Comparative Persistence Data

The environmental persistence of chlorobenzenes generally increases with the degree of chlorination. The following table summarizes the available half-life data for various chlorobenzenes in different environmental compartments.

Chlorobenzene CongenerEnvironmental CompartmentConditionHalf-life
Monochlorobenzene River WaterAerobic150 days[1]
SedimentAerobic75 days[1]
AirPhotodegradation4-12 days[1]
SoilBiodegradationSeveral months[2]
1,2-Dichlorobenzene (B45396) SoilAerobic> 9 months[3]
AquiferBiodegradation~117 days[3]
1,4-Dichlorobenzene SoilAerobic294 - 520 days[4][5]
SeawaterVolatilization10 - 18 days[4]
1,2,3-Trichlorobenzene SoilAerobic23 - 323 days[6]
AirPhotodegradation38 days[6]
1,2,4-Trichlorobenzene SoilAerobic28 - 180 days
SoilAnaerobicLonger than aerobic
AirPhotodegradation38 days[6]
1,3,5-Trichlorobenzene SoilAerobic35 days[6]
AirPhotodegradation16 days[6]
This compound Soil-47 days (sewage sludge amended)[7]
AirPhotodegradation~200 days[7]

Experimental Protocols

The determination of chlorobenzene persistence in environmental matrices involves a variety of experimental methodologies. Below are summarized protocols based on the cited literature for soil and aquatic environments.

Soil Biodegradation Studies

A common method to assess the biodegradation of chlorobenzenes in soil involves laboratory incubation experiments.

  • Soil Preparation: Soil samples, often with varying organic matter content, are collected and sieved. For some studies, the soil is amended with sewage sludge to enhance microbial activity.

  • Test Substance Application: The chlorobenzene, often radiolabeled (e.g., with ¹⁴C), is dissolved in a suitable solvent and applied to the soil. The use of radiolabeled compounds allows for the tracking of the parent compound and its degradation products, including the mineralization to ¹⁴CO₂.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20-30°C) and moisture content (e.g., 40-60% of water holding capacity). For aerobic studies, the flasks are open to the air or aerated. For anaerobic studies, the flasks are purged with an inert gas like nitrogen and sealed.

  • Sampling and Analysis: At specific time intervals, soil subsamples are taken and extracted with organic solvents. The concentration of the parent chlorobenzene and its metabolites is determined using analytical techniques such as Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD), or High-Performance Liquid Chromatography (HPLC). The evolved ¹⁴CO₂ is trapped in a scintillation cocktail and quantified to measure mineralization.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate its half-life, assuming first-order kinetics.

Aquatic Biodegradation Studies

The persistence of chlorobenzenes in water is often evaluated through microcosm or batch experiments.

  • Water and Sediment Collection: Water and sediment samples are collected from various aquatic environments, such as rivers or lakes.

  • Experimental Setup: The experiments are typically conducted in sealed flasks containing the collected water and, in some cases, sediment. The chlorobenzene is added to the water at a specific concentration.

  • Incubation: The flasks are incubated under controlled conditions of temperature and light. Aerobic conditions are maintained by ensuring sufficient headspace with air, while anaerobic conditions are created by purging with an inert gas.

  • Microbial Inoculum: In some studies, specific microbial strains known to degrade chlorobenzenes, such as Pseudomonas species, are inoculated into the test systems. For example, Pseudomonas sp. strain PS14 has been shown to utilize this compound as a carbon and energy source[3][4].

  • Sampling and Analysis: Water samples are collected at different time points, and the concentration of the chlorobenzene is measured, typically by GC or HPLC after solvent extraction.

  • Half-life Calculation: The degradation rate and half-life are calculated from the decrease in the concentration of the test substance over time.

Factors Influencing Chlorobenzene Persistence

The environmental persistence of chlorobenzenes is a complex process governed by both the chemical's structure and the surrounding environmental conditions. The following diagram illustrates the key relationships influencing their degradation.

G Factors Influencing Chlorobenzene Persistence cluster_chemical Chemical Properties cluster_environmental Environmental Conditions cluster_processes Degradation Processes Chlorination Degree of Chlorination Biodegradation Biodegradation Chlorination->Biodegradation Higher chlorination generally decreases rate Position Position of Chlorine Atoms Position->Biodegradation Affects enzyme accessibility Solubility Water Solubility Solubility->Biodegradation Lower solubility can limit bioavailability VaporPressure Vapor Pressure Volatilization Volatilization VaporPressure->Volatilization Higher pressure increases volatilization Oxygen Oxygen Availability (Aerobic/Anaerobic) Oxygen->Biodegradation Determines metabolic pathway (Oxidative vs. Reductive) Microbes Microbial Population Microbes->Biodegradation Presence of adapted microorganisms is key Temperature Temperature Temperature->Biodegradation Affects microbial activity pH pH pH->Biodegradation Affects enzyme function OrganicMatter Organic Matter Content OrganicMatter->Biodegradation Can increase sorption, reducing bioavailability Persistence Environmental Persistence (Half-life) Biodegradation->Persistence Primary degradation pathway Photodegradation Photodegradation Photodegradation->Persistence Important in air and surface water Volatilization->Persistence Important for less chlorinated compounds

Factors influencing chlorobenzene persistence.

References

Bioaccumulation of 1,2,4,5-Tetrachlorobenzene: A Comparative Analysis with Other Persistent Organic Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the bioaccumulative potential of 1,2,4,5-Tetrachlorobenzene (TeCB) in aquatic ecosystems, benchmarked against other prominent Persistent Organic Pollutants (POPs). This document synthesizes available experimental data to provide a comparative overview, outlines standardized experimental protocols, and visualizes key processes.

Introduction

Persistent Organic Pollutants (POPs) are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. Among these, this compound (TeCB), a chlorinated aromatic compound, has been a subject of environmental scrutiny due to its persistence and potential for bioaccumulation. This guide provides a comparative analysis of the bioaccumulation of 1,2,4,5-TeCB against other well-known POPs, including other chlorinated benzenes, polychlorinated biphenyls (PCBs), and organochlorine pesticides like DDT.

The bioaccumulative potential of a chemical is a critical factor in its environmental risk assessment. It is typically quantified using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). This guide will focus on presenting and comparing these values where available, supported by detailed experimental methodologies to ensure clarity and reproducibility.

Comparative Bioaccumulation Data

The following table summarizes the bioaccumulation data for 1,2,4,5-TeCB and a selection of other POPs. It is important to note that the data are compiled from various studies, which may employ different experimental conditions. Therefore, direct comparison should be made with caution. The most robust comparisons are those derived from studies that test multiple compounds under the same conditions.

ChemicalTest OrganismExposure TypeParameterValueReference
This compound Rainbow trout (Oncorhynchus mykiss)AqueousBCF (whole-body)12,883[1]
Fathead minnow (Pimephales promelas)AqueousBCF (whole-body)1,778[1]
Guppy (Poecilia reticulata)AqueousBCF (lipid content)14,125[1]
Hexachlorobenzene (HCB) Rainbow trout (Oncorhynchus mykiss)AqueousBCF13,130 (arithmetic mean)
1,2,4-Trichlorobenzene Rainbow trout (Oncorhynchus mykiss)AqueousBCF1,300 - 3,200[2]
p,p'-DDT Fish (various)FieldBAFHigh, variable
PCBs (Aroclor 1254) Fish, Oyster, ShrimpFieldBAF99,667 (arithmetic mean)

Note: BCF values can be reported on a whole-body weight or lipid-normalized basis. Lipid normalization can provide a more consistent measure of bioaccumulation for lipophilic substances across different species and tissues with varying lipid content.

Experimental Protocols

The standardized method for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305. This protocol provides a framework for conducting reliable and reproducible bioaccumulation studies.

Key Aspects of the OECD 305 Test Guideline:
  • Test Species: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and zebrafish (Danio rerio) being common choices.

  • Exposure Conditions: The test is typically conducted as a flow-through study to maintain constant concentrations of the test substance in the water.

  • Test Phases:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a period sufficient to approach or reach a steady state in the fish tissues. The duration is typically 28 days.

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water to measure the rate of elimination of the substance from their tissues.

  • Test Concentrations: At least two concentrations of the test substance are used, along with a control group. The concentrations should be well below the acute lethal concentration for the test species.

  • Sampling and Analysis: Fish and water samples are taken at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to its concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Visualization of Experimental and Logical Processes

To better understand the workflow of a typical bioaccumulation study and the logic of comparing different POPs, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis & Reporting A Test Substance Selection (e.g., 1,2,4,5-TeCB, HCB, PCB) C Preparation of Test Solutions and Control Water A->C B Test Organism Acclimation (e.g., Rainbow Trout) D Uptake Phase: Fish exposed to test substance B->D C->D E Regular Sampling: Fish and Water D->E F Transfer to Clean Water E->F End of Uptake H Chemical Analysis of Samples (e.g., GC-MS) E->H G Regular Sampling: Fish F->G G->H I Data Analysis: Calculate BCF, Uptake/Depuration Rates H->I J Final Report Generation I->J

Caption: Workflow of a standard fish bioaccumulation study.

Logical_Comparison cluster_chemicals Chemicals cluster_properties Properties cluster_bioaccumulation Bioaccumulation Potential TeCB 1,2,4,5-TeCB LogKow Log Kow (Octanol-Water Partitioning) TeCB->LogKow Persistence Environmental Persistence (Half-life) TeCB->Persistence Metabolism Metabolic Transformation Rate TeCB->Metabolism HCB HCB HCB->LogKow HCB->Persistence HCB->Metabolism PCB PCB PCB->LogKow PCB->Persistence PCB->Metabolism DDT DDT DDT->LogKow DDT->Persistence DDT->Metabolism BCF Bioconcentration Factor (BCF) LogKow->BCF influences Persistence->BCF influences Metabolism->BCF influences

Caption: Factors influencing the bioaccumulation of POPs.

Discussion

The bioaccumulation potential of 1,2,4,5-TeCB is significant, as indicated by its high BCF values in various fish species. When compared to other POPs, its bioaccumulation potential appears to be in a similar range to other highly chlorinated benzenes like HCB. However, some classes of POPs, such as certain PCBs, may exhibit even higher bioaccumulation potential.

It is crucial for researchers to consider the specific experimental conditions when comparing bioaccumulation data. Factors such as the test species, its lipid content, the route of exposure (aqueous vs. dietary), and the duration of the study can all influence the measured BCF or BAF values. The use of standardized protocols like the OECD 305 is essential for generating comparable and reliable data.

For drug development professionals, understanding the bioaccumulative properties of compounds is critical in environmental risk assessment. Compounds with high bioaccumulation potential are more likely to persist and magnify in food chains, leading to potential long-term ecological and human health risks.

Conclusion

References

Navigating the Separation of Tetrachlorobenzene Isomers by Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in environmental analysis and chemical process monitoring is the accurate, isomer-specific separation of tetrachlorobenzene (TCB). The three isomers, 1,2,3,4-TCB, 1,2,3,5-TCB, and 1,2,4,5-TCB, often coexist in environmental samples and industrial mixtures. Due to their similar physicochemical properties, their separation by gas chromatography (GC) requires careful selection of capillary columns and optimization of analytical conditions. This guide provides a comparative overview of GC methodologies for the separation of tetrachlorobenzene isomers, supported by experimental data to aid researchers, scientists, and drug development professionals in method development.

The separation of tetrachlorobenzene isomers is primarily influenced by the polarity of the stationary phase within the GC column. Non-polar and mid-polarity columns are commonly employed for the analysis of these chlorinated hydrocarbons.

Comparative Performance of GC Columns

The selection of the GC column is the most critical factor in achieving baseline separation of tetrachlorobenzene isomers. Stationary phases with different selectivities can significantly alter the elution order and resolution of these closely related compounds. Below is a comparison of commonly used stationary phases, supported by available retention data.

Low-Polarity Stationary Phases: The 5% Phenyl-Methylpolysiloxane Columns

Columns with a stationary phase composed of 5% phenyl-methylpolysiloxane are a workhorse in many analytical laboratories for the analysis of a wide range of semi-volatile organic compounds, including chlorinated benzenes. Brand names for this type of column include DB-5, HP-5ms, and TG-5MS.

While effective for many applications, these columns present a significant challenge in the complete separation of all three tetrachlorobenzene isomers. Experimental data indicates a persistent co-elution of the 1,2,3,5- and 1,2,4,5-tetrachlorobenzene (B31791) isomers on these columns.[1] However, the 1,2,3,4-isomer is typically well-resolved from the other two.

Table 1: Performance of a 5% Phenyl-Methylpolysiloxane Type Column for Tetrachlorobenzene Isomer Separation

IsomerRetention Time (min)ResolutionNotes
1,2,3,4-Tetrachlorobenzene17.23[2]-Well-resolved from the other isomers.
1,2,3,5-TetrachlorobenzeneCo-elutes with 1,2,4,5-TCBPoorNot baseline separated from 1,2,4,5-TCB.[1][3]
This compound17.94[2]PoorCo-elutes with 1,2,3,5-TCB.[1][3]

Data obtained on a Thermo Scientific™ TraceGOLD™ TG-5-SilMS column (60 m x 0.25 mm x 0.25 µm).[2]

Non-Polar Stationary Phases: The 100% Dimethylpolysiloxane Columns

Table 2: Reported Retention Time on a DB-1 Column

IsomerRetention Time (min)
This compound24.02[4]

Data obtained on a DB-1 column (30 m x 0.53 mm, 3.00 µm film thickness).[4][5]

Mid-Polarity Stationary Phases for Enhanced Selectivity

To overcome the co-elution issues observed on low-polarity columns, a stationary phase with a different selectivity is required. Mid-polarity columns, such as those with a (14%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-1701), can offer this alternative selectivity for chlorinated compounds.[6] While specific retention time data for all tetrachlorobenzene isomers on a DB-1701 column was not found in the available literature, this type of phase is a logical next step in method development when baseline separation is not achieved on a 5-type column.

Experimental Protocols

A robust and reproducible method is essential for the accurate analysis of tetrachlorobenzene isomers. The following provides a detailed experimental protocol that can serve as a starting point for method development.

Sample Preparation:

For environmental samples such as water or soil, appropriate extraction and cleanup procedures are necessary. These may include liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) or solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of sample reaching the column.

  • Liner: An inert liner is crucial to prevent analyte degradation.

  • Carrier Gas: Helium is a common choice for the carrier gas.

  • Oven Temperature Program: A temperature program is typically employed to ensure good separation of the isomers and to elute higher boiling compounds in a reasonable time. A starting point could be:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes

  • Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds and is a common choice for the analysis of tetrachlorobenzenes. Mass spectrometry (MS) can also be used for both quantification and confirmation of the isomers.[7]

Table 3: Example GC Method Parameters

ParameterValue
GC System Gas Chromatograph with ECD or MS detector
Column e.g., TraceGOLD™ TG-5-SilMS (60 m x 0.25 mm, 0.25 µm)[2]
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow rate
Oven Program Initial 40°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min
Detector Temperature 300°C (ECD)
MS Parameters Scan mode or Selected Ion Monitoring (SIM)

Logical Workflow for Method Development

The process of developing a robust method for the separation of tetrachlorobenzene isomers follows a logical progression. The following diagram illustrates a typical workflow.

GC_Method_Development cluster_0 Method Development Workflow Start Define Analytical Goal: Separation of TCB Isomers Column_Selection Select Initial GC Column (e.g., 5% Phenyl-Methylpolysiloxane) Start->Column_Selection Initial_Analysis Perform Initial GC Analysis Column_Selection->Initial_Analysis Evaluate_Separation Evaluate Resolution of Isomers Initial_Analysis->Evaluate_Separation Optimize_Parameters Optimize GC Parameters (Temperature Program, Flow Rate) Evaluate_Separation->Optimize_Parameters Partial Separation Change_Column Select Alternative Column (e.g., Mid-Polarity) Evaluate_Separation->Change_Column No Separation Final_Method Final Validated Method Evaluate_Separation->Final_Method Baseline Separation Re_evaluate Re-evaluate Separation Optimize_Parameters->Re_evaluate Re_evaluate->Change_Column Co-elution Persists Re_evaluate->Final_Method Baseline Separation Change_Column->Initial_Analysis

Caption: Workflow for GC method development for tetrachlorobenzene isomer separation.

References

A Comparative In Vivo Analysis of Tetrachlorobenzene Isomer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic fates of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene (B31791) isomers reveals significant species- and isomer-dependent pathways, highlighting crucial differences in detoxification and bioaccumulation profiles. This guide synthesizes in vivo experimental data from studies in squirrel monkeys and rats, providing a comparative overview for researchers, scientists, and drug development professionals.

The metabolic pathways of tetrachlorobenzene (TeCB) isomers are of significant interest due to their persistence in the environment and potential for bioaccumulation. Understanding the biotransformation of these compounds is critical for assessing their toxicological risk. This guide provides a comparative analysis of the in vivo metabolism of three TeCB isomers: 1,2,3,4-TeCB, 1,2,3,5-TeCB, and 1,2,4,5-TeCB, with a focus on quantitative data from studies in squirrel monkeys and qualitative comparisons to metabolic patterns observed in rats.

Comparative Metabolic Pathways

The in vivo metabolism of tetrachlorobenzene isomers demonstrates notable differences based on the specific isomer and the animal model studied. In squirrel monkeys, 1,2,3,4-tetrachlorobenzene (B165215) is primarily metabolized via glutathione (B108866) conjugation, leading to the formation of N-acetyl-s-(2,3,4,5-tetrachlorophenyl) cysteine as the major urinary metabolite.[1][2] In contrast, studies in rats and rabbits indicate that the major metabolic pathway for tetrachlorobenzenes is oxidation, resulting in the formation of tetrachlorophenols.[1][2]

The 1,2,3,5-TeCB isomer also undergoes metabolism in squirrel monkeys, with various tetrachlorophenol isomers and a sulfinic acid derivative being identified in the feces. However, the 1,2,4,5-TeCB isomer appears to be highly resistant to metabolism in this species, being excreted unchanged.[3] This resistance to biotransformation is a key factor in its tendency to accumulate in tissues.[4]

The following diagrams illustrate the divergent metabolic pathways of the three tetrachlorobenzene isomers in vivo.

cluster_1234 1,2,3,4-Tetrachlorobenzene Metabolism 1,2,3,4-TeCB 1,2,3,4-TeCB Arene Oxide Intermediate Arene Oxide Intermediate 1,2,3,4-TeCB->Arene Oxide Intermediate Oxidation 1,2,4,5-Tetrachlorophenol 1,2,4,5-Tetrachlorophenol 1,2,3,4-TeCB->1,2,4,5-Tetrachlorophenol 2,3,4,5-Tetrachlorophenyl sulfinic acid 2,3,4,5-Tetrachlorophenyl sulfinic acid 1,2,3,4-TeCB->2,3,4,5-Tetrachlorophenyl sulfinic acid Glutathione Conjugate Glutathione Conjugate Arene Oxide Intermediate->Glutathione Conjugate GSH Conjugation 2,3,4,5-Tetrachlorophenol 2,3,4,5-Tetrachlorophenol Arene Oxide Intermediate->2,3,4,5-Tetrachlorophenol Hydroxylation N-Acetyl-s-(2,3,4,5-tetrachlorophenyl) cysteine N-Acetyl-s-(2,3,4,5-tetrachlorophenyl) cysteine Glutathione Conjugate->N-Acetyl-s-(2,3,4,5-tetrachlorophenyl) cysteine Mercapturic Acid Pathway

Metabolic pathway of 1,2,3,4-tetrachlorobenzene.

cluster_1235 1,2,3,5-Tetrachlorobenzene (B107539) Metabolism 1,2,3,5-TeCB 1,2,3,5-TeCB 2,3,4,5-TeCP 2,3,4,5-Tetrachlorophenol 1,2,3,5-TeCB->2,3,4,5-TeCP 2,3,4,6-TeCP 2,3,4,6-Tetrachlorophenol 1,2,3,5-TeCB->2,3,4,6-TeCP 2,3,5,6-TeCP 2,3,5,6-Tetrachlorophenol 1,2,3,5-TeCB->2,3,5,6-TeCP Sulfinic Acid 2,3,5,6-Tetrachlorophenyl sulfinic acid 1,2,3,5-TeCB->Sulfinic Acid

Metabolic pathway of 1,2,3,5-tetrachlorobenzene.

cluster_1245 This compound Metabolism 1,2,4,5-TeCB 1,2,4,5-TeCB Unchanged Excreted Unchanged 1,2,4,5-TeCB->Unchanged

Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the excretion and metabolism of tetrachlorobenzene isomers in squirrel monkeys.

Table 1: Fecal Excretion and Metabolites of Tetrachlorobenzene Isomers in Squirrel Monkeys (48 hours post-administration) [3]

Isomer% of Dose in FecesUnchanged Compound (% of Fecal Radioactivity)Major Fecal Metabolites (% of Fecal Radioactivity)
1,2,3,4-TeCB 38%50%1,2,4,5-Tetrachlorophenol (22%), N-acetyl-S-(2,3,4,5-tetrachlorophenyl) cysteine (18%), 2,3,4,5-Tetrachlorophenyl sulfinic acid (3%)
1,2,3,5-TeCB 36%>50%2,3,4,6-Tetrachlorophenol (14%), 2,3,5,6-Tetrachlorophenol (9%), 2,3,5,6-Tetrachlorophenyl sulfinic acid (15%), 2,3,4,5-Tetrachlorophenol (2%)
1,2,4,5-TeCB 18%100%No metabolites detected

Table 2: Urinary Metabolites of 1,2,3,4-Tetrachlorobenzene in Squirrel Monkeys [1][2]

Metabolite% of Radioactivity in Urine
N-Acetyl-s-(2,3,4,5-tetrachlorophenyl) cysteine 85%
2,3,4,5-Tetrachlorophenol Minor

Experimental Protocols

The following sections detail the methodologies employed in the cited in vivo studies.

In Vivo Metabolism Study in Squirrel Monkeys
  • Animal Model: Adult male squirrel monkeys were used in these studies.[1][3]

  • Dosing: The animals were administered single oral doses of 14C-labeled 1,2,3,4-, 1,2,3,5-, or this compound.[1][3] The doses ranged from 50 to 100 mg/kg body weight, administered over a 3-week period.[3]

  • Sample Collection: Animals were housed in individual metabolism cages to facilitate the separate collection of urine and feces for radioassay.[3]

  • Analytical Methods:

    • Radioassay: Urine and feces were analyzed for total radioactivity to determine the extent of excretion.[3]

    • Metabolite Identification: Metabolites were identified using a combination of thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).[1][2]

General Protocol for In Vivo Metabolism Studies in Rats

While specific quantitative data for TeCB metabolites in rats from a single comprehensive study is not detailed in the initial findings, a general experimental workflow for such studies can be outlined.

cluster_workflow Typical Experimental Workflow for In Vivo Metabolism Studies in Rats Animal Acclimation Animal Acclimation Dosing Oral Gavage or Dietary Administration Animal Acclimation->Dosing Housing Metabolism Cages Dosing->Housing Sample Collection Urine and Feces (e.g., 24-hour intervals) Housing->Sample Collection Sample Preparation Extraction and Purification Sample Collection->Sample Preparation Analysis LC-MS/MS or GC-MS Sample Preparation->Analysis Data Analysis Metabolite Identification and Quantification Analysis->Data Analysis

A generalized experimental workflow for rodent metabolism studies.
  • Animal Model: Typically, strains such as Sprague-Dawley or F344/N rats are used.[4][5]

  • Dosing: Administration is commonly performed via oral gavage or by incorporating the test substance into the diet.[4][5][6]

  • Sample Collection: Animals are placed in metabolic cages for the separate and timed collection of urine and feces.

  • Analytical Methods: Metabolite identification and quantification are generally achieved using chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS, GC-MS).

Conclusion

The in vivo metabolism of tetrachlorobenzene isomers is highly dependent on both the chemical structure of the isomer and the species being studied. The squirrel monkey provides a model where conjugation reactions, particularly with glutathione, are a major metabolic route for the 1,2,3,4-TeCB isomer. In contrast, the available data for rats suggest a predominance of oxidative pathways leading to phenolic metabolites. The 1,2,4,5-TeCB isomer stands out for its resistance to metabolism, which correlates with its higher potential for bioaccumulation and toxicity. These comparative data are essential for extrapolating toxicological findings between species and for conducting human health risk assessments.

References

Safety Operating Guide

Proper Disposal of 1,2,4,5-Tetrachlorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of 1,2,4,5-tetrachlorobenzene (B31791) is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management of this hazardous chemical, from initial handling to final disposal.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to be trained on its proper handling and storage.[1] This substance is a colorless, crystalline solid that is combustible and can release toxic and corrosive fumes, including hydrogen chloride, upon burning.[2][3] It is incompatible with strong oxidizing agents and strong bases.[1][4]

Personal Protective Equipment (PPE):

To minimize exposure, the following PPE should be worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be used in conjunction with goggles when working with highly irritating or toxic substances.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] ACGIH recommends Polyvinyl Alcohol and Viton as suitable protective materials.[1] All protective clothing should be clean and put on before work begins.[1]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in the absence of local exhaust ventilation.[5] Improper use of respirators is dangerous.[1]

Engineering Controls:

  • Where possible, operations should be enclosed, and local exhaust ventilation should be used at the site of chemical release to minimize exposure.[1]

  • Emergency eye wash fountains and safety showers should be readily available in the immediate work area.[1]

Spill and Emergency Procedures

In the event of a spill of this compound, the following steps must be taken:

  • Evacuate: Immediately evacuate all personnel not wearing protective equipment from the spill area until cleanup is complete.[1]

  • Isolate: For small spills, isolate the spill or leak area for at least 25 meters (75 feet) for solids.[6]

  • Contain: For small spills, dampen the solid spill material with acetone (B3395972) and transfer it to a suitable container.[6] Use absorbent paper dampened with acetone to collect any remaining material.[6]

  • Clean-up: After the material has been collected, solvent wash all contaminated surfaces with acetone, followed by a soap and water solution.[6] Ventilate the area after cleanup is complete.[1]

  • Dispose: The collected material and any contaminated items, such as clothing and absorbent paper, must be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[6]

For large spills or fires, immediately contact your local fire department and emergency services.[1]

Waste Collection and Storage

Proper collection and storage of this compound waste is crucial to prevent contamination and ensure safe disposal.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Containers: Use containers that are in good condition and compatible with the chemical. Keep containers tightly closed and stored in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents and strong bases.[4][5]

  • Segregation: Do not mix this compound waste with other waste streams.[7] Leave chemicals in their original containers if possible.[7]

Disposal Procedures

This compound is classified as a hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[1][7] It is listed by the EPA as a hazardous waste with the number U207.[3]

Key Disposal Steps:

  • Characterization: The waste must be properly characterized as hazardous.

  • Licensed Disposal Facility: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. These companies are equipped to handle and transport hazardous materials safely.

  • Incineration: A potential disposal method is rotary kiln incineration at a temperature range of 820 to 1,600 °C.[3] This method ensures the complete destruction of the chemical.

  • Documentation: Maintain all records of waste disposal, including manifests and certificates of destruction, as required by regulations.

Contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations and requirements.[1]

Quantitative Data Summary

ParameterValueReference
LD50 (Oral, rat) 1500 mg/kg[4]
LD50 (Oral, mouse) 1035 mg/kg[4]
Flash Point > 112 °C (> 233.6 °F)[4][8]
Water Solubility 2.16 mg/L at 25°C[2]
Vapor Pressure 0.7 Pa at 25°C[2]
Incineration Temperature 820 to 1,600 °C[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Spill Occurs? B->C D Follow Spill Cleanup Procedure: 1. Evacuate & Isolate 2. Contain with Acetone 3. Clean Area C->D Yes E Generate Waste C->E No F Collect Waste in Labeled, Sealed Container D->F E->F G Store in Cool, Dry, Ventilated Area Away from Incompatibles F->G H Contact Licensed Hazardous Waste Vendor G->H I Arrange for Pickup and Transport H->I J Incineration at Approved Facility I->J K Obtain and File Certificate of Destruction J->K L End K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,2,4,5-Tetrachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 1,2,4,5-Tetrachlorobenzene in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] The recommended PPE includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing.[1][2] Safety equipment suppliers can provide recommendations on the most protective glove and clothing material for your specific operations.[2] Contaminated work clothes should be laundered by individuals who have been informed of the hazards.[4]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Respiratory protection is required when dusts are generated.[5] Follow OSHA respirator regulations found in 29 CFR 1910.134.[1]

Health Hazard Information

This compound is harmful if swallowed and may cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[6][7][8] It is very toxic to aquatic life with long-lasting effects.[7][8]

Exposure Route Potential Health Effects
Ingestion Harmful if swallowed. May cause irritation of the digestive tract.[1][7]
Inhalation May cause respiratory tract irritation.[1][6]
Skin Contact May cause skin irritation.[1][8] Can be absorbed through the skin.[2]
Eye Contact May cause eye irritation.[1][8]
Chronic Exposure No information found.[1]

This table summarizes potential health effects based on available safety data sheets.

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and ensure a safe laboratory environment.

  • Handling:

    • Use with adequate ventilation to keep airborne concentrations low.[1][9]

    • Minimize dust generation and accumulation.[1][9]

    • Avoid contact with eyes, skin, and clothing.[1][9]

    • Wash hands thoroughly after handling.[1][7]

    • Do not eat, drink, or smoke when using this product.[3][7]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[1][9]

    • Keep containers tightly closed.[1][3]

    • Store away from incompatible substances such as strong oxidizing agents and strong bases.[1][3]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed:

  • Spill Response:

    • Evacuate personnel not wearing protective equipment from the spill area.[4]

    • Remove all sources of ignition.[6]

    • Dampen the solid spill material with acetone (B3395972) and transfer it to a suitable container.[6]

    • Use absorbent paper dampened with acetone to pick up any remaining material.[6]

    • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[6]

    • Wash all contaminated surfaces with acetone followed by a soap and water solution.[6]

    • Ventilate the area after clean-up is complete.[4]

  • Disposal:

    • This compound may need to be disposed of as a hazardous waste.[2][4]

    • Waste material must be disposed of in accordance with national and local regulations.[5]

    • Contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[2]

    • Do not mix with other waste.[5] Handle uncleaned containers as you would the product itself.[5]

First Aid Measures

Immediate first aid is critical in case of exposure.

Exposure Route First Aid Procedure
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][9]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][9]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][9]

This table provides a summary of first aid procedures as outlined in the material safety data sheets.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of as Hazardous Waste G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Standard operating procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrachlorobenzene
Reactant of Route 2
1,2,4,5-Tetrachlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.